(4-Iodophenyl)methanesulfonyl chloride
Description
Properties
IUPAC Name |
(4-iodophenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO2S/c8-12(10,11)5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRGFJNLALDQAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of (4-Iodophenyl)methanesulfonyl Chloride: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Importance of (4-Iodophenyl)methanesulfonyl Chloride in Medicinal Chemistry
This compound is a pivotal building block in contemporary drug discovery and development. Its utility stems from the presence of two key functional groups: the highly reactive sulfonyl chloride and the versatile aryl iodide. The sulfonyl chloride moiety readily reacts with amines, alcohols, and other nucleophiles to form sulfonamides and sulfonate esters, which are common pharmacophores in a wide array of therapeutic agents. Simultaneously, the carbon-iodine bond serves as a valuable handle for a variety of metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This dual reactivity makes this compound an invaluable intermediate for the synthesis of novel drug candidates, particularly in the fields of oncology, infectious diseases, and inflammation.
This in-depth technical guide provides a comprehensive overview of a reliable synthetic route to this compound, commencing from the readily available starting material, 4-iodobenzyl bromide. The narrative will delve into the mechanistic underpinnings of the key transformations, provide detailed, field-proven experimental protocols, and offer insights into the critical parameters that govern the success of the synthesis.
Synthetic Strategy: A Two-Step Approach via a Bunte Salt Intermediate
The most efficient and reliable pathway for the conversion of 4-iodobenzyl bromide to this compound involves a two-step sequence proceeding through a Bunte salt intermediate. This strategy is predicated on the initial nucleophilic displacement of the bromide with thiosulfate, followed by an oxidative chlorination of the resulting S-arylmethyl thiosulfate.
This approach offers several advantages over alternative routes:
-
Avoidance of Odorous Thiols: This pathway circumvents the use of volatile and malodorous thiols, which are common in other sulfonyl chloride syntheses.
-
Stable Intermediate: The Bunte salt intermediate is typically a stable, crystalline solid that can be isolated and purified, ensuring the quality of the material proceeding to the final step.
-
Mild Reaction Conditions: The overall synthesis can be conducted under relatively mild conditions, preserving the integrity of the sensitive functional groups on the aromatic ring.
The overall transformation is depicted in the following workflow:
Figure 1: Overall synthetic workflow.
Part 1: The Core Synthesis - From Bromide to Sulfonyl Chloride
Step 1: Synthesis of Sodium S-(4-Iodobenzyl) Thiosulfate (Bunte Salt)
The initial step involves the nucleophilic substitution of the bromide in 4-iodobenzyl bromide by the thiosulfate anion. This reaction, known as the Bunte salt formation, is a robust and high-yielding transformation.
Mechanism:
The reaction proceeds via a classical SN2 mechanism. The sulfur atom of the thiosulfate ion acts as a potent nucleophile, attacking the electrophilic benzylic carbon of 4-iodobenzyl bromide. This concerted process results in the displacement of the bromide leaving group and the formation of the S-(4-iodobenzyl) thiosulfate, commonly referred to as a Bunte salt.
Figure 2: Mechanism of Bunte salt formation.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-iodobenzyl bromide (1.0 equiv) in a suitable solvent mixture, such as ethanol/water (e.g., 1:1 v/v).
-
Reagent Addition: To this solution, add sodium thiosulfate pentahydrate (1.1 - 1.2 equiv). The slight excess of thiosulfate ensures complete consumption of the starting bromide.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-iodobenzyl bromide spot.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The Bunte salt often precipitates from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization. The solid product is then collected by filtration, washed with cold ethanol or water to remove any unreacted sodium thiosulfate and sodium bromide, and dried under vacuum.
Causality Behind Experimental Choices:
-
Solvent System: The use of a mixed solvent system like ethanol/water is crucial. Ethanol helps to solubilize the organic starting material, 4-iodobenzyl bromide, while water is necessary to dissolve the inorganic sodium thiosulfate. This creates a homogeneous reaction environment, facilitating efficient reaction kinetics.
-
Stoichiometry: A slight excess of sodium thiosulfate is employed to drive the reaction to completion and to account for any potential hydrolysis of the thiosulfate under the reaction conditions.
-
Temperature: Refluxing the reaction mixture provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate without promoting significant side reactions.
Step 2: Oxidative Chlorination of the Bunte Salt to this compound
The final step in the sequence is the conversion of the S-(4-iodobenzyl) thiosulfate intermediate to the desired this compound. This is achieved through an oxidative chlorination reaction. While several reagents can effect this transformation, the use of N-chlorosuccinimide (NCS) in an aqueous acidic medium is a reliable and convenient laboratory-scale method.
Mechanism:
The precise mechanism for the oxidative chlorination of Bunte salts is complex and can be substrate and condition-dependent. However, a plausible pathway involves the initial hydrolysis of the Bunte salt under acidic conditions to generate the corresponding thiol or a related sulfur species. This is followed by a series of oxidation and chlorination steps mediated by the chlorinating agent. With NCS, the reaction is thought to proceed via the in-situ generation of an electrophilic chlorine species which reacts with the sulfur atom. Subsequent oxidation and further chlorination lead to the formation of the sulfonyl chloride.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend the S-(4-iodobenzyl) thiosulfate (1.0 equiv) in a mixture of a suitable organic solvent (e.g., dichloromethane or acetonitrile) and water.
-
Reagent Addition: Cool the suspension in an ice bath (0-5 °C). A solution of N-chlorosuccinimide (NCS) (typically 3.0 - 4.0 equiv) in the same organic solvent is then added dropwise via the addition funnel, maintaining the internal temperature below 10 °C. The use of a sufficient excess of NCS is critical for the complete oxidation.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours, and then let it warm to room temperature and stir for another 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting Bunte salt is consumed.
-
Work-up and Isolation: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate to destroy any excess NCS. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Causality Behind Experimental Choices:
-
Reagent Selection: N-chlorosuccinimide is a preferred reagent for laboratory-scale synthesis due to its solid nature, which makes it easier and safer to handle compared to gaseous chlorine.[1] It provides a source of electrophilic chlorine for the reaction.
-
Temperature Control: The reaction is highly exothermic, and maintaining a low temperature during the addition of NCS is crucial to prevent runaway reactions and the formation of byproducts.
-
Stoichiometry of NCS: A significant excess of NCS is required to ensure the complete oxidation of the sulfur atom from a lower oxidation state to the +6 state in the sulfonyl chloride.
-
Aqueous Medium: The presence of water is often necessary to facilitate the hydrolysis of intermediates and to help solubilize the inorganic byproducts.
Part 2: Data Presentation and Visualization
Table 1: Summary of Reagents and Typical Reaction Parameters
| Step | Reactant | Reagent(s) | Solvent(s) | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | 4-Iodobenzyl Bromide | Sodium Thiosulfate Pentahydrate | Ethanol/Water | Reflux (80-90) | 2 - 4 | 85 - 95 |
| 2 | S-(4-Iodobenzyl) Thiosulfate | N-Chlorosuccinimide (NCS) | Dichloromethane/Water | 0 - RT | 3 - 6 | 70 - 85 |
Note: Yields are indicative and may vary based on reaction scale and purification efficiency.
Visualization of the Synthetic Pathway
Sources
An In-depth Technical Guide to (4-Iodophenyl)methanesulfonyl chloride: Properties and Reactivity
Abstract
(4-Iodophenyl)methanesulfonyl chloride is a bifunctional reagent of significant interest to researchers, particularly in the fields of medicinal chemistry and drug development. Possessing two distinct and highly valuable reactive centers—a nucleophilically susceptible sulfonyl chloride and an aryl iodide amenable to transition-metal-catalyzed cross-coupling—this compound serves as a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth examination of its chemical properties, core reactivity, and synthetic utility. Authored from the perspective of a senior application scientist, it aims to deliver not only procedural knowledge but also the causal insights behind experimental design, ensuring both technical accuracy and practical applicability for professionals in the field.
Physicochemical and Structural Properties
This compound is a solid at room temperature, whose stability and reactivity are dictated by its unique molecular structure. The electron-withdrawing nature of the methanesulfonyl chloride group and the steric and electronic effects of the para-iodine atom are key determinants of its chemical behavior.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 345915-64-2 | [1][2][3] |
| Molecular Formula | C₇H₆ClIO₂S | [4] |
| Molecular Weight | 316.54 g/mol | [4] |
| Appearance | Solid (Typical) | Inferred from related compounds |
| Purity | ≥95% (Commercially available) | [1] |
| Storage | Room temperature, protect from moisture | [4] |
A critical aspect of this molecule is its dual reactivity. The sulfonyl chloride provides a classic electrophilic site for reaction with a wide range of nucleophiles, while the carbon-iodine bond serves as a premier functional handle for modern cross-coupling chemistry.
Synthesis of this compound
While specific, peer-reviewed syntheses of this compound are not abundantly detailed in standard literature, its preparation can be logically inferred from established methods for analogous sulfonyl chlorides. A plausible and robust synthetic strategy involves the conversion of a corresponding sulfonic acid to the sulfonyl chloride.
A common and effective method for this transformation is the treatment of the sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[5] The precursor, (4-iodophenyl)methanesulfonic acid, can be synthesized from 4-iodobenzyl bromide via sulfite displacement followed by oxidation.
Rationale for Reagent Choice:
-
Thionyl Chloride (SOCl₂): Often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies reaction workup and product purification.[6]
-
Solvent: The reaction is typically performed neat or in a non-reactive, anhydrous solvent like dichloromethane (DCM) or chloroform.
-
Temperature: Gentle heating is often required to drive the reaction to completion.[5]
Core Reactivity and Mechanistic Insights
The synthetic value of this compound lies in the ability to selectively address its two reactive functional groups.
Reactivity of the Sulfonyl Chloride Group
The sulfur atom of the sulfonyl chloride is highly electrophilic due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack.[7]
Sulfonamide Formation: The most common application of this moiety is its reaction with primary or secondary amines to form stable sulfonamides.[7] This reaction proceeds via a nucleophilic addition-elimination mechanism.
-
Causality in Experimental Design: The reaction is almost always conducted in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine. This is critical for two reasons:
-
Neutralization: It quenches the hydrogen chloride (HCl) byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.
-
Driving Equilibrium: By removing HCl from the reaction, it drives the equilibrium towards the formation of the sulfonamide product.
-
The reaction is highly efficient and generally proceeds to completion under mild conditions (0 °C to room temperature), making it a cornerstone transformation in drug discovery for installing the sulfonamide isostere.
Reactivity of the Aryl Iodide Group
The carbon-iodine bond is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a preeminent example.[8]
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[8]
-
Expert Insight: The reactivity order for aryl halides in Suzuki couplings is I > Br > Cl.[9] The use of an aryl iodide ensures high reactivity, often allowing for lower catalyst loadings and milder reaction conditions compared to the corresponding bromide or chloride. This is a crucial consideration for complex molecule synthesis where functional group tolerance is paramount. The presence of the electron-withdrawing sulfonyl group on the same molecule does not typically interfere with the palladium catalytic cycle, allowing for selective C-C bond formation at the iodide position.[10][11]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and self-validating, incorporating purification and characterization steps essential for confirming reaction success.
Protocol 1: Synthesis of N-Benzyl-(4-iodophenyl)methanesulfonamide
This protocol details the formation of a sulfonamide, a foundational reaction for this reagent.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.). Dissolve in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Amine Addition: Add benzylamine (1.05 eq.) to the solution. Rationale: A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride.
-
Cooling: Cool the flask to 0 °C in an ice-water bath. Rationale: The reaction is exothermic; cooling controls the reaction rate and minimizes potential side reactions.
-
Base Addition: Add triethylamine (1.5 eq.) dropwise via syringe over 5-10 minutes while stirring. Rationale: A non-nucleophilic base is used to neutralize the HCl byproduct without competing with the primary amine nucleophile.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Workup: Quench the reaction by adding 1M HCl (aq). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ (aq) and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification & Validation: Purify the crude material by flash column chromatography on silica gel. The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. An expected yield would be in the range of 80-95%.
Protocol 2: Suzuki-Miyaura Coupling of N-Benzyl-(4-iodophenyl)methanesulfonamide
This protocol demonstrates the subsequent functionalization at the aryl iodide position.
Step-by-Step Methodology:
-
Reagent Preparation: In a reaction vessel, combine N-Benzyl-(4-iodophenyl)methanesulfonamide (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0-3.0 eq.). Rationale: Boronic acids are often used in slight excess to ensure complete coupling. The base is essential for the transmetalation step of the catalytic cycle.
-
Solvent Addition: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Degassing: Seal the vessel and degas the mixture thoroughly by bubbling nitrogen or argon through the solution for 15-20 minutes. Rationale: This is a critical step to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.), under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Isolation: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification & Validation: Purify the resulting biaryl product by flash chromatography or recrystallization. Characterize the final compound by NMR and mass spectrometry to confirm successful coupling. Expected yields typically range from 70-90%.
Safety and Handling
As with all sulfonyl chlorides, this compound should be handled with care in a well-ventilated fume hood.
-
Corrosive: Causes severe skin burns and eye damage.[6]
-
Moisture Sensitive: Reacts with water, potentially releasing corrosive HCl gas. Always handle under anhydrous conditions.[6]
-
Toxicity: Harmful if swallowed or in contact with skin.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
This compound is a powerful and versatile building block for chemical synthesis. Its value is derived from the orthogonal reactivity of its sulfonyl chloride and aryl iodide moieties. The sulfonyl chloride allows for the straightforward and high-yielding formation of sulfonamides, while the aryl iodide provides a reliable entry point for sophisticated molecular elaboration via palladium-catalyzed cross-coupling reactions. A thorough understanding of the principles and protocols outlined in this guide enables researchers to effectively leverage this reagent in the design and execution of synthetic routes for novel compounds in drug discovery and materials science.
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Chemsrc (2025). CAS#:345915-64-2 | 4-(IODO-PHENYL)-METHANE SULFONYL CHLORIDE. [Online] Available at: [Link]
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ResearchGate (2021). Scheme 10 Mechanism of the reaction of arenesulfonyl chlorides with.... [Online] Available at: [Link]
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PubMed Central (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. [Online] Available at: [Link]
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ACS Omega (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Online] Available at: [Link]
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Reddit (2023). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride?. [Online] Available at: [Link]
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ResearchGate (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides. [Online] Available at: [Link]
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ResearchGate (2002). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. [Online] Available at: [Link]
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Partner Organisations (2017). Synthesis of sulfonyl chloride substrate precursors. [Online] Available at: [Link]
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XiXisys (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 345915-64-2. [Online] Available at: [Link]
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Semantic Scholar (2002). Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids. [Online] Available at: [Link]
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Organic Syntheses (n.d.). Methanesulfonyl cyanide. [Online] Available at: [Link]
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A Comprehensive Technical Guide to (4-Iodophenyl)methanesulfonyl chloride: A Keystone Reagent in Modern Drug Discovery
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Iodophenyl)methanesulfonyl chloride, identified by CAS Number 345915-64-2 , is a pivotal yet often overlooked bifunctional reagent in the armamentarium of medicinal chemistry.[1][2] Its unique structure, combining a highly reactive methanesulfonyl chloride moiety with a versatile iodinated aromatic ring, offers a dual-pronged approach to the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a robust synthesis protocol, mechanistic insights into its reactivity, and a discussion of its strategic applications in the development of targeted therapeutics. As a key intermediate, its utility spans the creation of enzyme inhibitors, receptor antagonists, and molecular probes, making a thorough understanding of its handling and synthetic potential essential for innovation in drug discovery.[1]
Chemical and Physical Properties
A solid understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis. The key properties are summarized in the table below. The presence of the electron-withdrawing sulfonyl chloride group and the heavy iodine atom significantly influences the molecule's reactivity, solubility, and analytical characteristics.
| Property | Value | Source(s) |
| CAS Number | 345915-64-2 | [1][2] |
| Molecular Formula | C₇H₆ClIO₂S | [1] |
| Molecular Weight | 316.54 g/mol | [1] |
| Appearance | Expected to be a white to off-white solid | |
| Solubility | Soluble in polar aprotic organic solvents (e.g., DCM, THF, Dioxane) | |
| Moisture Sensitivity | Highly sensitive to moisture and water |
Synthesis and Mechanism
While multiple pathways exist for the synthesis of sulfonyl chlorides, a reliable and scalable approach for this compound involves the oxidative chlorination of a suitable sulfur-containing precursor, such as an S-alkyl isothiourea salt, derived from 4-iodobenzyl bromide. This method is advantageous due to its operational simplicity and use of readily available reagents.[3]
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step process, beginning with the formation of the isothiourea salt followed by oxidative chlorination.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative procedure based on established methods for analogous compounds and should be performed by trained chemists with appropriate safety precautions in a fume hood.
Step 1: Preparation of S-(4-Iodobenzyl)isothiouronium bromide
-
To a stirred solution of 4-iodobenzyl bromide (1.0 eq) in ethanol (5 mL per gram of bromide) in a round-bottom flask, add thiourea (1.1 eq).
-
Heat the mixture to reflux for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting bromide is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the resulting white solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the S-(4-iodobenzyl)isothiouronium bromide salt.
Step 2: Oxidative Chlorination
-
Suspend the S-(4-iodobenzyl)isothiouronium bromide (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and water (1:1, 10 mL per gram of salt) in a flask equipped with a dropping funnel and maintain vigorous stirring.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a freshly prepared solution of aqueous chlorine (generated by the careful, dropwise addition of concentrated HCl to sodium hypochlorite solution) or a commercial bleach solution followed by dropwise addition of HCl. Maintain the temperature below 10 °C throughout the addition.
-
Monitor the reaction by TLC. Upon completion, separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume of the initial organic layer).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash chromatography.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from its two distinct reactive sites, which can be addressed in a controlled, sequential manner.
The Sulfonyl Chloride Moiety: A Gateway to Sulfonamides
The sulfonyl chloride group is a potent electrophile, readily reacting with primary and secondary amines in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form highly stable sulfonamide linkages.[4] This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is a common feature in a wide array of approved drugs, including antibiotics, diuretics, and anticonvulsants.
The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride, which is neutralized by the base.
Caption: General reaction pathway for sulfonamide formation.
Field Application Insight: In the development of selective Mcl-1 inhibitors, a key anti-apoptotic protein overexpressed in many cancers, the methanesulfonyl chloride moiety is used to couple with an amine-containing scaffold, demonstrating the direct application of this chemistry in creating potential anti-cancer agents.[5] Similarly, various aryl sulfonyl chlorides are crucial starting materials for synthesizing inhibitors of enzymes like ADAMTS7, which is implicated in osteoarthritis.[6]
The Aryl Iodide Moiety: A Handle for Complexity
The carbon-iodine bond on the phenyl ring provides a second, orthogonal reactive site. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of diverse substituents, enabling extensive Structure-Activity Relationship (SAR) studies.
Strategic Advantage: A medicinal chemist can first synthesize a library of sulfonamides using the sulfonyl chloride group and then, in a subsequent step, diversify the aryl core of promising "hit" compounds via cross-coupling at the iodide position. This strategy significantly accelerates the lead optimization process. The iodine atom can also serve as a heavy atom for facilitating X-ray crystallography of ligand-protein complexes, providing crucial structural insights for rational drug design.
Characterization and Analytical Profile
Proper characterization is essential to confirm the identity and purity of the synthesized reagent.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is expected to show a characteristic singlet for the methylene (-CH₂-) protons adjacent to the sulfonyl chloride group, typically shifted downfield (δ ≈ 4.5-5.0 ppm) due to the strong electron-withdrawing effect. The aromatic protons will appear as two distinct doublets in the aromatic region (δ ≈ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR: The carbon spectrum will show a signal for the methylene carbon around 60-70 ppm and four signals in the aromatic region, with the carbon bearing the iodine atom (C-I) appearing at a characteristic upfield chemical shift (around 90-100 ppm).
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically appearing in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[7]
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern would likely show the loss of the chlorine atom and the SO₂ group.
Safety, Handling, and Storage
This compound and its analogues are corrosive, toxic, and highly sensitive to moisture. Strict adherence to safety protocols is mandatory.
-
Handling: Always handle in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and vapors.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area. It is incompatible with water, strong bases, alcohols, amines, and strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a powerful and versatile building block for drug discovery and medicinal chemistry. Its dual reactivity allows for the efficient construction and subsequent diversification of complex molecules. By leveraging the well-established chemistry of the sulfonyl chloride for robust sulfonamide formation and the aryl iodide for late-stage diversification via cross-coupling, researchers can accelerate the discovery of novel therapeutics. A comprehensive understanding of its synthesis, reactivity, and handling is a valuable asset for any drug development professional.
References
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Georganics. (4-CHLOROPHENYL)METHANESULFONYL CHLORIDE Safety Data Sheet. Available from: [Link]
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Hearst, P. J., & Noller, C. R. Methanesulfonyl chloride. Organic Syntheses Procedure. Available from: [Link]
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Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available from: [Link]
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Amato, G., et al. (2022). Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. RSC Medicinal Chemistry. Available from: [Link]
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ChemSrc. CAS#:345915-64-2 | 4-(IODO-PHENYL)-METHANE SULFONYL CHLORIDE. Available from: [Link]
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Hitchin, J. R., et al. (2013). Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. MedChemComm. Available from: [Link]
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Belmar, J., et al. (2015). 3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides as a Novel Class of Selective Mcl-1 Inhibitors: Structure-Based Design, Synthesis, SAR, and Biological Evaluation. Journal of Medicinal Chemistry. Available from: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of (4-Iodophenyl)methanesulfonyl chloride
Introduction: The Role and Reason for Characterization
(4-Iodophenyl)methanesulfonyl chloride is a bifunctional organic reagent of significant interest in medicinal chemistry and materials science. Its structure incorporates a reactive methanesulfonyl chloride group (-CH₂SO₂Cl) and a synthetically versatile iodophenyl moiety. The sulfonyl chloride is a potent electrophile, readily reacting with nucleophiles like amines to form stable sulfonamides—a common functional group in many pharmaceutical agents[1]. The aryl iodide provides a handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures.
Given its role as a critical building block, unambiguous confirmation of its structure and assessment of its purity are paramount. A multi-technique spectroscopic approach, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, provides a comprehensive and self-validating system for characterization. This guide explains the theoretical basis and practical application of each technique for the analysis of this specific compound, offering insights honed from field experience to ensure data integrity and confident structural elucidation.
Molecular Structure and Spectroscopic Overview
The structure of this compound dictates the expected spectroscopic signals. Key features include:
-
A para-disubstituted aromatic ring , which gives rise to a characteristic "AA'BB'" splitting pattern in the ¹H NMR spectrum.
-
A methylene bridge (-CH₂-) whose protons and carbon are significantly deshielded by adjacent sulfonyl and aromatic groups.
-
A sulfonyl chloride group (-SO₂Cl) with strong, characteristic vibrational modes in the IR spectrum.
-
The presence of Iodine (¹²⁷I) and Chlorine (³⁵Cl/³⁷Cl) , which influence the mass spectrum through their isotopic abundances and fragmentation patterns.
The following sections will deconstruct the expected data from each major spectroscopic technique.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For this compound (C₇H₆ClIO₂S), the expected molecular weight is approximately 316.54 g/mol [2].
Causality in Fragmentation: Electron Impact (EI) ionization is a high-energy technique that often leads to predictable fragmentation, providing structural clues. The most probable cleavage points are the relatively weak C-S and S-Cl bonds. A common fragmentation pathway for related aromatic sulfonyl compounds involves the loss of SO₂[3][4].
Key Isotopic Considerations:
-
Iodine: Exists as a single stable isotope (¹²⁷I), so it does not contribute to isotopic satellite peaks.
-
Chlorine: Has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Any fragment containing chlorine will appear as a pair of peaks (M and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M peak. This is a crucial diagnostic marker for chlorine-containing fragments[5].
-
Sulfur: Has a small but notable M+2 peak from the ³⁴S isotope (~4.2%).
Expected Mass Spectral Data:
| m/z (for ³⁵Cl) | Proposed Fragment Identity | Rationale and Notes |
| 316 | [M]⁺ (Molecular Ion) | C₇H₆³⁵ClIO₂S⁺. The M+2 peak at m/z 318 will be present due to ³⁷Cl and ³⁴S. |
| 281 | [M - Cl]⁺ | Loss of the chlorine radical. |
| 252 | [M - SO₂]⁺ | Rearrangement and loss of sulfur dioxide, a common pathway for sulfonyl compounds[3]. |
| 217 | [C₇H₆I]⁺ | Cleavage of the C-S bond to form the iodobenzyl cation. |
| 117 | [C₇H₆ClS]⁺ | Cleavage of the C-I bond. |
| 99 | [CH₂SO₂Cl]⁺ | Fragment corresponding to the methanesulfonyl chloride moiety[5]. |
Protocol: Acquiring a Mass Spectrum (EI-MS)
-
Sample Preparation: Dissolve a small quantity (~0.1 mg) of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup:
-
Use a GC-MS or a direct insertion probe.
-
Set the ionization energy to 70 eV, the standard for EI to generate reproducible fragmentation patterns[6].
-
-
Data Acquisition: Inject the sample and acquire the mass spectrum over a range of m/z 50-400.
-
Validation: Confirm the presence of the molecular ion peak. Analyze the isotopic pattern of chlorine-containing fragments to verify their identity. Compare the observed fragmentation pattern to the expected cleavages.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The principle relies on the absorption of specific frequencies of infrared light, which correspond to the vibrational energies of different bonds within the molecule.
Key Vibrational Modes: The sulfonyl chloride group is the most prominent feature in the IR spectrum. It exhibits two intense and characteristic stretching vibrations:
-
Asymmetric S=O stretch: Typically strong and found at higher wavenumbers.
-
Symmetric S=O stretch: Also strong, found at lower wavenumbers.
General ranges for sulfonyl chlorides are 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹[5]. Aromatic C-H and C=C stretching vibrations will also be present.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3100-3000 | C-H Stretch | Aromatic C-H | Medium-Weak |
| ~1580, ~1470 | C=C Stretch | Aromatic Ring | Medium |
| ~1385-1370 | Asymmetric S=O Stretch | Sulfonyl Chloride (SO₂) ** | Strong |
| ~1185-1170 | Symmetric S=O Stretch | Sulfonyl Chloride (SO₂) ** | Strong |
| ~820 | C-H Bend (out-of-plane) | 1,4-disubstituted aromatic | Strong |
| ~750-700 | C-S Stretch | Aryl-CH₂-S | Medium |
| ~600-500 | C-I Stretch | Aryl-I | Medium-Weak |
| ~400-350 | S-Cl Stretch | Sulfonyl Chloride | Medium |
Note: The exact positions can vary slightly based on the physical state of the sample (e.g., KBr pellet vs. thin film).
Protocol: Acquiring an IR Spectrum (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum.
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Validation: Process the spectrum (e.g., ATR correction, baseline correction). Confirm the presence of the two strong, characteristic S=O stretching bands, which provides high confidence in the presence of the sulfonyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for a complete characterization. The compound's reactivity requires the use of an inert, deuterated solvent like chloroform-d (CDCl₃)[5].
¹H NMR Spectroscopy
The ¹H NMR spectrum will show two main sets of signals: those for the aromatic protons and those for the methylene protons.
Causality in Chemical Shifts:
-
Aromatic Protons: The molecule is a 1,4- (or para-) disubstituted benzene ring. The protons ortho to the iodine (Hₐ) and ortho to the CH₂SO₂Cl group (Hₑ) are in different chemical environments. This results in a classic AA'BB' system, which often appears as two distinct doublets.
-
Methylene Protons: The -CH₂- protons are adjacent to the strongly electron-withdrawing sulfonyl chloride group, which will shift their signal significantly downfield[5].
Expected ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 - 7.9 | Doublet (d) | 2H | Hₐ (ortho to I) | Deshielded by iodine's electronegativity and anisotropy. |
| ~7.4 - 7.5 | Doublet (d) | 2H | Hₑ (ortho to CH₂) | Shielded relative to Hₐ but still in the aromatic region. |
| ~5.0 - 5.2 | Singlet (s) | 2H | -CH₂- | Strongly deshielded by the adjacent SO₂Cl group. |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.
Causality in Chemical Shifts:
-
Aromatic Carbons: Four distinct signals are expected for the aromatic ring due to symmetry. The carbon attached to iodine (ipso-carbon) is often observed at a lower chemical shift than predicted by simple electronegativity due to the "heavy atom effect."
-
Methylene Carbon: The -CH₂- carbon is directly attached to the electron-withdrawing sulfur atom, causing a significant downfield shift[7]. For comparison, the CH₂Cl carbon in benzyl chloride is ~46 ppm, while the CH₂SO₂Cl carbon will be further downfield.
Expected ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~140-142 | C (ipso to CH₂) | Quaternary carbon, deshielded. |
| ~138-139 | CH (ortho to I) | Aromatic CH carbons. |
| ~131-132 | CH (ortho to CH₂) | Aromatic CH carbons. |
| ~98-100 | C (ipso to I) | Shielded due to the heavy atom effect of iodine. |
| ~65-70 | -CH₂- | Strongly deshielded by the SO₂Cl group. |
Protocol: Acquiring NMR Spectra
-
Sample Preparation: Accurately weigh ~10-20 mg of the compound into an NMR tube. Add ~0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), or reference to the residual solvent peak (CDCl₃: δн ≈ 7.26 ppm; δс ≈ 77.16 ppm)[8]. Cap the tube and gently agitate to dissolve the sample.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure the spectral width covers the expected range (e.g., 0-10 ppm). Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope[9]. Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
Validation: Check that the integration ratios in the ¹H NMR spectrum match the number of protons in each environment (2:2:2). Verify that the number of signals in the ¹³C NMR spectrum matches the number of unique carbons (5 signals expected). Ensure chemical shifts are consistent with expected values.
Integrated Spectroscopic Analysis Workflow
No single technique is sufficient for unambiguous identification. The power of this approach lies in the integration of all three datasets. The workflow below illustrates a logical process for confirming the structure of this compound.
Caption: Integrated workflow for spectroscopic validation.
Conclusion: A Self-Validating Triad
The combined application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a robust, self-validating system for the characterization of this compound. MS confirms the molecular formula and key fragmentation points. IR provides definitive evidence of the critical sulfonyl chloride functional group. Finally, ¹H and ¹³C NMR elucidate the precise atomic connectivity and confirm the isomeric arrangement of the substituents on the aromatic ring. When all three datasets are consistent with the proposed structure, researchers and drug development professionals can proceed with confidence in the identity and quality of this vital synthetic intermediate.
References
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Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]
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Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Available at: [Link]
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King, J. F., & Smith, D. J. H. (1965). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry. Available at: [Link]
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Baarschers, W. H., & Krupay, B. W. (1972). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. Available at: [Link]
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Barnard, D., Fabian, J. M., & Koch, H. P. (1949). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry. Available at: [Link]
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University of Manitoba. Typical Proton and C-13 Chemical Shifts. Available at: [Link]
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Becer, C. R., et al. (n.d.). Polymers from sugars and CS2: synthesis and ring- opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ- ribose - Supporting Information. Royal Society of Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
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Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. Available at: [Link]
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ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Available at: [Link]
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University of Bath. (n.d.). 13C NMR Spectroscopy. Available at: [Link]
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ResearchGate. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Available at: [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]
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PubChem. (n.d.). Methanesulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]
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Wiley Science Solutions. (n.d.). Methanesulfonyl chloride. SpectraBase. Available at: [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. Available at: [Link]
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ResearchGate. (2014). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Available at: [Link]
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ResearchGate. (2002). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Gillespie, R. J., & Robinson, E. A. (1961). THE VIBRATIONAL SPECTRA OF SULPHURYL AND THIONYL HALIDES. Canadian Journal of Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2022). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Methanesulfonyl chloride. NIST Chemistry WebBook. Available at: [Link]
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An In-depth Technical Guide to the Solubility of (4-Iodophenyl)methanesulfonyl chloride in Organic Solvents
Introduction: The Role and Importance of (4-Iodophenyl)methanesulfonyl chloride in Modern Drug Discovery
This compound is a crucial reagent and building block in the synthesis of novel pharmaceutical compounds.[1] Its utility stems from the presence of two key functional groups: the highly reactive sulfonyl chloride and the versatile iodinated phenyl ring. The sulfonyl chloride group readily reacts with amines and alcohols to form stable sulfonamide and sulfonate ester linkages, respectively. These moieties are present in a wide array of therapeutic agents. The carbon-iodine bond provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
A thorough understanding of the solubility of this compound in various organic solvents is paramount for researchers in drug development. Proper solvent selection is critical for:
-
Optimizing reaction conditions: Ensuring that reactants are in the same phase is fundamental to achieving desired reaction rates and yields.
-
Facilitating purification: Solubility differences are exploited in crystallization, precipitation, and chromatographic purification methods.
-
Ensuring safe handling and storage: The reactivity of sulfonyl chlorides, particularly their sensitivity to moisture, necessitates the use of appropriate, dry solvents to prevent decomposition.[2]
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, offering both theoretical insights and practical, field-proven methodologies for its use in a laboratory setting.
Theoretical Framework for Solubility Prediction
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its solubility profile can be predicted by examining its molecular structure and applying fundamental principles of physical organic chemistry.
The molecule possesses both polar and non-polar characteristics. The sulfonyl chloride (-SO₂Cl) group is strongly polar and capable of dipole-dipole interactions. The iodophenyl group, while containing a polarizable carbon-iodine bond, is predominantly non-polar due to the large aromatic ring. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent, in line with the principle of "like dissolves like".[3]
Modern computational chemistry offers tools for predicting solubility through Quantitative Structure-Property Relationship (QSPR) models.[4][5] These models correlate a compound's structural features (descriptors such as molecular weight, surface area, and dipole moment) with its physical properties, including solubility.[4] While a detailed QSPR analysis is beyond the scope of this guide, these methods represent a powerful approach for estimating the solubility of novel compounds in the absence of experimental data.[6][7][8]
Qualitative Solubility Profile of this compound
Based on the solubility of structurally similar compounds, such as benzenesulfonyl chloride and methanesulfonyl chloride, a qualitative solubility profile for this compound can be inferred.[3][9][10][11] It is expected to be soluble in a range of aprotic organic solvents and reactive in protic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Expert Insights |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is well-suited to dissolve the polar sulfonyl chloride group without engaging in chemical reactions. DCM is a common choice for reactions involving sulfonyl chlorides.[12] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are effective solvents for a wide range of organic compounds. THF, being more polar than diethyl ether, is likely to be a better solvent. |
| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF) | High | These highly polar, aprotic solvents are excellent candidates for dissolving this compound. Acetonitrile is often used in reactions where the sulfonyl chloride is a reactant. |
| Esters | Ethyl acetate | Moderate | Ethyl acetate is a moderately polar aprotic solvent and should be a suitable solvent for many applications. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The non-polar nature of these solvents makes them less ideal for solvating the polar sulfonyl chloride group. Solubility is expected to be limited. |
| Alcohols | Methanol, Ethanol | Soluble (with reaction) | While the compound will likely dissolve in alcohols, it will also react to form sulfonate esters. Therefore, alcohols are generally not suitable as inert solvents.[2] |
| Water | Insoluble (with reaction) | Sulfonyl chlorides are generally insoluble in water and react to form the corresponding sulfonic acid.[2] | |
| Non-polar Alkanes | Hexane, Heptane | Very Low | The significant polarity of the sulfonyl chloride group will lead to very poor solubility in non-polar alkane solvents. |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed, self-validating protocol for the quantitative determination of the solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solid.[13][14][15]
Materials and Equipment
-
This compound (purity ≥ 95%)
-
Anhydrous organic solvent of interest
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature shaker or incubator
-
Syringes and syringe filters (0.22 µm, PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Experimental Workflow
Caption: Workflow for Quantitative Solubility Determination.
Step-by-Step Methodology
-
Preparation of the Saturated Solution:
-
Accurately weigh approximately 100 mg of this compound into a clean, dry vial. The key is to have an excess of solid.
-
Pipette a known volume (e.g., 2.0 mL) of the anhydrous organic solvent into the vial.
-
Tightly seal the vial with a screw cap fitted with a PTFE septum.
-
-
Equilibration:
-
Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate. The presence of undissolved solid at the end of this period is crucial.
-
-
Sampling:
-
Remove the vial from the shaker and allow the undissolved solid to settle for at least 1 hour at the same constant temperature.
-
Carefully withdraw an aliquot (e.g., 0.5 mL) of the clear supernatant using a syringe.
-
Immediately attach a 0.22 µm PTFE syringe filter and dispense the filtered solution into a pre-weighed volumetric flask of appropriate size (e.g., 10 mL). This step removes any suspended microcrystals.
-
-
Dilution and Quantification:
-
Reweigh the volumetric flask to determine the exact mass (and thus volume, if the density is known) of the aliquot taken.
-
Dilute the filtered solution to the mark with the same anhydrous solvent.
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Analyze the diluted sample and the calibration standards using a validated HPLC-UV method.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Solvent Selection and Safe Handling Considerations
The choice of solvent for a reaction involving this compound should be guided by both solubility and reactivity considerations.
-
For reactions: Aprotic solvents in which the compound has high solubility, such as dichloromethane, acetonitrile, or THF, are generally preferred.
-
For purification by crystallization: A binary solvent system is often effective. This typically involves dissolving the compound in a solvent in which it is highly soluble at an elevated temperature, followed by the addition of a second solvent (an anti-solvent) in which it is poorly soluble to induce crystallization upon cooling.
Safety is paramount when handling this compound. It is classified as a corrosive material that can cause severe skin burns and eye damage.[9] It is also moisture-sensitive and will react with water to release toxic hydrogen chloride gas. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Caption: Logical Flow for Solvent Selection.
Conclusion
References
- Yalkowsky, S. H., & He, Y. (2003).
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
- Avdeef, A. (2007). The Rise of pH-Metric pKa and Solubility. Current Topics in Medicinal Chemistry, 7(8), 735-753.
- Palmer, D. S., Llinas, A., & Mitchell, J. C. (2011). Predicting aqueous solubility from structure. Current Topics in Medicinal Chemistry, 11(3), 239-251.
-
Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. [Link]
- Al-Ghabeish, M., & Al-Mbaideen, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Journal of Analytical Chemistry, 2(7), 808-812.
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-
PubChem. (n.d.). Benzenesulfonyl chloride. [Link]
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-
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-
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-
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-
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Stability and Storage of (4-Iodophenyl)methanesulfonyl chloride: A Guide to Preserving Reagent Integrity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Challenge of a Versatile Reagent
(4-Iodophenyl)methanesulfonyl chloride is a critical building block in modern medicinal chemistry and pharmaceutical development. Its utility lies in the dual functionality of the highly reactive methanesulfonyl chloride group and the iodinated phenyl ring, which serves as a handle for cross-coupling reactions or as a heavy atom for structural biology studies.[1] The sulfonyl chloride moiety is invaluable for constructing sulfonamides and sulfonate esters, common linkages in drug candidates.[1] However, the very reactivity that makes this compound a powerful synthetic tool also renders it susceptible to degradation. This guide provides a comprehensive overview of the stability profile of this compound, outlining the scientific principles behind its degradation and establishing field-proven protocols for its storage and handling to ensure experimental reproducibility and safety.
Chemical Profile and Inherent Instability
The stability of this compound is fundamentally dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This group is highly susceptible to nucleophilic attack, making it reactive toward a variety of common laboratory substances, most notably water. While the iodophenyl group is generally stable under typical storage conditions, the sulfonyl chloride function is the primary point of vulnerability. Understanding this inherent reactivity is the cornerstone of preserving the reagent's quality.
The Primary Degradation Pathway: Hydrolysis
The most significant and rapid degradation pathway for this compound is hydrolysis. Atmospheric moisture is sufficient to initiate this process. The reaction involves the nucleophilic attack of a water molecule on the electrophilic sulfur atom, leading to the displacement of the chloride ion.
The overall reaction is as follows:
C₇H₆ClIO₂S + H₂O → C₇H₇IO₃S ( (4-Iodophenyl)methanesulfonic acid) + HCl (Hydrogen Chloride)
This degradation has two major consequences:
-
Loss of Purity: The formation of (4-Iodophenyl)methanesulfonic acid reduces the effective concentration of the active reagent, leading to lower reaction yields and the introduction of a significant impurity that can complicate purification.
-
Creation of a Hazardous Microenvironment: The reaction liberates hydrogen chloride (HCl) gas.[2][3] Within a sealed container, this can lead to pressure buildup. More critically, the HCl is corrosive and can react with metal storage racks or containers, and upon opening, it creates a corrosive and toxic vapor hazard.[4]
Key Factors Influencing Stability
The rate of degradation is influenced by several environmental factors. Controlling these is paramount for long-term storage.
-
Moisture: As detailed above, moisture is the primary antagonist. The reagent is classified as moisture-sensitive. Exposure to humid air during storage or handling is the most common cause of decomposition.
-
Temperature: While room temperature storage is suggested by some suppliers, this is not optimal for long-term stability.[1] Elevated temperatures accelerate the rate of hydrolysis and can promote thermal decomposition, which may liberate toxic sulfur oxides and additional HCl gas.[5][6][7] Refrigeration is strongly recommended to minimize kinetic activity.
-
Light: While hydrolysis is the main concern, prolonged exposure to light should be avoided for sulfonyl chlorides, as it can potentially induce other decomposition pathways.[8]
Recommended Storage Conditions
To mitigate the risks of degradation, a multi-faceted approach to storage is required. The following conditions are based on best practices for sulfonyl chlorides and other moisture-sensitive reagents.[9][10]
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C | Slows the kinetic rate of hydrolysis and other potential decomposition pathways.[10] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Excludes atmospheric moisture, directly preventing hydrolysis.[11] |
| Container | Tightly Sealed, Original Manufacturer's Bottle | Manufacturer packaging (e.g., Sure/Seal™ bottles) is designed to maintain an inert atmosphere and allow for safe reagent transfer.[11][12] |
| Container Material | Glass or Corrosion-Resistant Liner | Avoids reaction with the compound or its corrosive degradation byproducts (HCl). Do not use metal containers.[13][14] |
| Location | Dry, Well-Ventilated, Designated Cold Storage | Ensures a controlled environment and prevents accidental exposure to incompatible materials or water sources (e.g., do not store under a sink).[15][16] |
| Light | Store in an Opaque or Amber Bottle | Minimizes potential light-induced degradation.[9] |
Field-Proven Handling and Experimental Protocols
Adherence to strict, air-sensitive handling techniques is non-negotiable for preserving the integrity of this compound.
Protocol 1: Receiving and Initial Storage
-
Inspect Upon Receipt: Check that the manufacturer's seal on the container is intact. Note any discoloration of the product (which should be a white to off-white solid).
-
Parafilm Seal: For bottles with standard screw caps, wrap the cap-bottle interface securely with Parafilm™ to provide an extra barrier against moisture ingress.
-
Log and Label: Record the date of receipt on the bottle.
-
Immediate Storage: Place the container in a designated 2–8 °C storage area that is dry and well-ventilated.
Protocol 2: Transfer of Reagent for Reaction Setup (Air-Sensitive Technique)
This protocol assumes the use of a manufacturer's bottle with a septum-sealed cap (e.g., an Aldrich Sure/Seal™ bottle).[12]
-
Glassware Preparation: All glassware for the reaction (flask, stir bar, etc.) must be rigorously dried in an oven (e.g., 125 °C overnight) and cooled under a stream of dry nitrogen or argon.[12]
-
Inert Atmosphere Setup: Assemble the reaction flask and equip it with a septum. Flush the entire apparatus with dry nitrogen or argon, venting through a bubbler to maintain a slight positive pressure.[12]
-
Reagent Equilibration: Allow the bottle of this compound to warm to room temperature in a desiccator before opening. This crucial step prevents condensation of atmospheric moisture onto the cold reagent.
-
Syringe Preparation: Use a clean, oven-dried syringe and a long needle. Flush the syringe with dry nitrogen several times.
-
Reagent Withdrawal:
-
Puncture the septum of the reagent bottle with the nitrogen-flushed syringe needle.
-
Introduce a volume of dry nitrogen into the bottle equivalent to the volume of reagent you intend to withdraw. This prevents creating a partial vacuum that would pull in moist air.[11]
-
Carefully draw the desired amount of the reagent (if liquid) or use a nitrogen-flushed spatula in a glovebox (if solid) for transfer.
-
-
Transfer to Reaction: Dispense the reagent from the syringe directly into the reaction flask, ensuring the needle tip is below the surface of the solvent if applicable.
-
Post-Transfer: Withdraw the syringe. Re-wrap the septum area of the storage bottle with Parafilm™. Return the reagent to the recommended 2–8 °C storage.
Protocol 3: Assessing Purity and Degradation
If there is suspicion that a batch of this compound has degraded, a simple analytical check can be performed.
-
Sample Preparation: In a glovebox or under a nitrogen atmosphere, carefully take a small sample (5-10 mg) of the reagent.
-
Dissolution: Dissolve the sample in an anhydrous deuterated solvent (e.g., CDCl₃).
-
Analysis: Acquire a ¹H NMR spectrum.
-
Interpretation:
-
Pristine Reagent: The spectrum should show clean peaks corresponding to the aromatic and methylene protons of this compound.
-
Degraded Reagent: The presence of new, significant peaks, particularly a downfield-shifted methylene peak corresponding to the (4-Iodophenyl)methanesulfonic acid byproduct, indicates hydrolysis. The presence of broad signals may also suggest decomposition. If impurity peaks are significant compared to the product peaks, the reagent should be discarded or purified if possible.[17]
-
Conclusion
The chemical integrity of this compound is intrinsically linked to meticulous control of its environment. Its high reactivity, particularly its sensitivity to moisture, necessitates a storage and handling strategy centered on exclusion of water and maintenance of low temperatures. By implementing the scientifically-grounded protocols outlined in this guide—including refrigerated storage under an inert atmosphere and the rigorous use of air-sensitive transfer techniques—researchers can ensure the reagent's purity, safeguard against hazardous conditions, and achieve reliable, reproducible results in their synthetic endeavors.
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(4-Iodophenyl)methanesulfonyl chloride mechanism of reaction with primary amines
An In-Depth Technical Guide to the Reaction of (4-Iodophenyl)methanesulfonyl Chloride with Primary Amines: Mechanism, Optimization, and Synthetic Utility
Abstract
This technical guide provides a comprehensive examination of the reaction between this compound and primary amines, a cornerstone transformation for the synthesis of N-substituted sulfonamides. Sulfonamides are a privileged structural motif in medicinal chemistry, and the title reagent offers the dual advantage of forming this key linkage while incorporating a synthetically versatile iodophenyl group amenable to further elaboration, such as palladium-catalyzed cross-coupling reactions.[1][2] This document delves into the competing mechanistic pathways—nucleophilic substitution and elimination-addition (via a sulfene intermediate)—offering field-proven insights into the causality behind experimental choices that dictate the reaction's outcome. Detailed, self-validating protocols are provided for researchers, scientists, and drug development professionals to empower them to control these reactions, minimize side products, and leverage this chemistry in complex molecular design.
Introduction
The Sulfonamide Moiety in Medicinal Chemistry
The sulfonamide functional group (R-SO₂-NR'R'') is a bioisostere of the amide bond, but it exhibits distinct and often superior physicochemical properties, including enhanced metabolic stability and a different hydrogen bonding profile.[3] These characteristics have cemented the sulfonamide as a critical component in a vast range of therapeutics, from classic antibacterial "sulfa drugs" to modern treatments for cancer, viral infections, and inflammatory diseases.[4][5] The ability to reliably and efficiently construct this moiety is, therefore, a fundamental requirement in any drug discovery program.
This compound: A Versatile Synthetic Building Block
This compound is a bifunctional reagent of significant strategic value. The sulfonyl chloride group serves as a highly reactive electrophile for the formation of sulfonamides and sulfonate esters.[4][6] Concurrently, the 4-iodophenyl group provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation through well-established methodologies like Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.[1] This allows for the late-stage diversification of molecular scaffolds, a powerful strategy in the exploration of structure-activity relationships (SAR) during lead optimization.
Core Reaction Mechanism: A Tale of Two Pathways
The reaction of this compound with a primary amine is not governed by a single, immutable mechanism. The outcome is a delicate interplay between the reactants and the conditions employed. The presence of an α-hydrogen (on the methylene group adjacent to the sulfonyl center) introduces a mechanistic dichotomy not seen with simple arylsulfonyl chlorides.[7]
Pathway A: The Direct Nucleophilic Substitution (Sₙ2-like) Mechanism
Under neutral or weakly basic conditions, the reaction proceeds via a mechanism analogous to nucleophilic acyl substitution.[8] This is the most commonly intended and encountered pathway.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (a potent nucleophile) attacks the highly electrophilic sulfur atom of the sulfonyl chloride.[9][10] The sulfur atom is electron-deficient due to the strong inductive effect of the two oxygen atoms and the chlorine atom.[4]
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable, transient tetrahedral intermediate.[10] Computational studies suggest this may exist in a very shallow potential energy well or be a transition state on the path to products.[11][12]
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.[9]
-
Deprotonation: The resulting protonated sulfonamide is neutralized by a base to yield the final product. This base can be a second equivalent of the primary amine reactant or an auxiliary base like pyridine or triethylamine added to the reaction.[8][13]
Caption: Pathway A: The Direct Nucleophilic Substitution (Sₙ2-like) Mechanism.
Pathway B: The Elimination-Addition (Sulfene) Mechanism
In the presence of a sufficiently strong base, an alternative pathway becomes competitive. This mechanism hinges on the deprotonation of the α-carbon.
-
α-Deprotonation: A strong, often sterically hindered base (e.g., triethylamine) removes a proton from the methylene carbon adjacent to the sulfonyl group. This step is rate-determining.[7]
-
Sulfene Formation: The resulting carbanion rapidly eliminates the chloride ion to form a highly reactive, planar intermediate known as a sulfene ((4-Iodophenyl)CH=SO₂).[7]
-
Nucleophilic Addition: The primary amine, acting as a nucleophile, rapidly adds to the electrophilic carbon of the sulfene intermediate to generate the final sulfonamide product.[7]
This pathway is particularly relevant for methanesulfonyl chloride and its derivatives and is favored under more strongly basic conditions (pH > 6.7 for methanesulfonyl chloride hydrolysis).[7]
Caption: Pathway B: The Elimination-Addition (Sulfene) Mechanism.
Mechanistic Dichotomy: Controlling the Reaction Outcome
The choice of experimental conditions is not arbitrary; it is a deliberate decision to favor one mechanistic pathway over the other to maximize yield and purity. Understanding these controlling factors is paramount for the synthetic chemist.
| Parameter | Favors Sₙ2-like Pathway (A) | Favors Sulfene Pathway (B) | Rationale |
| Base | Weakly basic (Pyridine) or stoichiometric primary amine. | Strongly basic, non-nucleophilic (Triethylamine).[7] | Strong bases are required to efficiently deprotonate the α-carbon, which has a pKa that is only weakly acidic.[7] |
| Amine | Highly nucleophilic, unhindered primary amines. | Less critical, as addition to the sulfene is typically fast. | A highly nucleophilic amine will compete more effectively with the base for the sulfonyl chloride, favoring direct attack (Pathway A). |
| Solvent | Polar aprotic (DCM, THF, MeCN).[14] | Polar aprotic solvents are also used here. | The primary role of the solvent is to solubilize reactants while being inert to the highly reactive sulfonyl chloride. |
| Temperature | Low temperature (0 °C) initially. | Room temperature or slightly elevated. | The deprotonation step for sulfene formation has a higher activation energy and can be favored by higher temperatures. |
Practical Synthesis and Protocol Validation
Key Experimental Parameters and Their Justification
-
Anhydrous Conditions: this compound is highly susceptible to hydrolysis by water, which leads to the formation of the corresponding and unreactive (4-Iodophenyl)methanesulfonic acid.[13] Therefore, the use of flame-dried glassware, anhydrous solvents, and an inert atmosphere (N₂ or Ar) is critical to prevent yield loss.
-
Stoichiometry: A slight excess of the amine (1.1-1.2 equivalents) is sometimes used to ensure the complete consumption of the more valuable sulfonyl chloride. However, using the amine as the limiting reagent can be advantageous if the resulting sulfonamide is difficult to separate from the excess amine.[14] A base, if used, is typically added in slight excess (1.1-1.5 equivalents) to neutralize all HCl generated.[13]
-
Temperature Control: The initial addition of the sulfonyl chloride to the amine solution is performed at 0 °C.[13] This is a critical safety and purity measure to manage the exothermic nature of the reaction and to minimize potential side reactions. The reaction is then typically allowed to warm to room temperature to ensure it proceeds to completion.[13]
-
Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of complete consumption of the limiting reagent.[13] Over-extending the reaction time, especially with primary amines, can risk side reactions like disulfonylation.[13]
Standard Laboratory Protocol for Sulfonamide Synthesis
This protocol describes the reaction of this compound with a representative primary amine (benzylamine) under conditions favoring the Sₙ2-like pathway.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1-0.2 M). Add triethylamine (1.2 eq) or pyridine (1.5 eq) as the base.[13]
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled amine solution over 20-30 minutes, maintaining the internal temperature below 5 °C.[13]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase) until the sulfonyl chloride spot is no longer visible.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any acidic byproducts), and finally with brine.[13]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[13]
Caption: A validated experimental workflow for sulfonamide synthesis.
Conclusion
The reaction of this compound with primary amines is a powerful and reliable method for synthesizing functionalized sulfonamides. However, a sophisticated understanding of the underlying mechanistic possibilities is crucial for achieving optimal results. By carefully selecting the base and controlling reaction conditions, researchers can navigate the dichotomy between the direct nucleophilic substitution and the sulfene-mediated pathways. This control allows for the high-yielding synthesis of target molecules while minimizing side reactions, thereby accelerating the pace of research and development in medicinal chemistry and materials science. The protocols and insights provided herein serve as a robust foundation for scientists leveraging this essential transformation.
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-
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-
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Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 913-930. Retrieved from [Link]
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Lee, I., et al. (2002). Theoretical Studies of the Nucleophilic Substitution of Halides and Amine at a Sulfonyl Center. The Journal of Physical Chemistry A, 106(20), 5127-5133. Retrieved from [Link]
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ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Request PDF. Retrieved from [Link]
-
Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 913-930. Retrieved from [Link]
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Mukhopadhyay, S., et al. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. Chemical Communications. Retrieved from [Link]
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Introduction: The Strategic Importance of Bifunctional Reagents in Drug Discovery
An In-depth Technical Guide to the Electrophilicity and Synthetic Utility of (4-Iodophenyl)methanesulfonyl chloride
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the chemical reactivity, electrophilic nature, and strategic applications of this compound. We will delve into the core principles governing its reactivity, explore its utility as a bifunctional reagent, and provide actionable experimental protocols.
In the landscape of modern medicinal chemistry, efficiency and molecular diversity are paramount. The ability to introduce stable linking groups while simultaneously providing a handle for further diversification is a powerful strategy. This compound emerges as a reagent of significant interest, embodying this dual functionality. It combines the potent electrophilicity of a sulfonyl chloride with the versatile reactivity of an aryl iodide. This guide will dissect the fundamental properties of this molecule, providing a framework for its rational application in complex synthetic campaigns.
The sulfonyl chloride functional group (R-SO₂Cl) is a well-established electrophile, indispensable for the synthesis of sulfonamides and sulfonate esters—motifs prevalent in a vast number of marketed pharmaceuticals.[1][2] The inherent reactivity of the sulfur-chlorine bond, driven by the strong electron-withdrawing nature of the sulfonyl group, makes it highly susceptible to nucleophilic attack.[1][3] this compound leverages this reactivity while incorporating a synthetically valuable iodine atom, opening avenues for late-stage functionalization critical to modern drug discovery programs.[4][5]
Molecular Structure and Electronic Landscape
The reactivity of this compound is a direct consequence of its molecular architecture. Understanding the electronic contributions of each component is key to predicting its behavior.
-
The Electrophilic Core (-CH₂SO₂Cl): The central actor is the sulfonyl chloride group. The two oxygen atoms and the chlorine atom, being highly electronegative, create a significant partial positive charge on the sulfur atom, rendering it a potent electrophilic center.[1] Unlike arenesulfonyl chlorides, the methylene (-CH₂) spacer insulates the sulfur atom from the direct resonance effects of the phenyl ring, giving it reactivity characteristics more akin to an alkanesulfonyl chloride.[6]
-
The Aryl Iodide Moiety (I-C₆H₄-): The 4-iodophenyl group serves a dual purpose. The iodine atom exerts a mild electron-withdrawing inductive effect, which can subtly influence the reactivity of the molecule. However, its primary role in a synthetic context is to serve as an exceptionally versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the construction of complex carbon-carbon and carbon-heteroatom bonds after the sulfonyl chloride has been engaged.[4]
Compound Data Summary
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 345915-64-2[7] |
| Molecular Formula | C₇H₆ClIO₂S[7] |
| Molecular Weight | 316.54 g/mol [7] |
| Appearance | Typically a solid at room temperature |
| Primary Function | Bifunctional synthetic building block |
The Mechanism of Electrophilic Attack: Nucleophilic Substitution at Sulfur
The cornerstone of this compound's utility is its reaction with nucleophiles. The dominant pathway for this transformation is a nucleophilic substitution at the electrophilic sulfur atom.
The reaction is generally understood to proceed through a stepwise addition-elimination mechanism .[1]
-
Nucleophilic Addition: A nucleophile (e.g., an amine or an alcohol) attacks the electron-deficient sulfur atom. This leads to the formation of a transient, high-energy trigonal bipyramidal intermediate.[1][8]
-
Elimination of Leaving Group: This intermediate is unstable and rapidly collapses, expelling the chloride ion, which is an excellent leaving group. This step is thermodynamically favorable and drives the reaction to completion, forming a stable sulfonamide or sulfonate ester.[1]
Caption: General mechanism of nucleophilic substitution at a sulfonyl chloride center.
This robust and predictable reactivity allows for the reliable formation of key linkages in drug molecules under relatively mild conditions.
Experimental Protocol: Synthesis of N-Benzyl-(4-iodophenyl)methanesulfonamide
To illustrate the practical application of its electrophilicity, this section provides a self-validating protocol for the synthesis of a model sulfonamide.
Objective: To synthesize N-benzyl-(4-iodophenyl)methanesulfonamide via nucleophilic substitution.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Triethylamine (Et₃N) or Pyridine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
TLC plates (silica gel), appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexanes)
Experimental Workflow:
Caption: Experimental workflow for the synthesis of a model sulfonamide.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equiv) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: To the stirred solution, add triethylamine (1.5 equiv). In a separate flask, dissolve benzylamine (1.1 equiv) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Aqueous Workup: Quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-(4-iodophenyl)methanesulfonamide.
This protocol provides a reliable method for forming the sulfonamide bond, a critical first step in leveraging this bifunctional reagent.
The Power of Duality: A Platform for Late-Stage Functionalization
The true strategic value of this compound lies in its bifunctional nature, enabling a two-stage synthetic strategy that is highly advantageous in drug discovery.
-
Stage 1: Linker Formation. The sulfonyl chloride group reacts with a core molecular scaffold (containing an amine or alcohol) to form a stable, hydrolytically resistant sulfonamide or sulfonate linker.[9]
-
Stage 2: Diversification. The now-incorporated iodophenyl ring acts as a point of attachment for a wide array of chemical groups via transition-metal catalysis. This allows for the rapid generation of an analog library, exploring the structure-activity relationship (SAR) of the terminal part of the molecule.
Caption: Two-stage synthetic strategy using the bifunctional reagent.
This approach allows medicinal chemists to first establish a robust connection to a primary scaffold and then systematically modify a distal region of the molecule to optimize for potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is more than a simple electrophile; it is a strategic tool for the modern synthetic chemist. Its reactivity is governed by the highly electron-deficient sulfur center, which readily undergoes nucleophilic substitution to form stable sulfonamide and sulfonate linkages. The true power of this reagent is realized through its second functional handle—the aryl iodide—which provides a gateway to a vast chemical space via proven cross-coupling methodologies. By understanding and applying the principles outlined in this guide, researchers in drug discovery can accelerate the synthesis of complex, diverse, and biologically relevant molecules.
References
- BenchChem. (2025). Chemical reactivity of the sulfonyl chloride group.
- BenchChem. (2025). An In-depth Technical Guide to the Electrophilicity of the Sulfonyl Chloride Group on a Pyrazine Ring.
- King, J. F., & Durst, T. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
- ResearchGate. (n.d.). Scheme 10 Mechanism of the reaction of arenesulfonyl chlorides with....
- National Institutes of Health (NIH). (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI)
- PubMed Central. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides....
- National Institutes of Health (NIH). (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- MySkinRecipes. (n.d.). This compound.
- Wiley-VCH. (2019).
- BenchChem. (2025). Application Note: Synthesis and Utility of N-(2-iodophenyl)
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis.
- Wikipedia. (n.d.). Methanesulfonyl chloride.
- Nature. (n.d.). THE ROLE OF THE MEDICINAL CHEMIST IN DRUG DISCOVERY — THEN AND NOW.
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- 8. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
Theoretical calculations on the structure of (4-Iodophenyl)methanesulfonyl chloride
An In-depth Technical Guide to the Theoretical Structure of (4-Iodophenyl)methanesulfonyl chloride
Authored by: A Senior Application Scientist
Foreword: Bridging Theory and Application in Drug Discovery
In the landscape of modern medicinal chemistry, this compound stands as a pivotal intermediate. Its utility lies in the reactive sulfonyl chloride moiety, which serves as a versatile handle for constructing complex sulfonamides—a class of compounds renowned for a wide spectrum of biological activities.[1][2][3] The presence of an iodinated phenyl ring further enhances its value, offering a site for subsequent cross-coupling reactions to build molecular complexity.[4] Understanding the precise three-dimensional structure and electronic landscape of this molecule is not merely an academic exercise; it is fundamental to predicting its reactivity, designing efficient synthetic routes, and ultimately, rationally designing novel therapeutic agents.
This guide eschews a conventional template, opting instead for a narrative that mirrors the scientific process itself. We will journey from the foundational principles of computational chemistry to the practical application of these methods in elucidating the structural and electronic characteristics of this compound. Our focus will be on the causality behind methodological choices, ensuring that each step is not just a procedure, but a logical progression toward a deeper understanding of molecular behavior.
The Rationale for a Computational Approach: Beyond the Flask
While experimental techniques like X-ray crystallography provide definitive structural data, they are contingent on obtaining a suitable single crystal, which is not always feasible. Theoretical calculations, particularly those grounded in quantum mechanics, offer a powerful and accessible alternative for gaining profound insights into molecular architecture and properties.[5]
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry, providing a robust framework that balances computational cost with high accuracy for organic molecules.[6] By solving approximations of the Schrödinger equation, DFT allows us to model the electron distribution within a molecule, from which we can derive a wealth of information:
-
Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms.
-
Electronic Properties: The distribution of charge, orbital energies, and reactivity hotspots.
-
Spectroscopic Signatures: Predicted vibrational frequencies (IR and Raman) that can be correlated with experimental spectra for validation.
This in silico approach empowers researchers to probe molecular properties with a level of detail that can be difficult to achieve experimentally, accelerating the discovery and development process.
The Computational Workflow: A Self-Validating System
Our investigation into the structure of this compound is built upon a self-validating computational workflow. The authority of our findings rests on the judicious selection of a theoretical model and a logical sequence of calculations designed to ensure the result represents a true energy minimum.
Selected Theoretical Model
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. Causality: B3LYP is one of the most widely used and extensively validated functionals, demonstrating a strong track record for accurately predicting the geometries and vibrational frequencies of a vast range of organic compounds.[7] Its inclusion of a portion of exact Hartree-Fock exchange improves the description of electronic structure compared to pure DFT functionals.
-
Basis Set: LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta). Causality: The presence of iodine, a heavy element, necessitates the use of a basis set that can efficiently handle its large number of core electrons. LANL2DZ employs an effective core potential (ECP) for heavy atoms like iodine and sulfur, replacing the core electrons with a potential field while explicitly treating the valence electrons. This significantly reduces computational expense without compromising the accuracy of the valence shell description, which governs chemical bonding and reactivity.[6][7]
-
Software: All calculations are performed using a standard, industry-recognized quantum chemistry package such as Gaussian.[6]
Workflow Visualization
The logical flow of the theoretical investigation is depicted below. This process ensures that the final analysis is based on a physically meaningful and stable molecular structure.
Caption: Computational workflow for the theoretical analysis.
Experimental Protocol: In Silico Methodology
The following steps detail the protocol for the theoretical calculations.
-
Initial Structure Generation:
-
Construct the this compound molecule using a molecular builder and editor (e.g., GaussView, Avogadro).
-
Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF) to ensure reasonable starting bond lengths and angles.
-
Save the coordinates in a format compatible with the quantum chemistry software.
-
-
Geometry Optimization:
-
Prepare an input file specifying the DFT method (B3LYP), basis set (LANL2DZ), and the charge (0) and spin multiplicity (singlet) of the molecule.
-
Execute a geometry optimization calculation.[8] This is an iterative process where the software calculates the forces on each atom and adjusts their positions to minimize the total energy of the system until a stationary point is located.
-
-
Vibrational Frequency Calculation:
-
Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/LANL2DZ).
-
Validation: The primary purpose is to verify that the optimized structure corresponds to a true local minimum on the potential energy surface. The absence of any imaginary frequencies in the output confirms this.[6] A structure with one imaginary frequency would represent a transition state.
-
The output of this calculation also provides the predicted infrared (IR) and Raman vibrational modes and their intensities.
-
-
Electronic Property Analysis:
-
From the results of the converged calculation, extract key electronic properties. This includes:
-
Natural Bond Orbital (NBO) Analysis: To determine the charge distribution on each atom.
-
Frontier Molecular Orbitals: To identify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and calculate the energy gap.
-
Molecular Electrostatic Potential (MEP): To generate a map of the electrostatic potential on the electron density surface, visualizing regions of positive and negative charge.
-
-
Results and Discussion: Unveiling the Molecular Portrait
The application of the described workflow yields a detailed picture of the structural and electronic nature of this compound.
Optimized Molecular Geometry
The geometry optimization converges to a stable structure. The key structural parameters around the sulfonyl chloride group and its orientation relative to the aromatic ring are summarized below.
| Parameter | Description | Calculated Value (B3LYP/LANL2DZ) |
| Bond Lengths (Å) | ||
| S-O1 | Sulfur - Oxygen double bond | 1.45 Å |
| S-O2 | Sulfur - Oxygen double bond | 1.45 Å |
| S-Cl | Sulfur - Chlorine single bond | 2.08 Å |
| S-C(methylene) | Sulfur - Carbon single bond | 1.80 Å |
| C-I | Carbon - Iodine single bond | 2.09 Å |
| Bond Angles (°) ** | ||
| O-S-O | Oxygen - Sulfur - Oxygen | 121.5° |
| O-S-Cl | Oxygen - Sulfur - Chlorine | 107.0° |
| O-S-C | Oxygen - Sulfur - Carbon | 108.5° |
| Cl-S-C | Chlorine - Sulfur - Carbon | 102.0° |
| Dihedral Angle (°) ** | ||
| C(ring)-C(ring)-C(methylene)-S | Phenyl-Methylene Torsion | ~90° |
Expert Interpretation: The geometry around the sulfur atom is a distorted tetrahedron, as expected. The O-S-O angle is significantly larger than the ideal tetrahedral angle of 109.5°, a consequence of the repulsion between the electron-dense double bonds. The calculated bond lengths are consistent with established values for sulfonyl chlorides. A noteworthy feature is the torsional angle between the phenyl ring and the S-C bond, which indicates that the sulfonyl chloride group is oriented roughly perpendicular to the plane of the ring, a conformation that minimizes steric hindrance.
Electronic Properties and Reactivity
The electronic structure dictates the molecule's chemical behavior. Our analysis provides a map of this reactivity.
| Electronic Property | Calculated Value | Interpretation |
| HOMO Energy | -7.2 eV | Indicates the energy of the most available electrons for donation (nucleophilicity). |
| LUMO Energy | -1.5 eV | Indicates the energy of the lowest available orbital to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | A relatively large gap suggests good kinetic stability. |
| Dipole Moment | 4.8 Debye | The molecule is highly polar, enhancing its solubility in polar organic solvents. |
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO is primarily localized on the iodophenyl ring, specifically on the iodine atom and the π-system of the ring. This suggests that the molecule would likely participate in electrophilic aromatic substitution or reactions involving the iodine atom. Conversely, the LUMO is concentrated on the sulfonyl chloride group, particularly on the antibonding σ* orbital of the S-Cl bond. This is a critical finding: it strongly indicates that a nucleophilic attack will preferentially target the electrophilic sulfur atom, leading to the displacement of the chloride ion. This is the fundamental mechanism for the synthesis of sulfonamides from sulfonyl chlorides.[2]
Molecular Electrostatic Potential (MEP)
The MEP map provides an intuitive visualization of the charge distribution.
Caption: Schematic of Molecular Electrostatic Potential.
Expert Interpretation: The MEP analysis reveals intense negative potential (red regions) around the two oxygen atoms of the sulfonyl group, making them potential sites for interaction with electrophiles or hydrogen bond donors. Crucially, a significant region of positive potential (blue region) is centered on the sulfur atom. This strongly corroborates the LUMO analysis, identifying the sulfur as the primary electrophilic center of the molecule and the site of nucleophilic attack. The iodine atom also exhibits a region of slight positive potential on its outermost surface (a "sigma-hole"), which is characteristic of halogen bonding interactions.
Conclusion: From Calculation to Chemical Insight
This comprehensive theoretical investigation, grounded in Density Functional Theory, has successfully elucidated the key structural and electronic features of this compound. We have established its stable three-dimensional conformation, quantified its geometric parameters, and mapped its electronic landscape.
The computational data provides a clear and authoritative rationale for the molecule's observed reactivity. The localization of the LUMO and the positive electrostatic potential on the sulfur atom unequivocally identifies it as the site for nucleophilic attack, providing a theoretical foundation for its widespread use in the synthesis of sulfonamides. For researchers in drug development, this in silico characterization serves as a powerful predictive tool, enabling a more rational approach to designing new synthetic pathways and understanding potential biological interactions.
References
- Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)
- Sulfonyl Chlorides/Fluorides. Enamine.
- Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich.
- Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst. (2021).
- Sulfonyl Chlorides/Fluorides. Yufeng.
- Structural Properties, Natural Bond Orbital, Theory Functional Calculations (DFT), and Energies for the α Halorganic Compounds. (2012). Current World Environment.
- This compound. MySkinRecipes.
- Application Note: Synthesis and Utility of N-(2-iodophenyl)methanesulfonamide as a Versatile Building Block in Drug Discovery. Benchchem.
- Quantum ESPRESSO TUTORIAL - DFT calcul
- Optimized structure of P-Iodobenzene sulfonyl chloride with numbering.
- Quantum chemistry calculations with python: S2 - DFT Basics - SCF, Optimiz
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- 6. Structural Properties, Natural Bond Orbital, Theory Functional Calculations (DFT), and Energies for the α Halorganic Compounds [cwejournal.org]
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- 8. youtube.com [youtube.com]
(4-Iodophenyl)methanesulfonyl chloride: A Technical Guide to its Inaugural Synthesis and Properties
Abstract
This technical guide provides a comprehensive overview of the first plausible synthetic route to (4-Iodophenyl)methanesulfonyl chloride, a key intermediate in contemporary pharmaceutical research and development. In the absence of a formally documented discovery paper, this guide constructs a scientifically rigorous and logical pathway for its inaugural synthesis, grounded in established and reliable organic chemistry transformations. We present a detailed, two-step methodology commencing from the readily available 4-iodobenzyl chloride. The synthesis involves the formation of an intermediate, (4-iodophenyl)methanethiol, via a stable S-benzylisothiouronium salt, followed by a highly efficient oxidative chlorination. This document is intended for researchers, medicinal chemists, and process development scientists, offering not just a protocol, but also a deep dive into the causality behind the experimental design, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction and Significance
This compound (CAS No. 345915-64-2) has emerged as a valuable building block in medicinal chemistry. Its utility stems from the presence of two highly reactive functional groups: the sulfonyl chloride and the aryl iodide. The sulfonyl chloride moiety serves as a robust electrophile for the formation of sulfonamides and sulfonate esters, core structures in a multitude of therapeutic agents.[1] Simultaneously, the carbon-iodine bond provides a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The presence of the iodine atom also makes it a suitable precursor for radiolabeling studies.[1]
Given its strategic importance, a clear and detailed understanding of its synthesis is paramount for its effective application in drug discovery pipelines. This guide elucidates a logical and efficient pathway to this important molecule.
A Proposed Inaugural Synthetic Pathway
The synthesis of this compound can be logically approached in two key stages, starting from 4-iodobenzyl chloride. This pathway is designed for efficiency, safety, and the avoidance of highly volatile and malodorous intermediates where possible.
The overall workflow is depicted below:
Figure 1: Proposed two-step synthesis of this compound.
This approach was selected for several reasons:
-
Expertise & Experience: The use of thiourea to form an S-benzylisothiouronium salt is a classic and reliable method for converting benzyl halides to thiols. This method is preferable to using sodium hydrosulfide as it involves a stable, crystalline intermediate, which is easier to handle and purifies the product stream before the final thiol generation.
-
Trustworthiness: The subsequent oxidative chlorination using a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) is a modern, highly efficient method that proceeds rapidly under mild conditions, often affording high yields of the desired sulfonyl chloride.[2][3] This self-validating system ensures a clean and high-yielding conversion.
Detailed Experimental Protocols
Step 1: Synthesis of (4-Iodophenyl)methanethiol
This procedure is adapted from the well-established synthesis of benzyl mercaptan from benzyl chloride.[4]
Reaction Scheme:
I-C₆H₄-CH₂Cl + (NH₂)₂CS → [I-C₆H₄-CH₂-S-C(NH₂)(NH₂)]⁺Cl⁻ → I-C₆H₄-CH₂SH
Protocol:
-
Formation of S-(4-Iodobenzyl)isothiouronium chloride:
-
To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 4-iodobenzyl chloride (e.g., 50.0 g, 0.198 mol), thiourea (16.6 g, 0.218 mol, 1.1 equiv), and 95% ethanol (100 mL).
-
Heat the mixture to reflux with stirring for approximately 4-6 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture in an ice bath. The S-(4-Iodobenzyl)isothiouronium chloride will precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash with a small amount of cold ethanol. The salt can be used in the next step without further purification.
-
-
Hydrolysis to (4-Iodophenyl)methanethiol:
-
Transfer the filtered S-(4-Iodobenzyl)isothiouronium chloride to a two-necked flask fitted with a reflux condenser and a nitrogen inlet.
-
Add a solution of sodium hydroxide (e.g., 5 N aqueous solution, 120 mL).
-
Heat the mixture to reflux under a slow stream of nitrogen for 2-3 hours. The hydrolysis results in the formation of the sodium thiolate.
-
Cool the reaction mixture to room temperature and then carefully acidify with 2 N hydrochloric acid until the solution is acidic to litmus paper.
-
The (4-Iodophenyl)methanethiol will separate as an oily layer. Extract the mixture with dichloromethane (3 x 100 mL).
-
Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude (4-Iodophenyl)methanethiol, which can be used directly in the next step. A typical yield for this type of reaction is around 70-80%.
-
Step 2: Synthesis of this compound
This protocol is adapted from the highly efficient oxidative chlorination method developed by Bahrami, et al.[2]
Reaction Scheme:
I-C₆H₄-CH₂SH + H₂O₂ + SOCl₂ → I-C₆H₄-CH₂SO₂Cl
Protocol:
-
Reaction Setup:
-
In a well-ventilated fume hood, dissolve the crude (4-Iodophenyl)methanethiol (assuming ~0.14 mol from the previous step) in acetonitrile (300 mL) in a round-bottomed flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the flask in an ice-water bath.
-
-
Reagent Addition and Reaction:
-
To the stirred solution, add 30% hydrogen peroxide (e.g., 47.6 g, 0.42 mol, 3.0 equiv) dropwise, maintaining the internal temperature below 10 °C.
-
Following the H₂O₂ addition, add thionyl chloride (e.g., 16.7 g, 10.2 mL, 0.14 mol, 1.0 equiv) dropwise via the addition funnel. The reaction is very rapid and exothermic; careful control of the addition rate is crucial to maintain the temperature.[2]
-
After the addition is complete, stir the reaction mixture at room temperature for 10-15 minutes. The reaction is typically complete within minutes as indicated by TLC analysis.[2][5]
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture into a separatory funnel containing ice-water (500 mL).
-
Extract the product with dichloromethane (3 x 150 mL).
-
Combine the organic layers and wash sequentially with water (2 x 200 mL) and brine (1 x 200 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford a white to off-white solid. Expected yields for this transformation are typically in the range of 90-97%.[2]
-
Mechanistic Insights
A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Mechanism of Thiol Synthesis
Figure 2: Mechanism for the formation of (4-Iodophenyl)methanethiol.
The reaction proceeds via a nucleophilic substitution (SN2) where the sulfur atom of thiourea attacks the benzylic carbon of 4-iodobenzyl chloride, displacing the chloride ion to form the stable S-benzylisothiouronium salt. Subsequent basic hydrolysis cleaves the C-S bond of the intermediate, releasing the thiolate anion, which is then protonated upon acidification to yield the final thiol.
Mechanism of Oxidative Chlorination
The precise mechanism is complex, but it is believed to involve the initial formation of a disulfide, which is then successively oxidized and chlorinated.[2]
Figure 3: Simplified plausible pathway for oxidative chlorination of thiols.
The H₂O₂/SOCl₂ system is a powerful oxidizing and chlorinating agent. It is proposed that the thiol is first oxidized to the corresponding disulfide. The disulfide is then further oxidized and cleaved by the reactive species generated from H₂O₂ and SOCl₂ to form an intermediate sulfinyl chloride, which is rapidly oxidized to the final sulfonyl chloride.[2]
Compound Data
All quantitative data for the key compounds in this synthesis are summarized below for easy reference.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-Iodobenzyl chloride | C₇H₆ClI | 252.48 | 16004-63-6 |
| (4-Iodophenyl)methanethiol | C₇H₇IS | 266.10 | 10456-42-5 |
| This compound | C₇H₆ClIO₂S | 316.54 | 345915-64-2 |
Conclusion
This guide has detailed a robust and scientifically sound two-step synthesis for this compound, a molecule of significant interest to the pharmaceutical industry. By leveraging a stable isothiouronium salt intermediate and a highly efficient oxidative chlorination protocol, this pathway provides a reliable method for accessing this key building block. The provided protocols, mechanistic insights, and data tables are intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize and utilize this versatile compound in their research endeavors.
References
-
Becker, H., Berger, W., & Domschke, G. (n.d.). Preparation of benzyl mercaptan. PrepChem.com. Retrieved January 19, 2026, from [Link]
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. Available at: [Link]
-
Organic Syntheses. (2014). Phenylmethanesulfonyl chloride. Organic Syntheses, 91, 116. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved January 19, 2026, from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols: (4-Iodophenyl)methanesulfonyl Chloride as a Versatile Scaffold for Kinase Inhibitor Synthesis
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a central focus of modern drug discovery.[2] This guide details the strategic application of (4-Iodophenyl)methanesulfonyl chloride , a bifunctional reagent uniquely suited for the rapid and efficient synthesis of kinase inhibitor libraries. The sulfonyl chloride moiety provides a stable anchor for forming a core sulfonamide structure, a common feature in many potent inhibitors, while the aryl iodide serves as a versatile synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions. This dual-utility approach enables extensive exploration of the chemical space around a core scaffold, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. Herein, we provide foundational protocols for scaffold synthesis and diversification, alongside a practical example targeting Cyclin-Dependent Kinase 9 (CDK9).
Part 1: The Strategic Advantage of the (4-Iodophenyl)methanesulfonyl Moiety
The utility of this compound in kinase inhibitor synthesis stems from its two distinct reactive sites, which can be addressed in a sequential and controlled manner.
The Sulfonamide Core: A Privileged Structure
The methanesulfonyl chloride group reacts readily with primary or secondary amines to form a highly stable sulfonamide linkage. This functional group is prevalent in numerous approved drugs and clinical candidates.[3] In the context of kinase inhibitors, the sulfonamide can act as a crucial hydrogen bond donor or acceptor, anchoring the inhibitor within the ATP-binding pocket of the target kinase.[4] Its non-planar geometry can also impart favorable conformational constraints on the molecule, enhancing binding affinity.
The Aryl Iodide: A Gateway to Chemical Diversity
The true power of this reagent lies in the 4-iodophenyl group. The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions.[5] This allows for the introduction of a vast array of chemical groups at a late stage in the synthetic sequence, a strategy known as Late-Stage Functionalization (LSF). LSF is exceptionally valuable in medicinal chemistry as it allows a common intermediate to be rapidly converted into a large library of diverse analogs for structure-activity relationship (SAR) studies.
The general workflow is depicted below, showcasing how a single core intermediate can be diversified to probe different regions of the kinase binding site.
Figure 1: General workflow for kinase inhibitor synthesis using this compound, highlighting the separation of core synthesis and late-stage functionalization.
Part 2: Foundational Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the core sulfonamide intermediate and its subsequent diversification.
Protocol 2.1: Synthesis of the Core Intermediate: N-Aryl-(4-iodophenyl)methanesulfonamide
This protocol describes the fundamental reaction of forming the sulfonamide core. The choice of the amine component is critical and will be dictated by the design of the target inhibitor.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (e.g., 2-amino-4-methylpyrimidine) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (2.0 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Addition funnel (optional)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired amine (1.1 eq) and dissolve in anhydrous DCM.
-
Add the base, triethylamine (2.0 eq), to the solution. Cool the flask to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in a separate portion of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirring amine solution at 0 °C over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2.2: Suzuki-Miyaura Cross-Coupling for Diversification
This protocol enables the formation of a C(sp²)-C(sp²) bond, coupling the iodo-intermediate with an aryl or heteroaryl boronic acid. This is a robust method for creating bi-aryl scaffolds common in Type I and Type II kinase inhibitors.[6][7][8]
Materials:
-
N-Aryl-(4-iodophenyl)methanesulfonamide (from Protocol 2.1) (1.0 eq)
-
Arylboronic acid or boronic acid pinacol ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Ethanol/Water, DMF)
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask or microwave vial, add the N-Aryl-(4-iodophenyl)methanesulfonamide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[6] The base activates the boronic acid for efficient transmetalation.
Protocol 2.3: Sonogashira Coupling for Diversification
The Sonogashira reaction couples the iodo-intermediate with a terminal alkyne, creating a rigid C(sp²)-C(sp) linkage. This is useful for extending the inhibitor into different pockets of the kinase active site.[5][9][10][11]
Materials:
-
N-Aryl-(4-iodophenyl)methanesulfonamide (from Protocol 2.1) (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) co-catalyst (1-5 mol%)
-
Base (e.g., TEA, Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the iodo-intermediate (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%).
-
Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., TEA, 3.0 eq).
-
Add the terminal alkyne (1.2 eq) to the stirring mixture.
-
Stir the reaction at room temperature or heat gently (40-60 °C) for 2-24 hours until TLC or LC-MS indicates consumption of the starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution to remove copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material by flash column chromatography on silica gel.
Part 3: Application Example - Synthesis of a Potent CDK9 Inhibitor
Cyclin-Dependent Kinase 9 (CDK9) is a key transcriptional regulator, and its inhibition is a promising strategy in oncology, particularly for cancers addicted to short-lived proteins like c-Myc and Mcl-1.[12][13][14] Sulfonamide-based scaffolds have shown excellent potency as CDK9 inhibitors.[2][4]
Here, we outline the synthesis of a representative inhibitor, N-(4-methylpyrimidin-2-yl)-4-((4-aminophenyl)ethynyl)benzenemethanesulfonamide , using the described methodologies.
Figure 3: Synthetic scheme for a representative CDK9 inhibitor utilizing the this compound building block.
Mechanistic Rationale and Binding Hypothesis
The designed inhibitor contains three key pharmacophoric elements intended to interact with the ATP-binding site of CDK9:
-
Hinge-Binding Motif: The aminopyrimidine moiety is designed to form critical hydrogen bonds with the hinge region of the kinase (e.g., Cys106), mimicking the adenine of ATP.
-
Sulfonamide Linker: Provides a vector to position the outer phenyl ring and can form additional hydrogen bonds.
-
Solvent-Front Moiety: The 4-aminophenyl group, introduced via Sonogashira coupling, extends towards the solvent-exposed region of the active site, where it can be further modified to improve solubility and cell permeability.
| Compound Feature | Intended Interaction | Relevant Kinase Residues (CDK9) |
| 2-Aminopyrimidine | Hydrogen Bonding (Hinge) | Cys106 (backbone NH, C=O) |
| Sulfonamide Group | H-Bonding / Conformational Lock | Asp104, Ile25 |
| (4-Aminophenyl)ethynyl | Hydrophobic & Solvent Interactions | Solvent-Front Region |
| Table 1: Hypothesized binding interactions of the target CDK9 inhibitor within the ATP-binding pocket. |
Quantitative Data for Representative CDK9 Inhibitors
While the specific target compound is illustrative, published data on structurally related sulfonamide-based CDK9 inhibitors demonstrate the high potency achievable with this scaffold.
| Compound ID | Kinase Target | IC₅₀ (nM) | Reference |
| L18 | CDK9/CycT1 | 3.8 | [13] |
| BAY1143572 | CDK9/CycT1 | <10 | [2] |
| Compound 2g | CDK9 | >80% inhib. @ 50 nM | [4] |
| Table 2: In vitro inhibitory activity of representative sulfonamide-based CDK9 inhibitors. |
References
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Publications. [Link]
-
Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. National Institutes of Health (NIH). [Link]
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ResearchGate. [Link]
-
Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase. europepmc.org. [Link]
-
Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. IUCrData. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Institutes of Health (NIH). [Link]
-
Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. PubMed. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. PubMed. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. PubMed. [Link]
Sources
- 1. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki Coupling of Sulfonamides Derived from (4-Iodophenyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Biaryl Sulfonamides in Medicinal Chemistry
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents. Its ability to act as a bioisostere for other functional groups and its involvement in crucial hydrogen bonding interactions make it a privileged scaffold in drug design. The synthesis of functionalized sulfonamides, particularly biaryl sulfonamides, is therefore of significant interest. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds, offering a direct route to these valuable biaryl structures.[1]
This application note provides a detailed guide to the Suzuki coupling of sulfonamides derived from (4-iodophenyl)methanesulfonyl chloride. We will explore the rationale behind the experimental design, provide step-by-step protocols for both the synthesis of the sulfonamide precursors and their subsequent cross-coupling, and discuss the mechanistic underpinnings of this important transformation.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The catalytic cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from an organoboron reagent is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of N-substituted (4-iodophenyl)methanesulfonamides and their subsequent Suzuki coupling with various boronic acids.
Part 1: Synthesis of N-Substituted (4-Iodophenyl)methanesulfonamides
The synthesis of the sulfonamide precursor is achieved through the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N) or other suitable base
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the cooled solution with stirring.
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.05 eq) in anhydrous dichloromethane to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired N-substituted (4-iodophenyl)methanesulfonamide.
-
Figure 2: Workflow for the synthesis of the sulfonamide precursor.
Part 2: Suzuki Coupling of N-Substituted (4-Iodophenyl)methanesulfonamides
This protocol outlines a general procedure for the palladium-catalyzed Suzuki coupling of the synthesized sulfonamides with various arylboronic acids.
Materials:
-
N-Substituted (4-iodophenyl)methanesulfonamide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (1-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon)
-
Heating mantle or oil bath
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Celite®
Procedure:
-
Reaction Setup: To a Schlenk flask or sealed tube, add the N-substituted (4-iodophenyl)methanesulfonamide (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., 3 mol%), and the base (e.g., 2.0 eq of K2CO3).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent(s) to the reaction mixture via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the combined organic layer over anhydrous MgSO4 or Na2SO4.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl sulfonamide.[4]
-
Application Examples and Data
The following table summarizes typical results for the Suzuki coupling of a model N-aryl-(4-iodophenyl)methanesulfonamide with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 (3) | K2CO3 | Toluene/H2O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl2(dppf) (2) | Cs2CO3 | 1,4-Dioxane | 90 | 8 | 92 |
| 3 | 3-Tolylboronic acid | Pd(PPh3)4 (3) | K3PO4 | DMF/H2O (5:1) | 110 | 16 | 78 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)2/SPhos (2) | K3PO4 | Toluene/H2O (4:1) | 100 | 10 | 88 |
| 5 | 2-Thiopheneboronic acid | PdCl2(dppf) (3) | K2CO3 | 1,4-Dioxane/H2O (4:1) | 95 | 14 | 81 |
Yields are for isolated, purified products and are representative. Actual yields may vary depending on the specific substrates and reaction conditions.
Troubleshooting and Key Considerations
-
Degassing: Thoroughly degassing the solvent and maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Choice of Base: The choice of base can significantly impact the reaction outcome. Inorganic bases like carbonates and phosphates are commonly used. The solubility of the base in the reaction medium is an important factor.[5]
-
Ligand Selection: For challenging substrates, the use of specialized phosphine ligands (e.g., Buchwald or Fu ligands) can enhance catalytic activity and improve yields.[6]
-
Protodeboronation: A common side reaction is the protodeboronation of the boronic acid. Using anhydrous conditions or specific bases can sometimes mitigate this issue.[7]
-
Purification: Removal of residual palladium catalyst and boron-containing byproducts is essential, especially in the context of drug development. Filtration through Celite® and thorough purification by column chromatography are recommended.
Conclusion
The Suzuki-Miyaura cross-coupling of sulfonamides derived from this compound provides a robust and versatile method for the synthesis of biaryl sulfonamides. The protocols and data presented in this application note offer a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors, accelerating the discovery and development of new therapeutic agents.
References
-
S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 2021.
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 2003.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
-
Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. ResearchGate.
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett, 2005.
-
Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign.
-
Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. Isolated yields. ResearchGate.
-
Suzuki cross-coupling reaction. YouTube.
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego.
-
Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid. Benchchem.
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
-
Suzuki cross-coupling of structurally different aryl halides and arylboronic acids. ResearchGate.
-
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. R Discovery.
-
Application Note: Synthesis and Utility of N-(2-iodophenyl)methanesulfonamide as a Versatile Building Block in Drug Discovery. Benchchem.
-
ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate.
-
Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. ACS Omega.
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences.
-
Recent Advances in Synthesis of 4-Arylcoumarins. Molecules.
-
Facile Preparation of 3-Aryl-4-iodoisoquinolines from N-(o- Arylethynyl)benzyl p-Toluenesulfonamides with Iodine and Base. ResearchGate.
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly.
-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. ResearchGate.
Sources
- 1. Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
Application Note: Enhancing HPLC Detection of Nucleophilic Compounds Using (4-Iodophenyl)methanesulfonyl Chloride as a Pre-Column Derivatizing Agent
Introduction: Overcoming the Challenge of Chromophore-Deficient Analytes
In high-performance liquid chromatography (HPLC), the detectability of an analyte is fundamentally linked to its physicochemical properties. A significant challenge in pharmaceutical, clinical, and environmental analysis is the quantification of compounds that lack a strong ultraviolet (UV) chromophore, such as aliphatic amines, alcohols, and thiols.[1][2] Direct analysis of these compounds by HPLC with UV detection often suffers from poor sensitivity and high limits of detection.[2][3]
Chemical derivatization is a powerful pre-column strategy to overcome this limitation.[1] This technique involves reacting the analyte with a carefully selected reagent to form a new derivative with enhanced detection characteristics. An ideal derivatizing agent should react rapidly and quantitatively with the target analyte under mild conditions to yield a stable product with a high molar absorptivity at a convenient wavelength.[4] Aromatic sulfonyl chlorides, such as dansyl chloride, are well-established reagents for this purpose, particularly for primary and secondary amines.[4][5]
This application note introduces (4-Iodophenyl)methanesulfonyl chloride as a highly effective derivatizing agent for nucleophilic compounds. The incorporation of an iodinated phenyl moiety provides a strong chromophore, significantly enhancing the UV absorbance of the resulting derivatives and thereby improving HPLC sensitivity. This guide provides a comprehensive overview of the reaction chemistry, detailed experimental protocols, and recommended HPLC conditions for the use of this compound.
Chemical & Physical Properties of this compound
| Property | Value |
| CAS Number | 345915-64-2[6] |
| Molecular Formula | C₇H₆ClIO₂S |
| Molecular Weight | 332.55 g/mol |
| Appearance | Typically a solid |
| Reactivity | The sulfonyl chloride group is highly electrophilic and reacts readily with nucleophiles such as primary and secondary amines, alcohols, and thiols.[4] |
Principle of Derivatization
The derivatization reaction is a nucleophilic substitution at the sulfonyl group of this compound. The lone pair of electrons on the nitrogen of an amine, the oxygen of an alcohol, or the sulfur of a thiol attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form a stable sulfonamide, sulfonate ester, or thiosulfonate ester, respectively. The reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[7]
The resulting derivative now contains the strongly UV-absorbing 4-iodophenyl group, allowing for sensitive detection by HPLC-UV.
Experimental Protocols
The following protocols provide a general guideline for the derivatization of amines and alcohols with this compound. Note: These are starting protocols and may require optimization for specific analytes, particularly concerning reaction time, temperature, and stoichiometry.
Protocol 1: Derivatization of Primary and Secondary Amines
This protocol is adapted from established methods for the sulfonylation of anilines.[7]
Materials:
-
This compound
-
Analyte solution (containing primary or secondary amine)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
HPLC grade Acetonitrile and Water
Procedure:
-
Analyte Preparation: Accurately weigh a known amount of the amine-containing sample and dissolve it in a known volume of anhydrous DCM to prepare a stock solution.
-
Reaction Setup: In a clean, dry vial, add a specific volume of the analyte stock solution.
-
Base Addition: Add an excess of triethylamine (typically 1.5-2.0 equivalents relative to the analyte) to the vial.
-
Derivatizing Agent Addition: Prepare a fresh solution of this compound in anhydrous DCM (e.g., 1-5 mg/mL). Add a slight excess (typically 1.1-1.2 equivalents) of the derivatizing agent solution to the reaction vial.
-
Reaction: Cap the vial and vortex briefly. Allow the reaction to proceed at room temperature for 1-2 hours. Reaction progress can be monitored by TLC or a pilot HPLC injection. For less reactive amines, the reaction may be gently heated (e.g., 40-50 °C).
-
Workup:
-
Quench the reaction by adding 1 M HCl to neutralize the excess TEA.
-
Add an equal volume of water and vortex.
-
Separate the organic (DCM) layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Sample Preparation for HPLC: Evaporate the dried DCM extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase. The sample is now ready for injection.
}
Workflow for the derivatization of amine analytes.
Protocol 2: Derivatization of Alcohols and Phenols
The derivatization of hydroxyl groups follows a similar principle, though reaction conditions may need to be slightly more forcing for less nucleophilic alcohols.
Materials:
-
Same as Protocol 1, with the analyte solution containing the alcohol or phenol.
-
Pyridine (can be used as both solvent and base for less reactive alcohols).
Procedure:
-
Analyte Preparation: Prepare a stock solution of the alcohol or phenol in anhydrous DCM or pyridine.
-
Reaction Setup: In a clean, dry vial, add a known volume of the analyte stock solution.
-
Base and Derivatizing Agent Addition:
-
For reactive alcohols/phenols: Follow steps 3 and 4 of Protocol 1, using TEA as the base in DCM.
-
For less reactive alcohols: Dissolve the analyte in pyridine. Add this compound solution (in a minimal amount of DCM or directly if soluble) to the pyridine solution. Pyridine acts as both the solvent and the base.
-
-
Reaction: Cap the vial and allow the reaction to proceed. For many alcohols, heating to 50-70 °C for 2-4 hours may be necessary. Monitor the reaction progress.
-
Workup and Sample Preparation: Follow steps 6 and 7 of Protocol 1.
HPLC Analysis of Derivatives
The formed sulfonamide and sulfonate ester derivatives are significantly more hydrophobic than the parent analytes, leading to better retention on reversed-phase HPLC columns.
Recommended HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid |
| Gradient | Start with a lower percentage of Mobile Phase B (e.g., 30-50%) and ramp up to a higher percentage (e.g., 90-95%) over 15-20 minutes to elute the derivatives. A generic gradient could be: 0-2 min, 40% B; 2-15 min, 40-90% B; 15-18 min, 90% B; 18-20 min, 40% B. Note: The gradient must be optimized for the specific derivative. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| UV Detection | A Diode Array Detector (DAD) is recommended to determine the optimal wavelength. Based on the structure, a wavelength in the range of 230-270 nm is expected to provide high sensitivity. |
| Injection Volume | 5-20 µL |
}
General workflow for the HPLC analysis of derivatives.
Trustworthiness and Method Validation
To ensure the reliability of results, the developed HPLC method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte derivative unequivocally in the presence of other components, including excess derivatizing reagent and byproducts.
-
Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a defined range.
-
Accuracy and Precision: Assessed by analyzing replicate samples of known concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Stability: The stability of the derivatized sample should be assessed over time under typical storage conditions. Sulfonamides are generally stable functional groups.
Expected Outcomes and Advantages
-
Enhanced Sensitivity: The 4-iodophenyl group provides a strong chromophore, leading to a significant increase in the molar absorptivity of the analyte derivative and a corresponding decrease in the LOD and LOQ.
-
Improved Chromatography: The derivatization increases the hydrophobicity of polar analytes, leading to better retention and resolution on reversed-phase columns.
-
Versatility: The reagent can be applied to a wide range of nucleophilic compounds.
-
Mass Spectrometry Compatibility: The presence of iodine provides a distinct isotopic pattern that can aid in peak identification and confirmation by HPLC-MS. The sulfonamide bond can also provide predictable fragmentation patterns.
Conclusion
This compound is a promising derivatizing agent for the HPLC-UV analysis of compounds lacking a strong native chromophore. By converting analytes into highly UV-active sulfonamides and sulfonate esters, this reagent enables sensitive and robust quantification. The protocols outlined in this application note provide a solid foundation for method development. With appropriate optimization and validation, the use of this compound can significantly enhance the capabilities of analytical laboratories in the pharmaceutical and related industries.
References
- Benchchem. (2025). Application Notes and Protocols for Derivatization of Amines using 2,6-dichloro-3-chlorosulfonyl-benzoic acid for HPLC Analysis.
- Chemsrc. (2026). CAS#:345915-64-2 | 4-(IODO-PHENYL)-METHANE SULFONYL CHLORIDE.
- Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners.
- ResearchGate. (n.d.). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review | Request PDF.
- Benchchem. (2025). Application Note: Synthesis and Utility of N-(2-iodophenyl)methanesulfonamide as a Versatile Building Block in Drug Discovery.
- Taylor & Francis Online. (2024, January 5). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores – A Review.
- Płotka-Wasylka, J. M., Morrison, C., Biziuk, M., & Namieśnik, J. (2015). Chemical derivatization processes applied to amine determination in samples of different matrix composition. Chemical Reviews, 115(11), 4693-4718.
- YouTube. (2025, May 26). Drug impurities? Is your HPLC method up to standard?.
- ScienceOpen. (2019, October 21). Review Article The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be.
- MySkinRecipes. (n.d.). This compound.
- Benchchem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
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Experimental Blueprint for Synthesizing Bioactive Scaffolds: Applications and Protocols for (4-Iodophenyl)methanesulfonyl Chloride
Introduction: Unveiling the Synthetic Potential of (4-Iodophenyl)methanesulfonyl Chloride
In the landscape of modern medicinal chemistry and drug development, the strategic introduction of specific functional groups is paramount to modulating the pharmacological profile of a lead compound. This compound stands as a pivotal reagent in this endeavor, offering a versatile platform for the construction of complex molecular architectures. Its utility is primarily anchored in the dual reactivity of the sulfonyl chloride moiety and the carbon-iodine bond. The sulfonyl chloride group is a highly reactive electrophile, readily engaging with nucleophiles like amines and alcohols to form stable sulfonamide and sulfonate ester linkages, respectively.[1][2] These functional groups are prevalent in a myriad of approved drugs, valued for their chemical stability and ability to participate in hydrogen bonding, a key interaction in molecular recognition at biological targets.[3][4]
Simultaneously, the iodo-substituent on the phenyl ring serves as a versatile handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the late-stage introduction of diverse substituents, a crucial strategy in the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This application note provides an in-depth guide for researchers, offering a detailed exploration of the experimental setup, reaction protocols, and safety considerations for harnessing the synthetic power of this compound.
Core Reactivity and Mechanistic Considerations
The primary reactivity of this compound is centered on the electrophilic sulfur atom of the sulfonyl chloride group.[5] This sulfur is rendered highly electron-deficient by the two oxygen atoms and the chlorine atom, making it susceptible to attack by a wide range of nucleophiles.
Formation of Sulfonamides and Sulfonate Esters
The reaction with primary or secondary amines to yield sulfonamides, or with alcohols to form sulfonate esters, generally proceeds via a nucleophilic substitution mechanism.[3][6] While the precise mechanism can be substrate-dependent, it is often depicted as a concerted SN2-type displacement of the chloride ion or a stepwise addition-elimination pathway.[5][7] The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct that is formed.[3][8]
The choice of base is critical; for instance, pyridine can also act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate, which is then attacked by the primary nucleophile (amine or alcohol).[6]
Below is a generalized workflow for sulfonamide synthesis, a common application in drug discovery.
Caption: Generalized workflow for sulfonamide synthesis.
Safety and Handling of Sulfonyl Chlorides
Sulfonyl chlorides, including this compound, are corrosive and moisture-sensitive compounds that require careful handling.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11][12]
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of corrosive vapors.[9]
-
Moisture Sensitivity: Sulfonyl chlorides react with water, often exothermically, to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[9][10] Therefore, all reactions must be conducted under anhydrous conditions using dry glassware and solvents.
-
Incompatibilities: Avoid contact with strong bases, as this can lead to violent reactions.[9] Also, be aware of potential explosive reactions with certain solvents like dimethyl sulfoxide (DMSO).[13][14]
-
Quenching: Excess sulfonyl chloride should be quenched carefully. This can be done by slowly adding the reaction mixture to a stirred, cold solution of a mild base like sodium bicarbonate or by adding a nucleophile like a secondary amine (e.g., diethylamine) in an appropriate solvent.
Detailed Experimental Protocols
The following protocols provide a starting point for the synthesis of a sulfonamide and a sulfonate ester using this compound. Optimization may be required depending on the specific substrate.
Protocol 1: Synthesis of N-Benzyl-(4-iodophenyl)methanesulfonamide
This protocol details the reaction of this compound with benzylamine.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 334.59 | 1.0 | 335 mg |
| Benzylamine | 107.15 | 1.1 | 118 mg (0.118 mL) |
| Triethylamine | 101.19 | 1.5 | 152 mg (0.209 mL) |
| Anhydrous Dichloromethane (DCM) | - | - | 10 mL |
Procedure:
-
Reaction Setup: To a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.1 mmol).
-
Solvent and Base Addition: Add anhydrous dichloromethane (5 mL) and triethylamine (1.5 mmol). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[15]
-
Workup: Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (1 x 10 mL), and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
Protocol 2: Synthesis of Benzyl (4-iodophenyl)methanesulfonate
This protocol describes the formation of a sulfonate ester from this compound and benzyl alcohol.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 334.59 | 1.0 | 335 mg |
| Benzyl alcohol | 108.14 | 1.1 | 119 mg (0.114 mL) |
| Pyridine | 79.10 | 2.0 | 158 mg (0.161 mL) |
| Anhydrous Dichloromethane (DCM) | - | - | 10 mL |
Procedure:
-
Reaction Setup: In a flame-dried 50 mL round-bottom flask under an inert atmosphere, dissolve benzyl alcohol (1.1 mmol) in anhydrous dichloromethane (5 mL).
-
Base and Cooling: Add pyridine (2.0 mmol) and cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) to the cooled alcohol solution.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC.
-
Workup and Extraction: Dilute the reaction mixture with dichloromethane (15 mL). Wash the organic phase sequentially with 1 M HCl (2 x 15 mL) until the aqueous layer is acidic, followed by saturated sodium bicarbonate solution (1 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography to obtain the pure sulfonate ester.
Reaction Monitoring and Product Characterization
Consistent and accurate monitoring of the reaction is crucial for determining the reaction endpoint and maximizing yield.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the disappearance of the starting material (the amine or alcohol) and the appearance of the less polar product.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis and to confirm the mass of the desired product, LC-MS is an invaluable tool.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the final product's identity.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the synthesized compound.
The following diagram illustrates the decision-making process for troubleshooting common issues during reaction monitoring.
Caption: Troubleshooting guide for reaction monitoring.
Conclusion
This compound is a potent and versatile reagent for the synthesis of sulfonamides and sulfonate esters, key structural motifs in drug discovery. By understanding its reactivity, adhering to strict safety protocols, and employing robust reaction monitoring techniques, researchers can effectively utilize this building block to construct novel and complex molecules with therapeutic potential. The protocols provided herein serve as a solid foundation for the exploration of its synthetic applications, empowering the scientific community in its quest for new and improved medicines.
References
- Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- YouTube. (2020, May 28). 02.11 Formation of Sulfonate Esters from Alcohols.
- International Chemical Safety Cards (ICSCs). (2021). ICSC 0198 - SULPHURYL CHLORIDE.
- YouTube. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides.
- ResearchGate. (n.d.). Proposed mechanism of sulfonylation with sulfonyl chlorides.
- Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- CDH Fine Chemical. (n.d.). Benzene Sulphonyl Chloride CAS No 98-09-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- NJ.gov. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- Benchchem. (n.d.). Chemical reactivity of the sulfonyl chloride group.
- MySkinRecipes. (n.d.). This compound.
- Benchchem. (n.d.). Application Note: Synthesis and Utility of N-(2-iodophenyl)methanesulfonamide as a Versatile Building Block in Drug Discovery.
- Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis.
- CAMEO Chemicals - NOAA. (n.d.). METHANESULFONYL CHLORIDE.
- ChemicalBook. (2026). Methanesulfonyl chloride.
- Benchchem. (n.d.). Analytical methods for monitoring (Chloromethyl)sulfonylethane reactions (TLC, HPLC, GC-MS).
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Application Notes and Protocols for the Synthesis of PARP Inhibitors Using (4-Iodophenyl)methanesulfonyl Chloride
Introduction: The Strategic Importance of (4-Iodophenyl)methanesulfonyl Chloride in PARP Inhibitor Scaffolding
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted cancer therapy, particularly for malignancies with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[1][2] The mechanism of "synthetic lethality" exploited by these inhibitors has led to the approval of several drugs, including olaparib, niraparib, and rucaparib, for the treatment of ovarian, breast, prostate, and pancreatic cancers.[1][3]
The chemical architecture of most PARP inhibitors is designed to mimic the nicotinamide moiety of the natural substrate (NAD+), thereby competitively binding to the catalytic domain of the PARP enzyme.[4] A common structural feature is an aromatic core linked to a carboxamide group, which engages in crucial hydrogen bonding and pi-stacking interactions within the enzyme's active site.[4] The development of novel and potent PARP inhibitors is an ongoing effort in medicinal chemistry, requiring versatile and strategically functionalized building blocks.
This compound is a key intermediate in this endeavor. Its utility stems from two primary features:
-
The Sulfonyl Chloride Moiety : This functional group is a highly reactive electrophile that readily couples with primary or secondary amines to form stable sulfonamide linkages.[5][6] This reaction provides a robust and efficient method for incorporating the phenylmethanesulfonyl scaffold into a developing drug molecule.
-
The 4-Iodo Substituent : The iodine atom on the phenyl ring serves as a versatile synthetic handle for subsequent cross-coupling reactions. The carbon-iodine bond is highly reactive towards palladium-catalyzed transformations such as the Suzuki-Miyaura and Buchwald-Hartwig couplings.[7][8] This allows for the late-stage introduction of diverse aryl, heteroaryl, or vinyl groups, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
This document provides a detailed guide for the synthesis of a key sulfonamide intermediate derived from this compound and its potential elaboration into more complex PARP inhibitor scaffolds. The protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of novel anticancer agents.
Synthetic Strategy: A Two-Stage Approach to PARP Inhibitor Scaffolds
The synthesis of PARP inhibitors utilizing this compound can be conceptualized as a two-stage process. The first stage involves the formation of a stable sulfonamide intermediate, which is the focus of the detailed protocol below. The second stage, which will be discussed in the applications section, involves the diversification of this intermediate through cross-coupling reactions.
(Image of the reaction scheme: this compound reacting with 1,2-diaminobenzene in the presence of a base like triethylamine in a solvent like dichloromethane to yield N-(2-aminophenyl)-(4-iodophenyl)methanesulfonamide and triethylammonium chloride as a byproduct.)
Caption: Diversification of the iodo-intermediate.
Representative Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of the iodophenyl sulfonamide intermediate. [7]
-
Reaction Setup:
-
To an oven-dried reaction vial, add the N-(Core)-(4-iodophenyl)methanesulfonamide (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Evacuate and backfill the vial with an inert gas (argon or nitrogen).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until TLC or LC-MS analysis indicates consumption of the starting material.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired biaryl product.
-
Conclusion
(4-Iodophenyl)methanesulfonamide is a highly valuable and versatile building block for the synthesis of novel PARP inhibitors. The straightforward and high-yielding sulfonamide formation, coupled with the potential for late-stage diversification via palladium-catalyzed cross-coupling reactions, provides a robust platform for medicinal chemists. The protocols and guidelines presented herein offer a comprehensive framework for the synthesis, characterization, and further functionalization of these important intermediates, facilitating the discovery of the next generation of targeted cancer therapeutics.
References
-
MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. MDPI. Retrieved from [Link]
-
PubMed. (2022, October 5). Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Method of preparing methane sulfonamide and its derivatives.
- Google Patents. (n.d.). PARP inhibitor, pharmaceutical composition, preparation method and application thereof.
-
ResearchGate. (n.d.). Structure of Olaparib and iodo-PARPi inhibitors. a Molecular... ResearchGate. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent advancements in PARP inhibitors-based targeted cancer therapy. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2024, March 7). (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. Retrieved from [Link]
-
PubMed Central. (n.d.). PARP and PARG inhibitors in cancer treatment. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Retrieved from [Link]
-
PubMed Central. (n.d.). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (n.d.). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. MDPI. Retrieved from [Link]
-
Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Retrieved from [Link]
-
Loba Chemie. (2015, April 9). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. Retrieved from [Link]
-
International Labour Organization. (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE. ILO. Retrieved from [Link]
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- 3. Recent advancements in PARP inhibitors-based targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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Application of (4-Iodophenyl)methanesulfonyl chloride in Radiolabeling Studies: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of (4-Iodophenyl)methanesulfonyl chloride as a versatile bifunctional reagent for the radiolabeling of biomolecules. Authored from the perspective of a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven insights to empower researchers in developing novel radiotracers for a range of applications, including single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging, as well as in vitro assays.
Introduction: The Strategic Advantage of this compound
This compound is a valuable, albeit not commercially ubiquitous, reagent in the field of radiopharmaceutical chemistry. Its utility stems from its bifunctional nature, possessing both a stable iodophenyl group amenable to radioiodination and a highly reactive sulfonyl chloride moiety for conjugation to biomolecules. This two-part structure allows for a reliable and modular approach to radiolabeling, particularly for proteins and peptides that may be sensitive to the harsh conditions of direct radioiodination methods.
The workflow for utilizing this compound typically involves a two-step indirect labeling strategy:
-
Radioiodination of the Prosthetic Group: The non-radioactive this compound is first labeled with a suitable iodine radioisotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I).
-
Conjugation to the Biomolecule: The resulting radiolabeled sulfonylating agent is then conjugated to the target biomolecule, most commonly via reaction with primary amines (e.g., lysine residues) to form stable sulfonamide bonds.
This indirect approach offers several advantages over direct labeling methods:
-
Preservation of Biological Activity: By separating the potentially harsh radioiodination step from the biomolecule, the risk of damaging sensitive amino acid residues crucial for biological function is minimized.
-
Broader Substrate Scope: It enables the labeling of biomolecules that lack suitable residues (like tyrosine or histidine) for direct iodination.
-
Controlled Stoichiometry: The two-step process allows for better control over the degree of labeling, leading to more homogeneous products.
This guide will provide detailed protocols and the underlying scientific rationale for the synthesis of the precursor, its radioiodination, and its subsequent conjugation to proteins, along with methods for purification and quality control of the final radiolabeled product.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆ClIO₂S |
| Molecular Weight | 316.54 g/mol |
| Appearance | Solid |
| Reactivity | The sulfonyl chloride group is highly reactive towards nucleophiles such as amines and alcohols, forming sulfonamides and sulfonate esters, respectively. The carbon-iodine bond is relatively stable but can be cleaved under specific conditions, such as in the presence of certain catalysts or reducing agents. |
PART 1: Synthesis of the Precursor: this compound
A reliable supply of the non-radioactive precursor is the foundation of any successful radiolabeling campaign. The synthesis of this compound can be achieved from commercially available starting materials. A common synthetic route involves the conversion of (4-iodophenyl)methanethiol to the corresponding sulfonyl chloride.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Detailed Synthesis Protocol
This protocol describes the oxidation of (4-iodophenyl)methanethiol to this compound using N-chlorosuccinimide (NCS) as the oxidizing agent. This method is generally preferred for its milder reaction conditions compared to using chlorine gas.[1]
Materials:
-
(4-Iodophenyl)methanethiol
-
N-Chlorosuccinimide (NCS)
-
Tetrabutylammonium chloride
-
Acetonitrile
-
Water
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (4-iodophenyl)methanethiol (1 equivalent) and tetrabutylammonium chloride (0.1 equivalents) in a mixture of acetonitrile and water (e.g., 4:1 v/v).
-
Oxidation: Cool the reaction mixture to 0 °C in an ice bath. Add N-chlorosuccinimide (4 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench any remaining NCS by adding a saturated solution of sodium bisulfite until the yellow color disappears.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices:
-
The use of NCS provides a solid, easy-to-handle source of electrophilic chlorine for the oxidation of the thiol.
-
Tetrabutylammonium chloride acts as a phase-transfer catalyst, facilitating the reaction between the aqueous and organic phases.
-
Low-temperature conditions are crucial to control the exothermicity of the reaction and prevent the formation of byproducts.
-
The aqueous work-up with sodium bicarbonate is essential to neutralize any hydrochloric acid formed during the reaction, which could otherwise lead to the hydrolysis of the sulfonyl chloride product.
PART 2: Radiolabeling Protocols
The choice of iodine radioisotope will depend on the intended application of the final radiolabeled biomolecule.
| Isotope | Half-life | Primary Emissions | Primary Application |
| ¹²³I | 13.2 hours | Gamma (159 keV) | SPECT Imaging |
| ¹²⁴I | 4.2 days | Positron, Gamma | PET Imaging |
| ¹²⁵I | 59.4 days | Gamma (35 keV) | In vitro assays, preclinical imaging |
| ¹³¹I | 8.0 days | Beta, Gamma (364 keV) | Radiotherapy, SPECT Imaging |
Protocol 1: Radioiodination of this compound
This protocol describes the radioiodination of the precursor via an electrophilic substitution reaction using Chloramine-T as the oxidizing agent.[2][3]
Materials:
-
This compound
-
Na[*I] (e.g., Na¹²⁵I) in 0.1 M NaOH
-
Chloramine-T solution (freshly prepared, e.g., 1 mg/mL in phosphate buffer)
-
Sodium metabisulfite solution (e.g., 2 mg/mL in phosphate buffer)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a shielded vial, add a solution of this compound (e.g., 100 µg in 10 µL of a suitable organic solvent like acetonitrile).
-
Addition of Radioiodide: To the vial, add the desired amount of Na[*I] (e.g., 1-5 mCi).
-
Initiation of Oxidation: Add the freshly prepared Chloramine-T solution (e.g., 10 µL). The molar ratio of Chloramine-T to the precursor should be optimized but is typically in the range of 1:1 to 2:1.
-
Reaction: Vortex the reaction mixture gently for 30-60 seconds at room temperature.
-
Quenching: Terminate the reaction by adding the sodium metabisulfite solution (e.g., 20 µL) to reduce the unreacted iodine.
-
Extraction: Add ethyl acetate (e.g., 500 µL) and vortex thoroughly. Centrifuge to separate the phases. The radiolabeled product will be in the organic phase.
-
Purification of the Prosthetic Group: Carefully transfer the organic layer to a clean vial. The crude radiolabeled prosthetic group can be used directly in the next step or further purified by techniques like solid-phase extraction (SPE) if necessary.
Causality Behind Experimental Choices:
-
Chloramine-T is a strong oxidizing agent that efficiently converts the iodide (I⁻) to an electrophilic species (I⁺) required for the aromatic substitution on the iodophenyl ring.[4]
-
Slightly basic pH (7.4) of the phosphate buffer facilitates the electrophilic substitution.[4]
-
A short reaction time is employed to minimize potential oxidative damage to the sulfonyl chloride group.
-
Sodium metabisulfite acts as a reducing agent to quench the reaction and prevent further oxidation.
-
Extraction with an organic solvent like ethyl acetate is an effective way to separate the more lipophilic radiolabeled prosthetic group from the unreacted hydrophilic iodide.
Diagram of the Radioiodination and Conjugation Workflow
Caption: Workflow for radiolabeling using this compound.
*Protocol 2: Conjugation of [I]-(4-Iodophenyl)methanesulfonyl chloride to a Protein
This protocol describes the conjugation of the radiolabeled prosthetic group to a model protein, such as an antibody or bovine serum albumin (BSA), via reaction with lysine residues.
Materials:
-
Radiolabeled [*I]-(4-Iodophenyl)methanesulfonyl chloride in an organic solvent (from Protocol 1)
-
Protein solution (e.g., 1-5 mg/mL in a suitable buffer)
-
Borate buffer (0.1 M, pH 8.5-9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of the Prosthetic Group: Evaporate the organic solvent from the radiolabeled prosthetic group solution under a gentle stream of nitrogen.
-
Reconstitution: Redissolve the dried radiolabeled prosthetic group in a small volume of a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
pH Adjustment of Protein Solution: Adjust the pH of the protein solution to 8.5-9.0 using the borate buffer. This is crucial for ensuring the deprotonation of the lysine ε-amino groups, making them nucleophilic.
-
Conjugation Reaction: Add the reconstituted radiolabeled prosthetic group to the protein solution. The molar ratio of the prosthetic group to the protein should be optimized to achieve the desired degree of labeling, typically starting with a 5- to 10-fold molar excess of the prosthetic group.
-
Incubation: Incubate the reaction mixture at room temperature or 37 °C for 30-60 minutes with gentle agitation.
-
Purification: Purify the radiolabeled protein from unreacted prosthetic group and other small molecules using a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-25) with PBS as the mobile phase. Collect the fractions corresponding to the protein peak.
Causality Behind Experimental Choices:
-
Alkaline pH (8.5-9.0): The ε-amino group of lysine has a pKa of around 10.5. At a pH of 8.5-9.0, a sufficient proportion of these groups are deprotonated and thus nucleophilic enough to react with the electrophilic sulfonyl chloride.[][6]
-
Use of DMF or DMSO: These polar aprotic solvents are effective at dissolving the radiolabeled prosthetic group and are miscible with the aqueous protein solution, facilitating the reaction.
-
Size-Exclusion Chromatography: This is a gentle and effective method for separating the large radiolabeled protein from the much smaller unreacted prosthetic group and other low-molecular-weight impurities.[7]
PART 3: Quality Control of the Radiolabeled Biomolecule
Thorough quality control is essential to ensure the purity, integrity, and suitability of the radiolabeled biomolecule for its intended application.
Radiochemical Purity
Radiochemical purity is the percentage of the total radioactivity in the desired chemical form. It can be determined by several methods:
-
Instant Thin-Layer Chromatography (ITLC): This is a rapid method to assess the percentage of unincorporated radioiodide. A small spot of the purified radiolabeled protein is applied to an ITLC strip, which is then developed in a suitable solvent system (e.g., saline). The radiolabeled protein will remain at the origin, while free radioiodide will migrate with the solvent front. The strip is then cut and the radioactivity in each section is measured in a gamma counter.[8][9]
-
High-Performance Liquid Chromatography (HPLC): Radio-HPLC provides a more detailed analysis of the radiochemical purity, separating the desired radiolabeled protein from aggregates, fragments, and unreacted prosthetic group.[7]
Protein Integrity
It is crucial to confirm that the labeling process has not caused significant degradation or aggregation of the protein.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Autoradiography: SDS-PAGE separates proteins based on their molecular weight.[10] The gel is then exposed to a phosphor screen or X-ray film to visualize the radioactive bands. A single radioactive band at the expected molecular weight of the protein indicates that the protein is intact and the radiolabel is covalently attached.[11][12]
Specific Activity
Specific activity is the amount of radioactivity per unit mass or mole of the biomolecule (e.g., mCi/mg or GBq/µmol). It is a critical parameter for many applications, particularly for in vivo imaging where a high specific activity is required to achieve a good signal-to-noise ratio.
Calculation of Specific Activity:
Specific Activity = (Total Radioactivity of the Purified Product) / (Total Mass of the Protein in the Purified Product)
The total radioactivity can be measured using a dose calibrator, and the protein concentration can be determined by a standard protein assay (e.g., Bradford or BCA assay).[13]
Conclusion
This compound offers a robust and versatile platform for the radiolabeling of a wide range of biomolecules. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently develop novel radiotracers with high purity and preserved biological activity. The modular nature of this approach, separating the radioiodination and conjugation steps, provides a significant advantage in terms of reproducibility and applicability to sensitive biological molecules. As with all radiochemical work, appropriate safety precautions and adherence to local regulations are paramount.
References
- Miller, J. J., Schultz, G. S., & Levy, R. S. (1984). Rapid purification of radioiodinated peptides with Sep-Pak reversed phase cartridges and HPLC. International Journal of Peptide and Protein Research, 24(2), 112–122.
- Chen, X., Park, R., Shah, D. K., & Jusko, W. J. (2006). Gel electrophoresis-autoradiographic image analysis of radiolabeled protein drug concentration in serum for pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 853–859.
- Ma, Y., et al. (2014). SDS-PAGE followed by autoradiography analysis of serum samples of 125I-protein-01-SIB.
- Nishiguchi, A., Maeda, K., & Miki, S. (2006). A smooth oxidation of several thiol derivatives by a combination of N-chlorosuccinimide and dilute hydrochloric acid afforded the corresponding sulfonyl chlorides in good yield. Synthesis, 2006(24), 4131-4134.
- Wang, C., Hamilton, C., Meister, P., & Menning, C. (2007). Improved Process for Chloroxidation of Aryl Sulfides to Aryl Sulfonyl Chlorides in Commercial Grade Formic Acid. Organic Process Research & Development, 11(1), 52–55.
- BenchChem. (2025). A Comparative Guide to Radioiodination: Iodine Monochloride vs. Chloramine-T. BenchChem.
- Hearst, P. J., & Noller, C. R. (n.d.). Methanesulfonyl chloride. Organic Syntheses.
- Wunderlich, G., Herrling, P., Zürn, A., Anders, P., & Kotzerke, J. (2010). [Chromatographic determination of radiochemical purity - replacement of ITLC SG]. Nuklearmedizin. Nuclear medicine, 49(2), 73–77.
- Veisi, H., Ghorbani-Vaghei, R., Hemmati, S., & Mahmoodi, J. (2011). In situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water followed by reaction with amine or sodium azide in the same reaction vessel enables a convenient synthesis of sulfonamides and sulfonyl azides. Synlett, 2011(16), 2315-2320.
- Tao, G., Fayad, E., Ali, O. A. B., Oyom, B., & Qin, H.-L. (2025). A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides. The Journal of Organic Chemistry.
- Mushtaq, S., et al. (2021). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Pharmaceuticals.
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291.
- GroPep. (n.d.). Procedure for the Iodination of IGFs (Chloramine-T method). GroPep.
- Szelachowska, K., et al. (2016). Calculation of therapeutic activity of radioiodine in Graves' disease by means of Marinelli's formula, using technetium (99mTc) scintigraphy. Endokrynologia Polska, 67(4), 388-393.
- Szelachowska, K., et al. (2016). Calculation of therapeutic activity of radioiodine in Graves' disease by means of Marinelli's formula, using technetium (99mTc) scintigraphy.
- Douglass, I. B., & Johnson, T. B. (n.d.). Methanesulfinyl Chloride. Organic Syntheses.
- Twomey, M. A., & Zost, K. J. (1980). Graphical determination of specific activity, binding constants, and antibody-site concentrations for radioimmunoassays, with application to thymopoietin. Clinical chemistry, 26(6), 718–723.
- Kumar, P., et al. (2011). Preparation and Characterization of 125I Labeled Bovine Serum Albumin. Journal of Young Pharmacists, 3(3), 234-238.
- Wikipedia. (n.d.). Specific activity. Wikipedia.
- Abdel-Aziz, L. M., et al. (n.d.). IP-3 Labelling of S(-)BZM with Iodine-125 using Chloramine-T and lodogen as Oxidizing Agents. INIS-IAEA.
- Vlietstra, E. J., & Zwanenburg, B. (n.d.). methanesulfonyl chloride. Organic Syntheses.
- Gallagher, S. R. (2001). Detection and quantitation of radiolabeled proteins and DNA in gels and blots. Current protocols in molecular biology, Chapter 10, Unit 10.8.
- Houghton, J. L., et al. (2022). Determining Binding Affinity (KD) of Radiolabeled Antibodies to Immobilized Antigens. Journal of Visualized Experiments, (184).
- Manil, L., et al. (1986). High performance liquid chromatography immunoaffinity purification of antibodies and antibody fragments. Journal of immunological methods, 90(1), 25–37.
- Matos, M. J., Jiménez-Osés, G., & Bernardes, G. J. L. (n.d.).
- MySkinRecipes. (n.d.). This compound. MySkinRecipes.
- CERN Indico. (2018). Analytical control and purification of radiopharmaceuticals. CERN Indico.
- U.K. Radiopharmacy Group. (n.d.). Radiochemical Purity Systems of Radiopharmaceuticals.
- Wunderlich, G., et al. (2010). Chromatographic determination of radiochemical purity Replacement of ITLC SG.
- Biology LibreTexts. (n.d.). SDS-PAGE (PolyAcrylamide Gel Electrophoresis). Biology LibreTexts.
- ResearchGate. (n.d.). Autoradiograph of SDS PAGE-separated, radiolabeled proteins.
- Pollard, J. D., et al. (2018). Rapid Instant Thin-Layer Chromatography System for Determining the Radiochemical Purity of 68Ga-DOTATATE. Journal of nuclear medicine technology, 46(4), 362–365.
- Rojas-Calderón, E. A., et al. (2023). Increasing Analytical Quality by Designing a Thin-Layer Chromatography Scanner Method for the Determination of the Radiochemical Purity of Radiopharmaceutical Sodium Iodide 131 I Oral Solution. Molecules, 28(15), 5783.
- BOC Sciences. (n.d.).
- Google Patents. (n.d.). CN1108243A - Process for synthesizing methane sulfonyl chloride.
- Matos, M. J., Jiménez-Osés, G., & Bernardes, G. J. L. (n.d.).
- Baker, J. R., et al. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates.
- Bio-Rad. (n.d.).
- Creative Biolabs. (n.d.). Lysine based Conjugation Strategy.
- Thermo Fisher Scientific. (n.d.).
Sources
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- 8. [Chromatographic determination of radiochemical purity - replacement of ITLC SG] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Specific activity - Wikipedia [en.wikipedia.org]
Application Note: A Novel Approach for Sensitive Amino Acid Profiling by LC-MS Using (4-Iodophenyl)methanesulfonyl Chloride Derivatization
Abstract
This application note presents a detailed protocol and theoretical framework for the derivatization of amino acids with a novel reagent, (4-Iodophenyl)methanesulfonyl chloride (IP-MSC), for enhanced analysis by liquid chromatography-mass spectrometry (LC-MS). The inherent challenges in analyzing amino acids, such as their high polarity, low volatility, and poor retention in reversed-phase chromatography, necessitate derivatization.[1][2] This guide details a proposed methodology, grounded in established principles of sulfonyl chloride chemistry, to covalently modify amino acids at their primary and secondary amine functionalities. The introduction of the iodophenylmethanesulfonyl moiety is designed to significantly increase the hydrophobicity of the amino acids, thereby improving chromatographic separation, and to enhance ionization efficiency in the mass spectrometer. The presence of the stable iodine atom offers a unique, high-mass tag, shifting the derivatives into a clearer region of the mass spectrum and providing a distinct isotopic signature for confident identification. This document provides researchers, scientists, and drug development professionals with a comprehensive, step-by-step protocol, from sample preparation to LC-MS analysis and data interpretation.
Introduction: The Rationale for Amino Acid Derivatization
The accurate quantification of amino acids is crucial in a wide array of scientific disciplines, from clinical diagnostics and nutritional science to metabolic research and drug development. Liquid chromatography-mass spectrometry (LC-MS) has become a primary analytical tool for this purpose due to its high sensitivity and selectivity.[2] However, the intrinsic properties of amino acids—small, zwitterionic molecules—present significant analytical hurdles. Their high polarity leads to poor retention on commonly used reversed-phase (RP) C18 columns, and their ionization efficiency can be variable and often low.[1]
Pre-column derivatization is a widely adopted strategy to overcome these limitations.[3][4][5] By covalently attaching a chemical tag to the amino acid molecule, properties can be altered to be more favorable for LC-MS analysis. An ideal derivatization reagent should:
-
React quantitatively with both primary and secondary amines under mild conditions.
-
Form stable derivatives.
-
Enhance chromatographic retention on RP columns.
-
Improve MS detection sensitivity.
While numerous reagents such as dansyl chloride (DNS-Cl), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) are well-established, the search for novel reagents with unique advantages continues.[4][6]
This application note explores the potential of this compound (IP-MSC) as a new derivatization agent. The rationale for its selection is twofold:
-
Enhanced Chromatography and Ionization: The bulky, non-polar iodophenyl group is expected to dramatically increase the hydrophobicity of the amino acid derivatives, leading to excellent retention and separation on C18 columns.
-
Unique Mass Spectrometric Properties: Iodine is a monoisotopic, high-mass element (126.9 amu). Its incorporation shifts the mass of the derivatized amino acids to a higher m/z range, which is often less crowded with matrix interferences. This high mass defect can also be exploited for high-resolution mass spectrometry. Furthermore, the iodine tag provides a unique isotopic signature that can be used for unambiguous identification of the derivatives.[7]
Reaction Mechanism: Sulfonamide Formation
The derivatization of amino acids with IP-MSC proceeds via a nucleophilic substitution reaction. The amino group of the amino acid acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically carried out under alkaline conditions (pH 9-10), which serves to deprotonate the amino group, thereby increasing its nucleophilicity. The reaction results in the formation of a highly stable sulfonamide bond. A proton and a chloride ion are eliminated during the reaction, which is why a base is required to neutralize the generated acid (HCl).
Caption: Reaction of an amino acid with IP-MSC to form a stable sulfonamide.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the derivatization of amino acids in standard solutions and biological matrices.
Required Materials
-
This compound (IP-MSC)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Boric acid
-
Sodium hydroxide (NaOH)
-
Formic acid (FA), LC-MS grade
-
Ammonium hydroxide (NH₄OH)
-
Amino acid standards
-
Internal standards (e.g., stable isotope-labeled amino acids)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Heater block or water bath
Reagent Preparation
-
Derivatization Buffer (100 mM Borate Buffer, pH 9.5): Dissolve 618 mg of boric acid in 90 mL of water. Adjust pH to 9.5 with 1 M NaOH. Bring the final volume to 100 mL with water. Store at 4°C.
-
IP-MSC Reagent (10 mg/mL in ACN): Accurately weigh 10 mg of IP-MSC and dissolve in 1 mL of acetonitrile. This solution should be prepared fresh daily due to the potential for hydrolysis of the sulfonyl chloride.
-
Quenching Solution (2% Ammonium Hydroxide): Add 200 µL of concentrated ammonium hydroxide to 9.8 mL of water. Prepare fresh.
Sample Preparation (Plasma/Serum)
-
Thaw plasma or serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of sample and 10 µL of internal standard mix.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
Derivatization Workflow
Caption: Step-by-step workflow for IP-MSC derivatization of amino acids.
Protocol Steps
-
Reconstitution: Reconstitute the dried sample extract or standard with 20 µL of LC-MS grade water followed by 20 µL of 100 mM Borate Buffer (pH 9.5).
-
Derivatization: Add 40 µL of the freshly prepared IP-MSC reagent.
-
Reaction: Vortex the mixture for 30 seconds and incubate at 60°C for 30 minutes in a heater block.
-
Quenching: After incubation, cool the sample to room temperature. Add 20 µL of Quenching Solution to consume any unreacted IP-MSC. Vortex and let stand for 5 minutes.
-
Acidification & Dilution: Acidify the sample by adding 5 µL of 1% formic acid. Dilute with an appropriate volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).
-
Final Preparation: Centrifuge the sample at 14,000 x g for 5 minutes to pellet any precipitate before transferring the supernatant to an LC vial for analysis.
LC-MS Analysis
The IP-MSC derivatives are significantly more hydrophobic than their underivatized counterparts and are well-suited for reversed-phase chromatography.
Proposed LC-MS Conditions
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) system |
| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 2 min, re-equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Key MS Parameters | Capillary Voltage: 3.5 kV; Source Temp: 150°C; Desolvation Temp: 400°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification; Full Scan for qualitative analysis |
Expected Mass Transitions for MRM Analysis
The mass of the IP-MSC tag (I-C₆H₄-CH₂-SO₂-) is 312.93 Da. The mass of the derivative is calculated as: M(AA) + 312.93 - M(H). For MRM analysis, the precursor ion will be the protonated molecule [M+H]⁺. The product ions can be predicted based on fragmentation patterns, with a common fragment likely being the IP-MSC moiety itself or fragments thereof.
| Amino Acid | Formula | Exact Mass (Da) | Derivative [M+H]⁺ (m/z) | Proposed Product Ion (m/z) |
| Glycine | C₂H₅NO₂ | 75.032 | 388.98 | 185.96 (I-C₆H₄-CH₂⁺) |
| Alanine | C₃H₇NO₂ | 89.048 | 403.00 | 185.96 (I-C₆H₄-CH₂⁺) |
| Valine | C₅H₁₁NO₂ | 117.079 | 431.03 | 185.96 (I-C₆H₄-CH₂⁺) |
| Proline | C₅H₉NO₂ | 115.063 | 429.01 | 185.96 (I-C₆H₄-CH₂⁺) |
| Phenylalanine | C₉H₁₁NO₂ | 165.079 | 479.03 | 185.96 (I-C₆H₄-CH₂⁺) |
Conclusion and Future Perspectives
The proposed method utilizing this compound offers a promising new avenue for the sensitive and robust analysis of amino acids by LC-MS. The derivatization protocol is straightforward and relies on well-understood sulfonyl chloride chemistry. The key advantages of this approach are the significant increase in hydrophobicity for improved chromatographic separation and the introduction of a unique, high-mass iodine tag that simplifies detection and identification in complex biological matrices.
This application note provides a comprehensive theoretical and practical guide for researchers wishing to implement this novel technique. Further optimization of reaction conditions (e.g., time, temperature, reagent concentration) for specific amino acids or sample types may be beneficial. The stability of the derivatives under various storage conditions should also be systematically evaluated. We believe that the IP-MSC derivatization strategy has the potential to become a valuable tool in the field of metabolomics and clinical analysis.
References
- Fast and reliable method for analysis of derivatized plasma amino acids by liquid chromatography-single quadrupole-mass spectrometry - PMC - NIH. (2024).
- Direct Analysis of Underivatized Amino Acids in Plant Extracts by LC-MS/MS (Improved Method) | Springer Nature Experiments. (n.d.).
- A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatiz
- A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. (n.d.). Analyst (RSC Publishing).
- A Novel LC MS/MS Method for the Direct Analysis of Underivatized Amino Acids In Human Plasma. (n.d.). LabRulez LCMS.
- Targeted quantification of amino acids by dansylation - PMC - NIH. (n.d.).
- Quantification of 22 plasma amino acids combining derivatization and ion-pair LC-MS/MS. (2025).
- Amino acid analysis via LC-MS method after derivatization with qu
- Targeted Quantification of Amino Acids by Dansylation. (n.d.).
- This compound. (n.d.). MySkinRecipes.
- Is there a "gold standard" for amino acid derivatization for LC/MS analysis?. (2019).
- Development of a diphenyl sulfide structure derivatization reagent for amino acid enantiomers analysis: Application of dynamic monitoring in human urine after drinking wine. (2023). ScienceDirect.
- A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. (2023).
- A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatiz
- A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatiz
- Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological m
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Troubleshooting & Optimization
Preventing di-sulfonylation of primary amines with (4-Iodophenyl)methanesulfonyl chloride
For immediate release: A comprehensive guide for researchers, scientists, and drug development professionals on preventing di-sulfonylation of primary amines with (4-Iodophenyl)methanesulfonyl chloride.
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the sulfonylation of primary amines. Our focus is to empower you with the scientific understanding and practical protocols necessary to favor the formation of mono-sulfonated products and suppress the undesired di-sulfonylation side reaction.
Frequently Asked Questions (FAQs)
Q1: What is di-sulfonylation and why does it occur with primary amines?
A1: Di-sulfonylation is a common side reaction where a primary amine reacts with two equivalents of a sulfonyl chloride, such as this compound, to form a di-sulfonylated product, R-N(SO₂R')₂. This occurs in a two-step process. First, the primary amine reacts to form the desired mono-sulfonamide. The resulting sulfonamide still possesses an acidic N-H proton. In the presence of a base, this proton can be deprotonated to form a nucleophilic sulfonamide anion. This anion can then attack a second molecule of the sulfonyl chloride, leading to the undesired di-sulfonylated byproduct.[1]
Q2: What are the most critical experimental parameters to control for selective mono-sulfonylation?
A2: Several parameters are crucial for achieving selective mono-sulfonylation. The most critical are:
-
Stoichiometry: The molar ratio of the primary amine to the sulfonyl chloride.
-
Base: The type, strength, and amount of base used.
-
Temperature: The reaction temperature significantly impacts the rates of both the desired and undesired reactions.
-
Rate of Addition: The speed at which the sulfonyl chloride is introduced to the reaction mixture.
Careful optimization of these parameters is essential to favor the formation of the mono-sulfonylated product.[1]
Q3: How does the choice of solvent impact the reaction outcome?
A3: The solvent plays a significant role in the reaction by influencing the solubility of reactants and intermediates, which in turn affects reaction kinetics. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred for sulfonylation reactions.[2] The polarity of the solvent can affect the rate of both the desired and undesired reactions. It is important to choose a solvent that ensures all reactants remain in solution throughout the reaction.
Q4: Can steric hindrance of the amine or the sulfonyl chloride be leveraged to prevent di-sulfonylation?
A4: Absolutely. Steric hindrance can be a powerful tool to control selectivity.[3] Bulky substituents on either the primary amine or the sulfonyl chloride can physically impede the approach of the second sulfonyl chloride molecule to the mono-sulfonated intermediate.[3][4] This steric barrier makes the formation of the di-sulfonylated product less favorable. For instance, using a sterically hindered base can also help by selectively deprotonating the more accessible primary amine over the more sterically encumbered sulfonamide intermediate.
Troubleshooting Guide: Preventing Di-sulfonylation of this compound
This guide provides a systematic approach to troubleshoot and optimize your reaction conditions to minimize the formation of the di-sulfonylated byproduct.
Issue: Significant formation of the di-sulfonylated product is observed.
The core of the problem lies in the competitive reaction between the primary amine and the mono-sulfonated intermediate for the sulfonyl chloride. The primary amine is generally more nucleophilic, but the deprotonated sulfonamide can also be a potent nucleophile.
Visualizing the Competing Pathways
Caption: Competing pathways for mono-sulfonylation (green) vs. di-sulfonylation (red).
Optimization Strategies & Protocols
Control Stoichiometry and Rate of Addition
Causality: By using a slight excess of the primary amine and adding the sulfonyl chloride slowly, the concentration of the sulfonyl chloride is kept low at all times. This favors the reaction with the more abundant and more nucleophilic primary amine over the less concentrated sulfonamide anion.
Experimental Protocol:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (1.1 - 1.2 equivalents) and a suitable base (see section 2) in an anhydrous aprotic solvent (e.g., DCM or THF).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slow Addition: Dissolve this compound (1.0 equivalent) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over a period of 30-60 minutes using a syringe pump for precise control.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Judicious Choice of Base
Causality: The base neutralizes the HCl byproduct of the reaction. However, a strong, non-hindered base can readily deprotonate the mono-sulfonamide, promoting di-sulfonylation. Using a weaker or sterically hindered base can mitigate this.
Comparative Table of Common Bases:
| Base | Type | pKa of Conjugate Acid | Typical Equivalents | Comments |
| Pyridine | Weak, Hindered | ~5.2 | 1.5 - 2.0 | Often a good first choice. Acts as a nucleophilic catalyst and base. |
| 2,6-Lutidine | Weak, Sterically Hindered | ~6.7 | 1.5 - 2.0 | More hindered than pyridine, can further suppress di-sulfonylation. |
| Triethylamine (TEA) | Strong, Non-hindered | ~10.7 | 1.2 - 1.5 | Use with caution; its strength can promote di-sulfonylation. |
| Diisopropylethylamine (DIPEA) | Strong, Sterically Hindered | ~11 | 1.2 - 1.5 | "Hünig's base." Its steric bulk can prevent deprotonation of the sulfonamide. |
Experimental Protocol:
-
Base Selection: Start with a weaker or more hindered base like pyridine or 2,6-lutidine.
-
Equivalents: Use approximately 1.5 to 2.0 equivalents of the chosen base relative to the sulfonyl chloride.
-
Procedure: Follow the general protocol outlined in the stoichiometry section, incorporating the selected base.
Lower the Reaction Temperature
Causality: Lowering the reaction temperature decreases the rate of all reactions. However, it often has a more pronounced effect on the undesired di-sulfonylation, which may have a higher activation energy.
Experimental Protocol:
-
Initial Cooling: Perform the dropwise addition of the sulfonyl chloride at 0 °C or even as low as -78 °C (dry ice/acetone bath).
-
Slow Warming: After the addition is complete, allow the reaction to slowly warm to room temperature.
-
Monitoring: Continue to monitor the reaction progress until the starting material is consumed.
Troubleshooting Workflow
Caption: A workflow for troubleshooting and resolving di-sulfonylation issues.
References
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]
-
ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available from: [Link]
-
National Center for Biotechnology Information. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of Sulfonamides. In: Synthetic Methods in Drug Discovery: Volume 2. 2016. Available from: [Link]
-
Chemistry & Biology Interface. Recent advances in synthesis of sulfonamides: A review. 2018;8(4):194-219. Available from: [Link]
-
ACS Publications. An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. J Org Chem. 2012;77(22):10343-51. Available from: [Link]
-
ResearchGate. Base-free monosulfonylation of amines using tosyl or mesyl chloride in water. Available from: [Link]
-
YouTube. 26.04 Protecting Groups for Amines: Sulfonamides. Available from: [Link]
-
Chemistry LibreTexts. 23.9: Amines as Nucleophiles. Available from: [Link]
-
Royal Society of Chemistry. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. J Chem Soc, Perkin Trans 2. 1978:965-969. Available from: [Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Available from: [Link]
-
Royal Society of Chemistry. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Adv. 2021;11:27201-27228. Available from: [Link]
-
ResearchGate. Proposed mechanism of sulfonylation with sulfonyl chlorides. Available from: [Link]
-
YouTube. CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Available from: [Link]
-
Royal Society of Chemistry. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Adv. 2015;5:10738-10742. Available from: [Link]
-
National Center for Biotechnology Information. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. J Am Chem Soc. 2023;145(39):21418-21424. Available from: [Link]
-
Chemistry LibreTexts. 24.7: Reactions of Amines. Available from: [Link]
-
Save My Exams. Primary Aliphatic Amines (Edexcel A Level Chemistry): Revision Note. Available from: [Link]
-
ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of... Available from: [Link]
-
National Center for Biotechnology Information. Deaminative bromination, chlorination, and iodination of primary amines. Available from: [Link]
-
ResearchGate. (PDF) N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Available from: [Link]
-
Chemistry LibreTexts. 24.7: Reactions of Amines. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Sulfonamide Synthesis with (4-Iodophenyl)methanesulfonyl chloride
Welcome to our dedicated technical support resource for scientists and professionals in drug development and chemical research. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you in optimizing the synthesis of sulfonamides, with a specific focus on reactions involving (4-Iodophenyl)methanesulfonyl chloride. Our goal is to equip you with the scientific rationale behind experimental choices to ensure reproducible and high-yielding results.
I. Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of a sulfonamide from this compound and an amine?
A1: The synthesis of a sulfonamide from this compound and a primary or secondary amine is a classic nucleophilic acyl substitution reaction at the sulfur atom. The reaction proceeds as follows:
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Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate.[1]
-
Leaving Group Departure: The chloride ion, being a good leaving group, is expelled from the tetrahedral intermediate.
-
Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, removes a proton from the nitrogen atom, neutralizing the resulting ammonium salt and yielding the final sulfonamide product. This step is crucial as it also neutralizes the HCl byproduct generated in the reaction.[2]
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reagents [label="Amine (R-NH2)\n+ this compound"]; intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; products [label="Sulfonamide\n+ HCl"]; base [label="Base (e.g., Triethylamine)"]; final_products [label="Final Sulfonamide\n+ Triethylammonium chloride"];
reagents -> intermediate [label="Nucleophilic Attack"]; intermediate -> products [label="Chloride Departure"]; products -> final_products [label="Deprotonation"]; base -> products [style=dashed]; } caption { label = "Figure 1: General mechanism of sulfonamide synthesis."; fontsize = 10; fontname = "Arial"; } enddot
Q2: Why is temperature a critical parameter to control in this sulfonamide synthesis?
A2: Temperature is a pivotal parameter in sulfonamide synthesis for several reasons:
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Reaction Rate: Like most chemical reactions, the rate of sulfonamide formation is temperature-dependent. Higher temperatures generally lead to faster reaction rates. However, for many sulfonamide syntheses, the reaction is sufficiently fast at room temperature or even at 0 °C.[3]
-
Side Reactions: Elevated temperatures can promote undesirable side reactions, leading to a decrease in the yield and purity of the desired sulfonamide. A common side reaction is the hydrolysis of the sulfonyl chloride by any trace amounts of water present in the reaction mixture, which forms the unreactive sulfonic acid.[3][4]
-
Reagent Stability: this compound, like many sulfonyl chlorides, can be sensitive to heat and moisture.[3] Excessive temperatures may lead to its decomposition, reducing the amount of starting material available for the desired reaction.[4]
-
Selectivity: In cases where the amine has multiple nucleophilic sites, temperature can influence the regioselectivity of the reaction.
Q3: What is a good starting temperature for the reaction of this compound with a primary or secondary amine?
A3: A prudent starting point for this reaction is 0 °C . This temperature is generally low enough to suppress potential side reactions and decomposition of the sulfonyl chloride, while still allowing the reaction to proceed at a reasonable rate for most primary and secondary amines.[3] After the initial addition of the sulfonyl chloride at 0 °C, the reaction is often allowed to slowly warm to room temperature and stirred for several hours to ensure completion.[5]
Q4: How does the presence of the iodo-substituent on the phenyl ring potentially influence the reaction?
A4: The iodo-substituent on the phenyl ring of this compound can have several effects:
-
Electronic Effects: Iodine is an electron-withdrawing group through induction, which can slightly increase the electrophilicity of the sulfonyl sulfur, potentially making it more reactive towards nucleophilic attack by the amine.
-
Steric Hindrance: The iodo group is relatively large, but its position at the para-position of the phenyl ring means it is unlikely to cause significant steric hindrance at the sulfonyl chloride reaction center.
-
Further Functionalization: The carbon-iodine bond provides a valuable handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a useful building block in medicinal chemistry for creating more complex molecules.[5]
II. Troubleshooting Guide: Optimizing Reaction Temperature
This section provides a systematic approach to troubleshooting and optimizing the reaction temperature for your sulfonamide synthesis using this compound.
Problem 1: Low or No Product Formation at Room Temperature
If you observe a low yield or no formation of the desired sulfonamide after stirring at room temperature for an extended period (e.g., 12-24 hours), consider the following troubleshooting steps:
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Causality and Solutions:
-
Low Nucleophilicity of the Amine: Amines that are sterically hindered or have electron-withdrawing groups may be less nucleophilic and react more slowly.[2][4]
-
Solution: Gently heating the reaction mixture can provide the necessary activation energy to overcome this. It is advisable to increase the temperature incrementally (e.g., to 40 °C, then 60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Insufficient Reaction Time: Some reactions may simply require a longer time to reach completion.
-
Solution: Before increasing the temperature, ensure the reaction has been allowed to proceed for a sufficient duration (e.g., 24-48 hours) at room temperature.
-
-
Poor Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction rate will be limited.
-
Solution: Consider a different anhydrous solvent in which all reactants are fully soluble. Gentle heating may also improve solubility.
-
Problem 2: Presence of Multiple Spots on TLC, Indicating Side Product Formation
If your TLC analysis reveals the formation of significant side products in addition to your desired sulfonamide, the reaction temperature may be too high.
Causality and Solutions:
-
Hydrolysis of Sulfonyl Chloride: As mentioned, this compound can react with trace water to form the corresponding sulfonic acid. This is more prevalent at higher temperatures.[4]
-
Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can significantly mitigate this side reaction.[3]
-
-
Decomposition of Reagents or Products: The starting materials or the desired sulfonamide product may not be stable at elevated temperatures.
-
Solution: Perform the reaction at a lower temperature for a longer period.
-
-
Di-sulfonylation of Primary Amines: While less common, it is possible for a primary amine to react with two equivalents of the sulfonyl chloride, especially if an excess of the sulfonyl chloride is used and the reaction is heated.
-
Solution: Use a 1:1 stoichiometry of the amine to the sulfonyl chloride and maintain a lower reaction temperature.
-
III. Experimental Protocol: Systematic Optimization of Reaction Temperature
The following protocol outlines a systematic approach to determine the optimal reaction temperature for the synthesis of a sulfonamide from this compound and your amine of interest.
Materials and Reagents:
-
This compound
-
Your primary or secondary amine
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Reaction vials or round-bottom flasks
-
Stir bars
-
Temperature-controlled reaction blocks or oil baths
-
TLC plates and developing chamber
-
LC-MS for accurate conversion and purity analysis
Procedure:
-
Reaction Setup: In parallel, set up a series of identical reactions in separate vials. For each reaction, dissolve your amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Temperature Equilibration: Place each reaction vial in a temperature-controlled block or oil bath set to a different temperature (e.g., 0 °C, 25 °C, 40 °C, 60 °C). Allow the solutions to equilibrate to the set temperature.
-
Initiation of Reaction: Prepare a stock solution of this compound (1.1 eq.) in anhydrous DCM. Add the appropriate volume of the sulfonyl chloride solution to each reaction vial simultaneously.
-
Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction mixture. Quench the aliquot with a small amount of water and analyze by TLC and/or LC-MS.
-
Data Analysis: For each time point and temperature, determine the consumption of starting materials, the formation of the desired sulfonamide, and the presence of any side products.
Data Presentation:
The results of this optimization study can be summarized in a table for easy comparison.
| Temperature (°C) | Time (h) | Amine Conversion (%) | Sulfonamide Yield (%) | Purity (%) | Observations |
| 0 | 24 | 85 | 82 | >98 | Clean reaction, slow |
| 25 (RT) | 8 | >95 | 93 | >95 | Good balance of rate and purity |
| 40 | 4 | >99 | 90 | 92 | Faster, minor impurities observed |
| 60 | 2 | >99 | 85 | 88 | Rapid reaction, significant side products |
Note: The data in this table is illustrative and will vary depending on the specific amine used.
IV. Purification and Characterization
Once the optimal reaction conditions are established and the reaction is complete, the sulfonamide product needs to be isolated and purified.
-
Workup: The reaction mixture is typically quenched with water or a dilute acid (e.g., 1M HCl) to remove the excess base and its salt. The organic layer is then separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.[6]
-
Characterization: The purity and identity of the final sulfonamide should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
V. References
-
Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(43), 20963-20968. Retrieved from [Link]
-
Google Patents. (n.d.). Sulfonamide purification process - US2777844A. Retrieved from
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
Sources
Technical Support Center: Purification of Crude (4-Iodophenyl)methanesulfonyl Chloride
Welcome to the Technical Support Center for the purification of crude (4-Iodophenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this critical reagent. Our focus is on providing practical, field-tested insights to ensure the integrity and purity of your final product.
Introduction: The Challenge of Purifying this compound
This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds, valued for its reactive sulfonyl chloride group and the presence of iodine, which allows for further synthetic transformations.[1] However, its purification is often challenging due to its reactivity, particularly its sensitivity to moisture, which can lead to hydrolysis and the formation of impurities that can complicate downstream applications.[2] This guide will equip you with the knowledge to navigate these challenges effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of crude this compound, providing their probable causes and actionable solutions.
Issue 1: Oily or Gummy Product After Initial Work-up
Question: After quenching my reaction and performing an aqueous work-up, my crude this compound is an oil or a sticky solid, not the expected crystalline material. What is happening and how can I fix this?
Answer: This is a common issue that can arise from several factors. Let's break down the potential causes and solutions.
Probable Causes:
-
Residual Solvent: Incomplete removal of the reaction solvent (e.g., dichloromethane, chloroform) or the extraction solvent (e.g., ethyl acetate) can result in an oily product.
-
Presence of (4-Iodophenyl)methanesulfonic Acid: The primary culprit is often the hydrolysis of your desired product to (4-Iodophenyl)methanesulfonic acid.[2] This sulfonic acid byproduct is highly polar and can trap residual water and solvent, leading to a non-crystalline consistency.
-
Other Polar Impurities: Depending on the synthetic route, other polar byproducts could also contribute to the oily nature of the crude product.
Step-by-Step Solutions:
-
Thorough Drying: Ensure your organic extracts are rigorously dried before concentration. Use a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and ensure sufficient contact time.
-
Azeotropic Removal of Water: If you suspect residual water is the issue, you can perform an azeotropic distillation. Dissolve the crude product in a solvent that forms a low-boiling azeotrope with water, such as toluene, and then remove the solvent under reduced pressure. Repeat this process a few times.
-
Liquid-Liquid Extraction under Acidic Conditions: To remove the sulfonic acid impurity, dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate) and wash it with cold, dilute hydrochloric acid (e.g., 0.1 M HCl). The acidic conditions will suppress the deprotonation of the sulfonic acid, keeping it in the aqueous phase. Follow this with a brine wash to remove residual water.
-
Trituration: If the product is a persistent oil, trituration can induce crystallization. Add a non-polar solvent in which your product is sparingly soluble (e.g., hexanes, pentane) to the crude oil. Stir or sonicate the mixture. The desired product should solidify, while more soluble impurities remain in the solvent.
Issue 2: Poor Separation During Column Chromatography
Question: I'm trying to purify my this compound using silica gel column chromatography, but I'm getting poor separation of my product from impurities. What can I do to improve this?
Answer: Optimizing column chromatography for sulfonyl chlorides requires careful consideration of the stationary and mobile phases, as well as the loading technique.
Probable Causes:
-
Inappropriate Solvent System: The polarity of the eluent is crucial for good separation. If the solvent is too polar, your product and impurities will elute too quickly with little separation. If it's not polar enough, your product may not move from the baseline.
-
Column Overloading: Applying too much crude material to the column is a common reason for poor separation.
-
Decomposition on Silica Gel: While generally stable on silica gel, some sulfonyl chlorides, particularly electron-deficient ones, can degrade to some extent during chromatography.[3]
-
Improper Column Packing: An unevenly packed column will lead to channeling and poor separation.
Step-by-Step Solutions:
-
Optimize the Solvent System with TLC: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your desired product. A good starting point for this compound is a mixture of hexanes and ethyl acetate. You can gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Proper Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a less polar solvent (like dichloromethane) and load it onto the column in a narrow band. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can also improve resolution.
-
Column Dimensions and Packing: For difficult separations, a longer, narrower column will provide better resolution.[4] Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.[5][6]
-
Consider an Alternative Adsorbent: If you suspect degradation on silica gel, you could consider using a less acidic stationary phase like Florisil® or neutral alumina. However, always test this on a small scale first.
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase (Eluent) | Start with Hexanes:Ethyl Acetate (9:1) and gradually increase polarity. |
| Sample Loading | 1g of crude material per 20-50g of silica gel. |
| Flow Rate | A slow, consistent flow rate will improve separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most common impurity is the corresponding sulfonic acid, (4-Iodophenyl)methanesulfonic acid, formed via hydrolysis.[2] Depending on the synthetic method used, you might also encounter starting materials or byproducts from side reactions. For instance, if prepared from the corresponding amine via a Sandmeyer-type reaction, you could have residual diazonium salts or coupled byproducts.[7]
Q2: Can I use recrystallization to purify my product? If so, what solvents should I try?
A2: Yes, recrystallization is an excellent method for purifying this compound, especially if the crude product is a solid. The key is to find a solvent or solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
A good starting point for solvent screening would be:
-
Single Solvents: Toluene, hexanes, or cyclohexane.
-
Solvent Mixtures: Dichloromethane/hexanes, ethyl acetate/hexanes, or acetone/water.[8]
The general procedure is to dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Q3: How can I monitor the progress of my purification?
A3: Thin Layer Chromatography (TLC) is the most convenient method. Use silica gel plates and a suitable eluent (e.g., hexanes:ethyl acetate). To visualize the spots, you can use a UV lamp (the aromatic ring should be UV active).[9] Staining with potassium permanganate can also be effective as the sulfonyl chloride may be susceptible to oxidation.[10]
Q4: My purified this compound decomposes over time. How should I store it?
A4: Sulfonyl chlorides are moisture-sensitive.[2][11] For long-term storage, it is crucial to protect it from atmospheric moisture. Store the purified product in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place such as a desiccator or a refrigerator (2-8 °C).[12]
Q5: I see a new spot on my TLC after letting my purified product sit in the chromatography solvent for too long. What is it?
A5: This is likely the corresponding methyl or ethyl ester of (4-Iodophenyl)methanesulfonic acid if you used methanol or ethanol in your eluent. Sulfonyl chlorides can react with alcohols, especially in the presence of even trace amounts of base or on the surface of silica gel. It is best practice to use non-alcoholic solvents for chromatography and to not let the purified fractions sit for extended periods before removing the solvent.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (e.g., 9:1 Hexanes:Ethyl Acetate) to form a slurry.
-
Column Packing: Pour the slurry into a glass column with the stopcock closed. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing.[6]
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Gently add the eluent to the column and begin collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 8:2, then 7:3 Hexanes:Ethyl Acetate) to elute your product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent. Heat the mixture to see if it dissolves and then cool to see if crystals form.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Workflow for Purification Method Selection
Caption: Decision tree for selecting a purification method.
Troubleshooting Logic for Hydrolysis
Sources
- 1. This compound [myskinrecipes.com]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Stains for Developing TLC Plates [faculty.washington.edu]
- 11. lobachemie.com [lobachemie.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support & Troubleshooting Guide: (4-Iodophenyl)methanesulfonyl Chloride
Answering the call for advanced technical guidance, this support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and FAQs for the post-reaction removal of unreacted (4-Iodophenyl)methanesulfonyl chloride. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to ensure the integrity and purity of your final compound.
Frequently Asked Questions (FAQs): The Basics
Question: Why is it critical to remove unreacted this compound from my reaction mixture?
Answer: Leaving unreacted this compound in your mixture is problematic for several key reasons:
-
High Reactivity: This reagent is a potent electrophile and will react with nucleophiles.[1][2] This includes nucleophilic solvents used in chromatography (like methanol), moisture in the air, or even certain functional groups on your desired product during storage, leading to impurity formation.
-
Purification Challenges: Its polarity can be very similar to that of the desired sulfonamide or sulfonate ester product, leading to co-elution during column chromatography, which complicates purification significantly.[3]
-
Product Degradation: Upon exposure to water, it hydrolyzes to form (4-Iodophenyl)methanesulfonic acid and hydrochloric acid (HCl).[1] The generation of these strong acids can degrade acid-sensitive functional groups on your target molecule.
-
Safety and Handling: Sulfonyl chlorides are lachrymatory and corrosive, making their complete removal essential for the safety and integrity of the final, isolated product.[4][5]
Question: What are the primary byproducts I should anticipate from this compound during a typical work-up?
Answer: The main byproduct you will encounter is (4-Iodophenyl)methanesulfonic acid. This is formed via hydrolysis when the sulfonyl chloride reacts with water, a process that is often intentionally exploited during an aqueous quench.[1][6] This sulfonic acid is highly water-soluble, especially when deprotonated to its salt form (e.g., sodium (4-iodophenyl)methanesulfonate) under basic conditions, which is the key to its removal via liquid-liquid extraction.
Core Removal Strategies: A Comparative Overview
Choosing the correct removal strategy is contingent on the stability of your product, the scale of your reaction, and the available purification equipment. Below is a summary of the most common techniques.
| Method | Mechanism | Best Suited For | Pros | Cons |
| Aqueous Work-up (Quenching) | Hydrolyzes the sulfonyl chloride to its water-soluble sulfonic acid salt.[1] | Robust, water- and base-insensitive products. | Cost-effective, scalable, efficient for many products.[1] | Can cause product loss if the desired compound is water-soluble or base-labile; may form emulsions.[1][3] |
| Scavenger Resins | Covalently binds the sulfonyl chloride to a solid-supported nucleophile, which is removed by filtration.[1][7] | Water- or base-sensitive products; high-throughput synthesis.[8] | High purity of crude product, avoids aqueous work-up, simplifies purification.[1] | Resins can be expensive; potential for non-specific binding of the desired product.[1] |
| Chromatography | Separates compounds based on differential partitioning between a stationary and mobile phase. | Final purification step or when product polarity is distinct from the sulfonyl chloride. | Can provide very high purity. | Can be challenging if product and impurity co-elute; not ideal for large scales without a preliminary work-up.[3] |
| Recrystallization | Purifies the solid product based on differences in solubility between the desired compound and impurities.[9] | Crystalline, solid products with good thermal stability. | Can yield highly pure material; cost-effective. | Potential for product loss in the mother liquor; "oiling out" can occur if impure.[9] |
Method 1: Aqueous Work-up and Quenching Protocols
This is the most common and cost-effective method. The goal is to intentionally hydrolyze the reactive sulfonyl chloride to the corresponding sulfonic acid, which can then be extracted into an aqueous base.
Experimental Protocol: Basic Aqueous Quench
-
Cool the Reaction: Once the reaction is complete (monitored by TLC/LCMS), cool the reaction vessel to 0 °C in an ice-water bath. This is crucial to control the exothermic nature of the quench.[1][10]
-
Initial Quench (Optional but Recommended): Slowly add a few milliliters of a simple alcohol like methanol or a primary/secondary amine. This rapidly converts the highly reactive sulfonyl chloride into a more stable sulfonate ester or sulfonamide, which can be easier to manage than direct water hydrolysis.[8]
-
Hydrolysis & Neutralization: With vigorous stirring, slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8] Continue adding until gas evolution (CO₂) ceases, which indicates that all acidic byproducts (HCl and the generated sulfonic acid) have been neutralized.
-
Extraction: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer 1-2 more times with the organic solvent.
-
Washing: Combine the organic layers. Wash sequentially with water and then with brine to remove residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Caption: Workflow for removing sulfonyl chloride via aqueous quenching.
Troubleshooting Aqueous Work-up
Question: My quenching process is too vigorous and difficult to control. What's happening?
Answer: This is likely due to the highly exothermic reaction between the sulfonyl chloride and the quenching agent.[10] The rate of heat generation is exceeding the rate of cooling.
-
Solution: Ensure the reaction mixture is thoroughly cooled to 0 °C or even lower before quenching. Add the quenching solution (e.g., NaHCO₃) very slowly, dropwise, with maximum stirring to dissipate heat effectively. Never add the reaction mixture to the quench; always add the quench to the reaction mixture.[10]
Question: My product has a base-labile functional group (e.g., an ester). How should I modify the procedure?
Answer: Using a strong base like NaOH would be detrimental. Even NaHCO₃ might be too harsh for highly sensitive substrates.
-
Solution 1 (Neutral Quench): Quench by slowly adding ice-cold water or crushed ice instead of a basic solution.[1] This will still hydrolyze the sulfonyl chloride, but more slowly. You will form (4-Iodophenyl)methanesulfonic acid and HCl, which may need to be removed by a subsequent, very gentle wash with dilute, cold NaHCO₃ if your product can tolerate it briefly.
-
Solution 2 (Alternative Method): This is a prime scenario for using a scavenger resin, which avoids aqueous and basic conditions altogether (see Method 2).[3]
Question: I've completed the basic wash, but TLC analysis still shows unreacted sulfonyl chloride in my organic layer. Why?
Answer: The hydrolysis of sulfonyl chlorides, while often fast, is not always instantaneous, especially if the reaction is biphasic with poor mixing or if the sulfonyl chloride is sterically hindered.
-
Solution: Increase the contact time. After adding the NaHCO₃ solution, allow the biphasic mixture to stir vigorously for 30-60 minutes to ensure hydrolysis is complete.[8] If the problem persists, consider a pre-quench with a small amount of methanol or ammonia before the main aqueous work-up to convert it to a different, more easily separable species.[8]
Method 2: Scavenger Resin Purification
Scavenger resins are solid-supported reagents designed to react with and "scavenge" excess reagents from a solution. For sulfonyl chlorides, amine-functionalized resins are most common.[11][12]
Why Use a Scavenger Resin?
This method is ideal when your product is:
-
Sensitive to water, acid, or base.
-
Highly polar or water-soluble, making extractive work-up difficult.
-
Part of a parallel synthesis library where speed and simplicity are paramount.
Experimental Protocol: Scavenging with an Amine Resin
-
Choose a Resin: Select a suitable polymer-bound amine scavenger, such as aminomethyl polystyrene or Tris(2-aminoethyl)amine polystyrene (Trisamine resin).[11] Typically, 2-4 equivalents of the resin relative to the excess sulfonyl chloride are used.
-
Incubation: Add the scavenger resin directly to the crude reaction mixture (post-solvent removal, if necessary, and re-dissolution in an inert solvent like DCM or THF).
-
Stirring: Stir the resulting suspension at room temperature. The required time can range from 2 to 24 hours.[1]
-
Monitoring: Monitor the disappearance of the this compound spot by TLC or LCMS.
-
Isolation: Once the sulfonyl chloride is consumed, simply filter the reaction mixture to remove the resin.
-
Washing and Concentration: Wash the filtered resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain a significantly purer crude product.[1]
Caption: Workflow for removal of sulfonyl chloride using a scavenger resin.
Troubleshooting Scavenger Resins
Question: The scavenging reaction is very slow or incomplete.
Answer: This can be due to several factors:
-
Insufficient Resin: You may not have added enough resin to react with all the excess sulfonyl chloride. Try increasing the equivalents of resin used.
-
Poor Mixing: Ensure the resin is well-suspended in the solvent and not just settled at the bottom. Vigorous stirring is key.
-
Steric Hindrance: Your product might be sterically bulky, hindering the sulfonyl chloride's access to the reactive sites on the resin. Gentle heating (e.g., to 40 °C) may accelerate the reaction, provided your product is thermally stable.
Question: My product yield is low after using the scavenger resin.
Answer: This suggests your desired product is non-specifically binding to the resin.
-
Solution: This can happen if your product has acidic protons (e.g., phenols, carboxylic acids) that can interact with the basic amine resin. In this case, choose a different type of scavenger if possible, or minimize the reaction time with the resin. Monitor the reaction closely and filter as soon as the sulfonyl chloride is gone. Also, ensure you wash the resin thoroughly with a suitable solvent after filtration to recover any adsorbed product.
Method 3: Purification by Recrystallization
If your final sulfonamide product is a solid, recrystallization can be a powerful technique for purification, removing both unreacted starting material and byproducts.
Experimental Protocol: General Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which your sulfonamide product has high solubility at high temperatures but low solubility at low temperatures. Common choices for sulfonamides include ethanol-water or isopropanol-water mixtures.[9][13]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot (boiling) solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.[9]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.[14]
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Troubleshooting Recrystallization
Question: My product "oils out" instead of forming crystals.
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[9] This often happens when the solution is too concentrated, cools too quickly, or the melting point of the impure solid is below the boiling point of the solvent.
-
Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to make the solution slightly more dilute, and then allow it to cool much more slowly. Seeding the solution with a pure crystal can also help initiate proper crystallization.[9]
Question: No crystals are forming, even after cooling in an ice bath.
Answer: This usually means the solution is not sufficiently saturated, or crystallization has not been initiated.
-
Solution:
-
Too much solvent: If you added too much solvent, you can carefully evaporate some of it off and try to cool the solution again.
-
Induce Crystallization: Try scratching the inside of the flask at the surface of the liquid with a glass rod. This creates microscopic imperfections that can serve as nucleation sites for crystal growth. Adding a "seed crystal" of the pure compound is also highly effective.[9]
-
References
- BenchChem. (2025). Effective methods for quenching unreacted 3,4-dimethoxybenzenesulfonyl chloride. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem Technical Support.
- Supra Sciences. Sulfonyl Chloride Resin.
- BenchChem. (2025). Removing unreacted methanesulfonyl chloride from reaction mixture. BenchChem Technical Support.
-
King, J. F., & Khemani, K. C. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. [Link]
- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem Technical Support.
- Supra Sciences. Sulfonyl Chloride Resin.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Sulfonyl Chloride Work-up. BenchChem Technical Support.
- Supra Sciences. Solid-Supported Scavengers.
- BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl). BenchChem Technical Support.
- Multi-step Synthesis. Resins with Functional Groups as Scavengers.
- Google Patents. (1957).
-
Wikipedia. (2023). Methanesulfonyl chloride. In Wikipedia. [Link]
-
PubChem. Methanesulfonyl chloride. National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. suprasciences.com [suprasciences.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. suprasciences.com [suprasciences.com]
- 12. glycopep.com [glycopep.com]
- 13. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Sulfonylation with (4-Iodophenyl)methanesulfonyl chloride
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing (4-Iodophenyl)methanesulfonyl chloride in sulfonylation reactions. This resource is designed to provide in-depth, field-proven insights to help you diagnose and resolve common issues leading to low product yield. Our approach is rooted in a deep understanding of reaction mechanisms and the practical challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My sulfonylation reaction with this compound is resulting in a very low yield or has failed completely. What are the most probable causes?
Low or no yield in a sulfonylation reaction is a common yet frustrating issue. The root cause can typically be traced back to one of three areas: the integrity of your starting materials, the reaction conditions, or the nature of your substrate.
Caption: Generalized sulfonylation reaction mechanism.
Parameter Optimization Table:
| Parameter | Standard Conditions | Troubleshooting & Optimization Strategies |
| Base | Triethylamine (Et₃N) or Pyridine (1.2-1.5 equiv.) | For hindered/unreactive nucleophiles: Use a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hindered base like 2,6-lutidine. [1]To accelerate the reaction: Add a catalytic amount (0.1 equiv.) of DMAP (4-Dimethylaminopyridine). [1] |
| Solvent | Aprotic solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN) | For solubility issues or slow reactions: Switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF). [1]Ensure the solvent is anhydrous. |
| Temperature | 0°C to Room Temperature | For unreactive substrates: Consider increasing the temperature (e.g., to 40-50°C in DMF). To minimize side reactions: Maintain lower temperatures, especially during the addition of the sulfonyl chloride. [2] |
| Stoichiometry | Sulfonyl Chloride (1.05-1.1 equiv.), Nucleophile (1.0 equiv.) | To avoid bis-sulfonylation of primary amines: Use a slight excess of the amine (1.1 equiv.) relative to the sulfonyl chloride (1.0 equiv.). [1] |
Q4: My reaction is messy, with multiple spots on TLC. What are the common side reactions and how can I mitigate them?
The formation of multiple byproducts is a clear indicator of competing reaction pathways. Identifying the likely side reactions is key to suppression.
Common Side Reactions:
-
Bis-Sulfonylation: Primary amines can react twice, especially with excess sulfonyl chloride and a strong base. [1] * Solution: Carefully control the stoichiometry. Use a slight excess of the primary amine.
-
Hydrolysis of Sulfonyl Chloride: As mentioned, any moisture will lead to the formation of (4-iodophenyl)methanesulfonic acid. [1] * Solution: Rigorously use anhydrous conditions.
-
Reaction with Tertiary Amine Base: While uncommon, some tertiary amines can react with sulfonyl chlorides, leading to complex mixtures. [1] * Solution: If suspected, switch to a non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃, particularly for N-sulfonylation. [2]4. Elimination (with Alcohols): Secondary and tertiary alcohols can undergo elimination to form alkenes, especially at elevated temperatures. [1] * Solution: Use milder conditions (lower temperature) and a non-hindered base.
Q5: My nucleophile is sterically hindered or electron-poor, and the reaction is not proceeding. What should I do?
The electronic nature and steric bulk of your nucleophile (the amine or alcohol) have a profound impact on reactivity.
-
Electron-Poor Nucleophiles (e.g., anilines with electron-withdrawing groups): The lone pair is less available for attack.
-
Sterically Hindered Nucleophiles (e.g., secondary amines with bulky substituents): The reaction site is physically blocked.
Strategies for Challenging Substrates:
| Strategy | Details |
| Forcing Conditions | Increase the reaction temperature (up to 80°C in a high-boiling solvent like DMF) and extend the reaction time. Monitor carefully for decomposition. [3] |
| Stronger Base/Catalyst | The use of DBU as a base or the addition of catalytic DMAP can significantly accelerate reactions with less reactive nucleophiles. [1] |
| Microwave Synthesis | Microwave irradiation can often drive difficult reactions to completion in a fraction of the time required for conventional heating. [3] |
Q6: I seem to be losing my product during work-up and purification. Any advice?
Product loss during isolation is a common, often overlooked, source of low yield. Sulfonamides can sometimes be challenging to purify.
General Protocol for Work-up and Purification:
-
Quench: Carefully quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product into an appropriate organic solvent (e.g., DCM, Ethyl Acetate).
-
Wash: Wash the organic layer sequentially with:
-
A weak acid (e.g., 1M HCl) to remove excess amine base.
-
A weak base (e.g., saturated NaHCO₃ solution) to remove any unreacted sulfonyl chloride (as sulfonic acid) and acidic byproducts.
-
Brine to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification:
-
Recrystallization: If the product is a solid, recrystallization is often the best method for obtaining high purity.
-
Column Chromatography: Use a silica gel column with an appropriate solvent system (e.g., Hexanes/Ethyl Acetate). Be aware that some sulfonamides can be sensitive to acidic silica gel; in such cases, consider using deactivated (neutral) silica.
-
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride.
- Sigma-Aldrich. (2024).
- MySkinRecipes. (2026). This compound.
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of naphthalenylamino benzenesulfonamides.
- Georganics. (2011). (4-CHLOROPHENYL)
- ResearchGate. (n.d.).
- BenchChem. (2025).
Sources
Technical Support Center: Reactions of (4-Iodophenyl)methanesulfonyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for experiments involving (4-Iodophenyl)methanesulfonyl chloride, with a particular focus on its reaction with bases to form sulfonamides. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and to provide self-validating protocols grounded in authoritative references.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the reaction of this compound with amine bases.
Q1: My reaction yield is very low, or I'm recovering mostly unreacted starting amine. What went wrong?
A1: Low or no conversion is a common issue that typically points to two primary culprits: the deactivation of your starting materials or suboptimal reaction conditions.
Possible Causes & Solutions:
-
Hydrolysis of this compound: This is the most frequent cause of low yields. Sulfonyl chlorides are highly sensitive to moisture and can rapidly hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines under standard sulfonylation conditions.[1][2][3]
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[1][2]
-
-
Protonation of the Amine Nucleophile: The reaction between an amine and a sulfonyl chloride generates one equivalent of hydrochloric acid (HCl).[2] If no base is present, or if the base is too weak or added too slowly, the generated HCl will protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[2][3]
-
Low Nucleophilicity or Steric Hindrance of the Amine: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines may react very slowly.[3]
-
Solution: For less reactive amines, gentle heating may be required to drive the reaction to completion.[3] Alternatively, a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could be considered to enhance the deprotonation of the amine, though this may also promote side reactions (see Q2).
-
Q2: My reaction is messy. TLC/LC-MS analysis shows multiple unexpected products besides my desired sulfonamide. What are these byproducts and how can I avoid them?
A2: The formation of multiple products with this compound is often due to a competing reaction pathway involving a "sulfene" intermediate. This is a unique feature of sulfonyl chlorides with α-hydrogens (like methanesulfonyl chlorides) and is highly dependent on the base used.
The Competing Pathways:
There are two main mechanistic pathways for this reaction:
-
Direct Nucleophilic Substitution (Sₙ2-like): The amine directly attacks the electrophilic sulfur atom, displacing the chloride ion. This is the desired pathway for forming the sulfonamide.
-
Elimination-Addition (via Sulfene Intermediate - E1cB): A strong base can abstract an α-proton from the carbon adjacent to the sulfonyl group. This is followed by the elimination of the chloride ion to form a highly reactive intermediate called a sulfene (H₂C=SO₂). The amine then rapidly reacts with the sulfene. This pathway can lead to various side products.[4]
Troubleshooting Steps:
-
Choice of Base is Critical: The strength of the base is the most significant factor in determining which pathway dominates.
-
Strong Bases (e.g., Triethylamine, DBU): These bases are more likely to deprotonate the α-carbon, promoting the formation of the sulfene intermediate.[4] While the sulfene can be trapped by the amine to form the desired product, its high reactivity can also lead to polymerization or other side reactions, resulting in a complex product mixture.
-
Weaker Bases (e.g., Pyridine): Pyridine is generally not basic enough to efficiently deprotonate the α-carbon. Therefore, it primarily acts as an HCl scavenger, favoring the desired direct nucleophilic substitution pathway.[5]
-
Inorganic Bases (e.g., Na₂CO₃, K₂CO₃): These can be used, often in aqueous or biphasic systems, and typically favor the direct substitution pathway.[5]
-
-
Recommendation: If you are observing multiple products, switch from triethylamine to pyridine as your base. This simple change often provides a much cleaner reaction profile by suppressing the sulfene pathway.
Q3: The reaction works, but I am getting a significant amount of a bis-sulfonylated byproduct with my primary amine. How can I prevent this?
A3: The formation of a bis-sulfonylated product, R-N(SO₂CH₂-Ph-I)₂, occurs when the initially formed secondary sulfonamide is deprotonated and reacts with a second molecule of the sulfonyl chloride. The N-H proton of a sulfonamide is acidic and can be removed by the base present in the reaction mixture.
Solutions:
-
Control Stoichiometry: Use no more than one equivalent of this compound relative to the primary amine. Often, using a slight excess of the amine (e.g., 1.1 equivalents) can help consume the sulfonyl chloride and minimize the bis-sulfonylation.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the stirred solution of the amine and base at a low temperature (e.g., 0 °C).[1] This keeps the instantaneous concentration of the sulfonyl chloride low, favoring the reaction with the more nucleophilic primary amine over the less nucleophilic sulfonamide anion.
-
Temperature Control: Running the reaction at a lower temperature (0 °C to room temperature) can improve the selectivity for the desired mono-sulfonylated product.[1]
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for this reaction?
A1: Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride.[1] Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are excellent choices as they are inert and can dissolve the reactants well.[1][3] Always use the anhydrous grade of the solvent.[2]
Q2: What is the standard stoichiometry for the reaction?
A2: A common starting point is a 1:1.1 molar ratio of the sulfonyl chloride to the amine, with 1.2-1.5 equivalents of the base.[1] Using the amine as the slight excess reagent helps to ensure the complete consumption of the more valuable or difficult-to-remove sulfonyl chloride.
Q3: How should I monitor the reaction progress?
A3: Thin-Layer Chromatography (TLC) is the most convenient method. Use an appropriate eluent system (e.g., mixtures of hexanes and ethyl acetate) to resolve the starting amine, the sulfonyl chloride, and the sulfonamide product. The product sulfonamide is typically less polar than the starting amine but more polar than the sulfonyl chloride. Staining with potassium permanganate can help visualize all spots. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.
Q4: My sulfonyl chloride reagent is old and has turned yellow. Can I still use it?
A4: It is not recommended. Sulfonyl chlorides are prone to degradation over time, primarily through hydrolysis from atmospheric moisture, which forms the unreactive sulfonic acid and HCl.[1] The yellow color can indicate the presence of impurities. Using a fresh bottle or purifying the sulfonyl chloride (if possible and safe) is highly advised for reproducible and high-yielding results.[1]
Data & Protocols
Table 1: Effect of Base on Reaction Outcome
This table summarizes the expected outcomes when reacting this compound with a generic primary amine under different basic conditions.
| Base | Base Type | pKa of Conjugate Acid | Predominant Pathway | Expected Yield of Sulfonamide | Risk of Side Products (Sulfene) |
| Pyridine | Weak Tertiary Amine | ~5.2 | Direct Substitution (Sₙ2) | Good to Excellent | Low |
| Triethylamine (Et₃N) | Strong Tertiary Amine | ~10.7 | Elimination-Addition (Sulfene) | Variable to Good | High |
| Sodium Carbonate (Na₂CO₃) | Inorganic Base | ~10.3 (pKa₂) | Direct Substitution (Sₙ2) | Good | Low |
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous pyridine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
-
1M HCl (aq), saturated NaHCO₃ (aq), and brine for workup
Procedure:
-
To a clean, dry, round-bottom flask under an inert atmosphere, add the amine (1.1 eq) and anhydrous DCM.
-
Add anhydrous pyridine (1.5 eq) to the stirred solution.
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cold, stirred amine solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-12 hours, monitoring its progress by TLC until the limiting reagent is consumed.
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess pyridine and amine), saturated aqueous sodium bicarbonate solution, and finally with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
References
- King, J. F., & Rathore, R. (1991). The reaction of a sulfene with an amine. Journal of the American Chemical Society, 113(14), 5428-5435.
- BenchChem. (2025). Troubleshooting Low Yields in Sulfonamide Formation Reactions. BenchChem Technical Support Center.
- Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation.
- BenchChem. (2025). Common Issues in Sulfonamide Synthesis and Solutions. BenchChem Technical Support Center.
- BenchChem. (2025). Optimizing Reaction Conditions for Sulfonamide Synthesis from Sulfonyl Chlorides. BenchChem Technical Support Center.
- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-214.
Sources
Hydrolysis of (4-Iodophenyl)methanesulfonyl chloride and its prevention
Welcome to the technical support center for (4-Iodophenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the handling, use, and stability of this important chemical intermediate. Our goal is to ensure the integrity of your experiments and the quality of your results by addressing the primary challenge associated with this reagent: its susceptibility to hydrolysis.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the use of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Sulfonamide/Sulfonate Ester
You've performed a reaction to synthesize a sulfonamide or sulfonate ester using this compound, but the yield is significantly lower than expected, or you've isolated only the starting amine/alcohol.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of this compound | The sulfonyl chloride may have degraded due to improper storage or exposure to moisture during the reaction setup. | Use a fresh bottle of the reagent or test the purity of the existing stock. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. |
| Presence of Water in the Reaction | Trace amounts of water in your amine/alcohol starting material, solvent, or base can rapidly hydrolyze the sulfonyl chloride. | Dry solvents over molecular sieves. Use a freshly opened bottle of the amine/alcohol or dry it appropriately. Ensure the base (e.g., triethylamine, pyridine) is anhydrous. |
| Inadequate Base | An insufficient amount of base or a base that is too weak may not effectively neutralize the HCl generated during the reaction, leading to side reactions or poor conversion. | Use at least 1.1 equivalents of a suitable anhydrous tertiary amine base (e.g., triethylamine, DIPEA). For less reactive amines, a stronger base might be required. |
| Low Reaction Temperature | The reaction may be too slow at the current temperature. | While sulfonylations are often run at 0 °C to control exothermicity, allowing the reaction to slowly warm to room temperature and stir for an extended period (12-18 hours) can improve yield.[1] |
Issue 2: Appearance of an Unexpected, Water-Soluble Byproduct
During aqueous workup, you notice a significant portion of your product is lost to the aqueous layer, or you isolate a highly polar, unexpected solid.
This is a classic sign of hydrolysis. This compound reacts with water to form (4-iodophenyl)methanesulfonic acid. This sulfonic acid is highly polar and will be extracted into the aqueous phase during workup.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation is hydrolysis. The sulfonyl chloride functional group is highly electrophilic and readily reacts with nucleophiles, including water.[2] This reaction is often accelerated by ambient moisture.[2]
Q2: How can I visually assess the quality of my this compound?
A2: High-purity this compound should be a white to off-white solid. Discoloration, such as a yellow or brown hue, can indicate decomposition.[3] The presence of a sharp, acidic odor, likely from the formation of HCl and SO₂, is another indicator of degradation.[3][4]
Q3: What are the ideal storage conditions for this compound?
A3: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[5][6] Storing it in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[2]
Q4: What is the mechanism of hydrolysis for this compound?
A4: The hydrolysis proceeds via a nucleophilic attack of a water molecule on the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of (4-iodophenyl)methanesulfonic acid and hydrochloric acid.[2]
Q5: Can I use an aqueous workup for reactions involving this compound?
A5: Yes, but it must be performed quickly and at a low temperature to minimize hydrolysis of any unreacted sulfonyl chloride and, to a lesser extent, the product.[4] The low solubility of arylsulfonyl chlorides in water can offer some protection against hydrolysis during precipitation from an aqueous mixture.[7][8]
Part 3: Experimental Protocols and Visual Guides
Protocol 1: Handling and Dispensing this compound under Anhydrous Conditions
-
Preparation: Flame-dry all glassware (e.g., flask, spatula) under vacuum or oven-dry at >120 °C for several hours and allow to cool in a desiccator.
-
Inert Atmosphere: Assemble the reaction flask while still warm and purge with a stream of inert gas (nitrogen or argon).
-
Dispensing: Briefly remove the cap of the this compound container inside a glove box or under a positive flow of inert gas. Quickly weigh the desired amount and transfer it to the reaction flask.
-
Sealing: Immediately and tightly reseal the reagent bottle, purge the headspace with inert gas if possible, and wrap the cap with Parafilm® for extra protection against moisture ingress.
-
Reaction Setup: Add anhydrous solvent to the reaction flask containing the sulfonyl chloride via a syringe or cannula.
Diagram: Hydrolysis Mechanism of this compound
Caption: Mechanism of this compound hydrolysis.
Diagram: Workflow for Preventing Hydrolysis
Caption: Key steps to prevent hydrolysis during storage and use.
References
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
-
Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. Retrieved from [Link]
-
Sdfine. (n.d.). sulphuryl chloride. Retrieved from [Link]
-
MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
ResearchGate. (2025, July). Reduction of Arylsulfonyl Chlorides to Arylthiols Using Triphenylphosphine a. Retrieved from [Link]
-
ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
- Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
PMC - NIH. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
-
ChemRxiv. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
-
Reddit. (2016, May 31). Hydrolysis stable sulfonyl chlorides. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Methanesulfinyl Chloride. Retrieved from [Link]
-
Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). methanesulfonyl chloride. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). methanesulfonyl chloride. Retrieved from [Link]
Sources
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- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography of Iodo-Substituted Sulfonamides
Welcome to the technical support center for the purification of iodo-substituted sulfonamides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these specific compounds. The unique electronic and steric properties imparted by the iodine substituent, coupled with the inherent characteristics of the sulfonamide group, can present significant challenges during column chromatography. This resource provides in-depth troubleshooting advice and frequently asked questions to help you overcome these hurdles and achieve optimal separation.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of iodo-substituted sulfonamides.
Issue 1: Poor Separation or Co-elution of the Target Compound with Impurities
Q: My iodo-substituted sulfonamide is not separating well from its impurities on the silica gel column. What steps can I take to improve the resolution?
A: Poor separation is a common challenge, often stemming from the subtle polarity differences between your target compound and closely related impurities. Here are several strategies to enhance resolution:
-
Mobile Phase Optimization: The composition of your mobile phase is the most critical factor in achieving good separation.[1]
-
Fine-Tuning Polarity: Systematically vary the ratio of your non-polar and polar solvents. Small, incremental changes can have a significant impact on selectivity. A common starting point for sulfonamides on silica gel is a mixture of hexane and ethyl acetate.[1]
-
Gradient Elution: If isocratic elution (a constant solvent ratio) fails, a gradient elution is a powerful technique.[1][2] Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with a wider range of polarities.[1]
-
Incorporate a Different Solvent: Sometimes, simply changing one of the solvents in your mobile phase can alter the selectivity. For example, substituting dichloromethane for ethyl acetate can provide different interactions with your compounds.
-
-
Stationary Phase Modification: If optimizing the mobile phase isn't sufficient, consider altering the stationary phase.[1]
-
Change in Stationary Phase: If you're using standard silica gel, switching to a different stationary phase can offer alternative separation mechanisms.[1] Options include:
-
Amide-modified silica: These have demonstrated good selectivity for sulfonamides.[1]
-
Aminopropyl-packed columns: These have been used effectively, sometimes in series with silica columns, for enhanced separation.[3][4]
-
Reverse-Phase (C8 or C18): These columns separate based on hydrophobicity and can provide a completely different selectivity profile compared to normal-phase chromatography.[1]
-
-
Deactivation of Silica Gel: The acidic nature of silica gel can sometimes lead to peak tailing or even degradation of sensitive compounds.[5][6] Deactivating the silica by adding a small amount of a basic modifier like triethylamine (typically 0.1-1%) to your mobile phase can neutralize the acidic silanol groups, leading to improved peak shape.[7]
-
-
pH Adjustment (for Reverse-Phase): For ionizable compounds like sulfonamides, the pH of the mobile phase can significantly affect retention and selectivity, especially in reverse-phase chromatography.[1][8]
Issue 2: The Compound Appears to be Degrading on the Column
Q: I suspect my iodo-substituted sulfonamide is degrading during chromatography. I see new, more polar spots on my TLC analysis of the collected fractions. What could be the cause and how can I prevent it?
A: Degradation on silica gel is a real possibility, especially with compounds that are sensitive to acid.[5][6] The iodine substituent can also influence the compound's stability.
-
Potential Causes:
-
Acid Sensitivity: Standard silica gel has acidic silanol groups on its surface that can catalyze the degradation of acid-labile compounds.[5]
-
Cleavage of the Carbon-Iodine Bond: While generally stable, the C-I bond can be susceptible to cleavage under certain conditions, potentially leading to de-iodinated impurities.[9]
-
Oxidation: Some sulfonamides can be prone to oxidation, which might be catalyzed by impurities on the silica gel or exposure to air and light during the long process of column chromatography.[10]
-
-
Solutions:
-
Test for Stability: Before running a column, spot your compound on a TLC plate and let it sit for 30-60 minutes before eluting. If you see a new spot appear, your compound is likely unstable on silica.[6]
-
Use a Deactivated Stationary Phase:
-
Work Quickly: Minimize the time your compound spends on the column. A well-optimized solvent system that allows for rapid elution can reduce the opportunity for degradation.
-
Protect from Light: If your compound is light-sensitive, wrap your column in aluminum foil.
-
Issue 3: Difficulty Visualizing the Compound on TLC Plates
Q: I'm having trouble seeing the spots for my iodo-substituted sulfonamide on the TLC plate. What are the best visualization techniques?
A: Effective visualization is crucial for monitoring your column's progress. Here are several methods that are often successful for sulfonamides:
| Visualization Method | Principle | Comments |
| UV Light (254 nm) | Many aromatic compounds, including sulfonamides, absorb UV light and will appear as dark spots on a fluorescent TLC plate.[11][12] | This is a non-destructive and often the first method to try.[12] |
| Iodine Chamber | Iodine vapor has a high affinity for many organic compounds, especially unsaturated and aromatic systems, and will stain them a brownish-yellow.[11][13] | The spots are often temporary, so it's important to circle them quickly.[13] |
| Potassium Permanganate (KMnO₄) Stain | This is a strong oxidizing agent that reacts with many functional groups, including the sulfonamide moiety and any other oxidizable groups, to produce yellow-brown spots on a purple background.[12][13] | A good general stain for many organic compounds.[13] |
| p-Anisaldehyde Stain | This stain reacts with many nucleophilic functional groups to produce colored spots upon heating.[11][12] | The color of the spot can sometimes give clues about the functional groups present.[11][12] |
| Fluorescamine | This reagent is specific for primary and secondary amines, and can also detect sulfonamides. It produces fluorescent spots when viewed under UV light.[14] | A highly sensitive method. |
Protocol for Preparing and Using a Potassium Permanganate Stain:
-
Preparation: Dissolve 3 g of KMnO₄ and 20 g of K₂CO₃ in 300 mL of water. Add 5 mL of 5% aqueous NaOH. Store in a dark bottle.
-
Application: After developing and drying the TLC plate, dip it quickly into the stain solution.
-
Visualization: Gently heat the plate with a heat gun until yellow-brown spots appear against a purple background.[13]
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of an iodo-substituted sulfonamide on a silica gel column?
A1: A common and effective starting point for normal-phase chromatography of sulfonamides on silica gel is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate.[1] The initial ratio should be determined by TLC analysis to achieve an Rf value for your target compound of approximately 0.2-0.3.
Q2: How does the iodine substituent affect the polarity of my sulfonamide and its behavior on the column?
A2: The iodine atom has two opposing effects on polarity. Its high electronegativity can create a dipole moment, potentially increasing polarity. However, its large size and polarizability can also increase van der Waals interactions, which can lead to stronger binding to the stationary phase, mimicking the effect of higher polarity. The overall effect on retention time will depend on the specific structure of your molecule.
Q3: Can I use reverse-phase chromatography for my iodo-substituted sulfonamide?
A3: Absolutely. Reverse-phase chromatography, typically using a C18 or C8 column, is an excellent alternative to normal-phase chromatography.[1] In this technique, the stationary phase is non-polar, and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). Less polar compounds are retained more strongly. This can provide a very different selectivity compared to silica gel and may be advantageous for separating certain impurities.
Q4: My compound is streaking on the column. What can I do to improve the peak shape?
A4: Streaking, or tailing, can be caused by several factors:
-
Overloading the Column: The most common cause of streaking is applying too much sample to the column. Try reducing the amount of crude material you are purifying.
-
Poor Solubility in the Mobile Phase: If your compound is not fully soluble in the eluent, it can lead to tailing. Ensure your chosen solvent system is a good solvent for your compound.
-
Strong Interactions with the Stationary Phase: As mentioned in Issue 2, acidic sites on silica gel can interact strongly with basic functionalities in your molecule, causing tailing. Adding a small amount of triethylamine to your eluent can mitigate this.[7]
-
Column Packing Issues: An improperly packed column can lead to channeling and poor peak shape. Ensure your column is packed uniformly.
III. Experimental Workflows and Diagrams
Workflow for Method Development
Caption: A typical workflow for developing a column chromatography method for iodo-substituted sulfonamides.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting common column chromatography issues.
IV. References
-
Taylor, L. T., & Combs, M. T. (1998). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 36(5), 225-230.
-
University of California, Los Angeles. (n.d.). TLC Stains. Retrieved from [Link]
-
Biel, M., et al. (2018). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 23(10), 2469.
-
University of Colorado Boulder. (n.d.). TLC stains. Retrieved from [Link]
-
Taylor, L. T., & Combs, M. T. (1998). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Zhang, Z. R., et al. (2005). [Study on separation of sulfonamides by capillary high-performance liquid chromatography and electrochromatography]. Se Pu, 23(3), 279-282.
-
Al-Hussain, L. A., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules, 26(12), 3737.
-
Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Aydoğan, C., & Yılmaz, H. (2020). Separation of sulphonamides on a C12-diol mixed-mode HPLC column and investigation of their retention mechanism. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(1), 169-180.
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
ResearchGate. (n.d.). When basification of silica gel is required, before using Column chromatography? Retrieved from [Link]
-
Szabó, L., et al. (2015). Analytical approaches to the OH radical induced degradation of sulfonamide antibiotics in dilute aqueous solutions. Chemosphere, 122, 169-176.
Sources
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- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical approaches to the OH radical induced degradation of sulfonamide antibiotics in dilute aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. TLC stains [reachdevices.com]
- 14. epfl.ch [epfl.ch]
Technical Support Center: Improving Regioselectivity with (4-Iodophenyl)methanesulfonyl chloride
Introduction
(4-Iodophenyl)methanesulfonyl chloride is a critical reagent in modern synthetic chemistry, valued for its ability to introduce a sulfonyl group that serves dual purposes. It can function as a protecting group, an activating group for nucleophilic substitution, or as a handle for further functionalization, particularly in metal-catalyzed cross-coupling reactions, owing to the versatile carbon-iodine bond.[1][2] Its sulfonyl chloride moiety readily reacts with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[1][3][4]
However, in complex molecules with multiple potential nucleophilic sites, achieving regioselectivity—the preferential reaction at one site over others—is a common and significant challenge. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to empower researchers in controlling the regioselectivity of their reactions with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in reactions with this compound?
A1: Regioselectivity in this context is primarily a competition between different nucleophilic sites in your substrate. The outcome is dictated by a combination of three main factors:
-
Inherent Nucleophilicity: Different functional groups have intrinsically different reactivities. The general order of reactivity towards sulfonyl chlorides is: Primary Amines > Secondary Amines > Primary Alcohols > Secondary Alcohols > Phenols .[5] This hierarchy is the first determinant of selectivity.
-
Steric Hindrance: The accessibility of the nucleophilic atom is crucial. The (4-Iodophenyl)methanesulfonyl group is sterically demanding. Therefore, a less hindered nucleophile will react more rapidly than a more hindered one, even if their inherent nucleophilicity is similar. This principle is often exploited to achieve selectivity.
-
Reaction Conditions: The experimental parameters you choose can amplify or override the intrinsic differences between nucleophilic sites. Key conditions include:
-
Base: The choice of base can influence which nucleophile is deprotonated (and thus activated) and can contribute its own steric bulk to the transition state.
-
Solvent: The polarity and coordinating ability of the solvent can affect the reactivity of both the nucleophile and the sulfonyl chloride.
-
Temperature: Lower temperatures increase selectivity by favoring the reaction pathway with the lowest activation energy, which is typically the reaction at the most reactive or least hindered site.
-
Q2: My reaction is yielding a mixture of regioisomers. What is the first and most effective parameter to adjust?
A2: The most common reason for poor selectivity is that the reaction conditions are too harsh, providing enough energy to overcome the small activation energy differences between competing reaction pathways.
The single most effective first step is to lower the reaction temperature. Running the reaction at 0 °C, -20 °C, or even lower can dramatically enhance selectivity. This change favors the kinetically controlled product, which is formed via the lowest energy transition state, often at the most nucleophilic or least sterically hindered position.
Q3: Why is my overall yield low, even when I observe the desired product?
A3: Low yield is often traced back to the stability of the this compound reagent itself. Like most sulfonyl chlorides, it is highly susceptible to hydrolysis.[3][6] Exposure to even trace amounts of water (from solvents, glassware, or atmosphere) will convert it to the unreactive (4-iodophenyl)methanesulfonic acid.[7]
To mitigate this, always:
-
Use a fresh bottle of the reagent or one that has been stored properly under an inert atmosphere.
-
Ensure all glassware is rigorously oven- or flame-dried before use.
-
Employ anhydrous solvents.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Q4: How does the choice of base affect the reaction outcome?
A4: The base is critical and serves two roles: it neutralizes the HCl byproduct and, in the case of alcohols, deprotonates the hydroxyl group to form a more nucleophilic alkoxide.
-
For standard reactions: Tertiary amines like triethylamine (Et₃N) or pyridine are common choices. Pyridine can also act as a nucleophilic catalyst, activating the sulfonyl chloride.
-
To enhance selectivity: Using a sterically hindered, non-nucleophilic base, such as 2,6-lutidine or diisopropylethylamine (DIPEA), can prevent the base from accessing and deprotonating a sterically crowded nucleophile, thus favoring reaction at a more accessible site.
-
For unreactive alcohols: A strong base like sodium hydride (NaH) may be required to fully deprotonate the alcohol before the addition of the sulfonyl chloride.
Troubleshooting Guide for Regioselectivity
This section provides a structured approach to resolving common regioselectivity issues.
| Problem Encountered | Primary Cause(s) | Recommended Solutions & Optimization Steps |
| Poor selectivity between a primary (1°) and secondary (2°) alcohol. | 1. High Temperature: Reaction conditions are promoting the less-favored pathway. 2. Insufficient Steric Differentiation: The base or reagent is not selective enough for the less-hindered alcohol. | 1. Lower Temperature: Decrease the reaction temperature sequentially (e.g., from RT to 0 °C, then to -20 °C). 2. Change Base: Switch from Et₃N to a bulkier base like 2,6-lutidine or DIPEA to selectively deprotonate the 1° alcohol. 3. Stoichiometry Control: Use only a slight excess (1.05-1.1 equivalents) of the sulfonyl chloride to ensure it is consumed by the more reactive site first. |
| Unwanted N-sulfonylation of an amine in the presence of an alcohol. | Inherent Nucleophilicity: The amine is significantly more nucleophilic than the alcohol, making it the default reaction site.[5] | 1. Protect the Amine: This is the most robust strategy. Protect the amine (e.g., as a Boc or Cbz carbamate), perform the O-sulfonylation on the alcohol, and then deprotect the amine. 2. pH Control: In some specific cases, protonating the amine with a mild acid could render it non-nucleophilic, but this is substrate-dependent and can be difficult to control. |
| Poor selectivity between an aliphatic alcohol and a phenol. | Acidity vs. Nucleophilicity: The phenol is more acidic and may be deprotonated more readily, but the resulting phenoxide is often less nucleophilic than an alkoxide due to resonance stabilization. The outcome depends on the balance of these factors. | 1. Base Selection: Use a base that selectively deprotonates the more acidic phenol (if that is the desired site) or a bulky base that can only access the aliphatic alcohol. 2. Kinetic Control: At low temperatures, the more nucleophilic aliphatic alcohol is generally favored. Add the sulfonyl chloride slowly to a cooled solution of the substrate and base. |
| No reaction or extremely slow conversion. | 1. Reagent Decomposition: The sulfonyl chloride has likely hydrolyzed.[7] 2. Poor Nucleophile: The target functional group is sterically hindered or electronically deactivated. 3. Insufficient Activation: For alcohols, the base may be too weak to generate the required alkoxide. | 1. Verify Reagent Quality: Use a fresh, properly stored bottle of this compound under strictly anhydrous conditions.[6] 2. More Forcing Conditions: If selectivity is not an issue, increase the temperature or switch to a higher-boiling aprotic solvent like DMF. 3. Use a Stronger Base: For unreactive alcohols, employ a strong base like NaH or KHMDS to pre-form the alkoxide before adding the sulfonyl chloride at low temperature. |
Visualization of Troubleshooting Workflow
The following diagram outlines a logical decision-making process for optimizing regioselectivity.
Caption: Decision tree for troubleshooting poor regioselectivity.
Experimental Protocols
Protocol 1: Regioselective Sulfonylation of a Primary Alcohol in the Presence of a Secondary Alcohol
This protocol details the selective reaction at the less sterically hindered primary hydroxyl group of a model substrate, propane-1,2-diol.
Materials and Reagents:
-
Propane-1,2-diol
-
This compound (fresh bottle)
-
2,6-Lutidine (distilled)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reagent Preparation: In the flask, dissolve propane-1,2-diol (1.0 eq) and 2,6-lutidine (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to -20 °C using a dry ice/acetone bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.05 eq) in a small volume of anhydrous DCM and draw it into a syringe. Add this solution dropwise to the cooled reaction mixture over 30 minutes, ensuring the internal temperature does not rise above -15 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at -20 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting diol is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding cold water. Remove the cooling bath and allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove lutidine), saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography. The expected major product is 2-hydroxypropyl (4-iodophenyl)methanesulfonate.
Caption: Experimental workflow for selective sulfonylation.
References
- ChemTalk. (n.d.). Electrophilic Aromatic Substitution.
- University Lecture Notes. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution.
-
Ren, H., et al. (2007). Control of the Regioselectivity of Sulfonamidyl Radical Cyclization by Vinylic Halogen Substitution. The Journal of Organic Chemistry, 72(7), 2564–2569. Available from: [Link]
- StudySmarter. (2023). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism.
- BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Electrophilic Aromatic Substitution.
- The Organic Chemistry Tutor. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube.
- MySkinRecipes. (n.d.). This compound.
- MySkinRecipes. (n.d.). This compound (Thai).
- Royal Society of Chemistry. (n.d.). Regioselective and stereoselective sulfonylation of alkynylcarbonyl compounds in water. Green Chemistry.
- Royal Society of Chemistry. (n.d.). The regioselectivity of the sulfonylation of tetrazoles: a theoretical view. Organic Chemistry Frontiers.
- Royal Society of Chemistry. (n.d.). Generation and precise control of sulfonyl radicals: visible-light-activated redox-neutral formation of sulfonates and sulfonamides. Organic Chemistry Frontiers.
- ScienceDirect. (2026). Sulfonium salt formation-triggered regio-and Z-stereoselective phenoxythiolation of alkynes.
- BenchChem. (2025). Troubleshooting low yield in amine sulfonylation reactions.
- ScienceDirect. (2011). Regioselective iodination of chlorinated aromatic compounds using silver salts.
-
Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from: [Link]
- Arkema. (n.d.). MSC (Methane Sulfonyl Chloride).
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
- ResearchGate. (2023). Synthesis of Sulfonyl Arenes via Hydroxy/Amino‐Benzannulation of Sulfonyl Enynals.
- BenchChem. (2025). Application Note: Synthesis and Utility of N-(2-iodophenyl)methanesulfonamide as a Versatile Building Block in Drug Discovery.
- Royal Society of Chemistry. (n.d.). Metal-free sulfonylation of arenes with N-fluorobenzenesulfonimide via cleavage of S–N bonds: expeditious synthesis of diarylsulfones. Organic & Biomolecular Chemistry.
- Chemistry LibreTexts. (2022). 3.1.7: Reactions of Alcohols.
-
Organic Syntheses. (n.d.). Methanesulfinyl Chloride. Retrieved from: [Link]
-
PubMed. (2018). Regioselective chlorination of cellulose esters by methanesulfonyl chloride. Carbohydrate Polymers, 193, 108-118. Available from: [Link]
- Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
-
Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. Retrieved from: [Link]
-
PubChem. (n.d.). Methanesulfonyl chloride. Retrieved from: [Link]
- BenchChem. (2025). Application Notes and Protocols: Regioselectivity in Reactions of (2-Chlorophenyl)methanesulfonyl Chloride.
- ResearchGate. (2026). Regioselective synthesis of important chlorophenols in the presence of methylthioalkanes with remote SMe, OMe or OH substituents.
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Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Yields of Substituted Benzenesulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Substituted Benzenesulfonyl Chlorides in Modern Chemistry
Substituted benzenesulfonyl chlorides are a cornerstone of modern organic synthesis, serving as indispensable precursors for a vast array of functional molecules. Their significance is particularly pronounced in the pharmaceutical industry, where the sulfonamide functional group, readily derived from these reagents, is a key component in numerous drug classes, including antibiotics, diuretics, and hypoglycemic agents. The efficiency of synthesizing these vital building blocks is therefore of paramount importance, directly impacting the overall cost and feasibility of drug development and other chemical manufacturing processes. This guide provides a comprehensive comparative analysis of the synthetic yields of various substituted benzenesulfonyl chlorides, underpinned by detailed experimental protocols and a discussion of the mechanistic factors that govern reaction outcomes.
Comparative Yield Analysis: A Quantitative Overview
The synthesis of benzenesulfonyl chlorides is most commonly achieved via the direct chlorosulfonation of the corresponding substituted benzene. This electrophilic aromatic substitution reaction is influenced by the electronic and steric nature of the substituents on the aromatic ring. The following table summarizes reported yields for a range of substituted benzenesulfonyl chlorides, offering a comparative perspective on the efficiency of this transformation for different substrates.[1] It is important to note that these yields are compiled from various literature sources and may have been obtained under different reaction conditions; therefore, a direct comparison should be made with a degree of scientific caution.[1]
| Benzenesulfonyl Chloride Derivative | Starting Material | Reagent(s) | Reported Yield (%) |
| Benzenesulfonyl chloride | Benzene | Chlorosulfonic acid | 75-77[1][2] |
| p-Toluenesulfonyl chloride | Toluene | Chlorosulfonic acid | 72 (ortho), 88 (para)[1] |
| o-Toluenesulfonyl chloride | Toluene | Chlorosulfonic acid | 72.04[1] |
| p-Chlorobenzenesulfonyl chloride | Chlorobenzene | Chlorosulfonic acid | 70-80[1] |
| 2-Nitrobenzenesulfonyl chloride | 2,2'-Dinitrodiphenyl disulfide | Chlorine, Formic acid | 97.5[1] |
| 3-Nitrobenzenesulfonyl chloride | Nitrobenzene | Chlorosulfonic acid, Thionyl chloride | 96.3[1] |
The Underlying Chemistry: Mechanism of Chlorosulfonation
The chlorosulfonation of a substituted benzene is a classic example of electrophilic aromatic substitution. The reaction proceeds through a multi-step mechanism that begins with the generation of the potent electrophile, the chlorosulfonium ion (SO₂Cl⁺), from chlorosulfonic acid.[3][4]
Caption: Mechanism of Chlorosulfonation of an Aromatic Ring.
The generated electrophile is then attacked by the π-electron system of the substituted benzene ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[5] The reaction is completed by the loss of a proton from the arenium ion, which restores the aromaticity of the ring and yields the final substituted benzenesulfonyl chloride product.[5]
Influence of Substituents on Reaction Yield: A Deeper Dive
The electronic and steric properties of the substituent(s) on the benzene ring play a critical role in determining the rate of reaction and, consequently, the overall yield of the desired product.
Electronic Effects
Substituents that donate electron density to the aromatic ring, such as alkyl and alkoxy groups, are known as activating groups . They increase the nucleophilicity of the benzene ring, making it more susceptible to attack by the electrophile and generally leading to higher reaction rates and yields. Conversely, deactivating groups , such as nitro and halogen groups, withdraw electron density from the ring, making it less reactive towards electrophiles and often resulting in lower yields or requiring more forcing reaction conditions.[6]
The directing effect of the substituent is also crucial. Activating groups are typically ortho, para-directing, meaning they direct the incoming electrophile to the positions adjacent and opposite to the substituent. Deactivating groups, with the exception of halogens, are generally meta-directing.[6]
Steric Effects
Steric hindrance can significantly influence the regioselectivity and yield of the chlorosulfonation reaction.[7][8] Bulky substituents can hinder the approach of the electrophile to the ortho positions, leading to a higher proportion of the para-substituted product.[8] In cases of extreme steric crowding, the overall yield may be diminished due to a slower reaction rate.
Experimental Protocols: From Benchtop to Production
The following are detailed, self-validating protocols for the synthesis of representative substituted benzenesulfonyl chlorides. These procedures are based on established and reliable methods, including those published in Organic Syntheses.
Synthesis of p-Toluenesulfonyl Chloride
This protocol details the chlorosulfonation of toluene, an activated aromatic ring, which typically proceeds with good yield.
Caption: Experimental Workflow for the Synthesis of p-Toluenesulfonyl Chloride.
Materials:
-
Toluene
-
Chlorosulfonic acid
-
Crushed ice
-
Dilute sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a dropping funnel and stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a mechanical stirrer, place chlorosulfonic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add toluene dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Carefully pour the reaction mixture onto a large excess of crushed ice with stirring.
-
The p-toluenesulfonyl chloride will separate as a solid or an oil. Separate the product layer.
-
Wash the product with cold water, followed by a dilute solution of sodium bicarbonate until the effervescence ceases.
-
Dissolve the product in a suitable organic solvent (e.g., diethyl ether), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Synthesis of m-Nitrobenzenesulfonyl Chloride
This protocol describes the chlorosulfonation of nitrobenzene, a deactivated aromatic ring, which generally requires more stringent conditions.
Materials:
-
Nitrobenzene
-
Chlorosulfonic acid
-
Thionyl chloride
-
Crushed ice
-
Round-bottom flask with a reflux condenser and stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, cautiously add nitrobenzene to an excess of chlorosulfonic acid with stirring.
-
Heat the mixture gently to 50-60 °C for 2-3 hours.
-
Cool the reaction mixture to room temperature and slowly add thionyl chloride.
-
Gently reflux the mixture for 1 hour.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
The m-nitrobenzenesulfonyl chloride will precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry to obtain the crude product.
-
The product can be further purified by recrystallization from a suitable solvent.
Conclusion: A Rational Approach to Synthesis
The yield of substituted benzenesulfonyl chlorides is intricately linked to the electronic and steric nature of the substituents on the aromatic ring. A thorough understanding of the underlying electrophilic aromatic substitution mechanism allows for a rational approach to the synthesis of these crucial intermediates. By carefully selecting the starting materials and optimizing the reaction conditions, researchers and drug development professionals can enhance the efficiency of their synthetic routes, ultimately contributing to the more rapid and cost-effective development of new chemical entities.
References
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Benzenesulfonyl chloride. Organic Syntheses Procedure. [Link]
-
Oxyhalogenation of thiols and disulfides into sulfonyl chlorides/bromides using oxone-KX(X= Cl or Br) in water. Green Chemistry, Royal Society of Chemistry. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange. [Link]
-
Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Electrophilic aromatic substitution. Wikipedia. [Link]
- Process for the preparation of benzenesulphonyl chloride.
- Process for the preparation of substituted benzene sulfonyl chlorides.
-
Is Hammett Correlation of Dipole Moments of mono-Substituted Benzenes Helpful to Distinguish o,p-Directing Groups from m-Directing Groups. Journal of Chemistry and Chemical Sciences. [Link]
-
Secondary reactions and partial rate factors in the sulfonation of chlorobenzene and toluene. BYU ScholarsArchive. [Link]
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Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. YouTube. [Link]
-
CHEM 331 Problem Set #3: Substituent Effects and LFERs. [Link]
-
m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure. [Link]
-
151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link]
-
27.03 Hammett Substituent Constants Defined. YouTube. [Link]
- Preparation method benzene sulfonyl chloride and diphenylsulfone.
-
Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. [Link]
-
Organic Chemistry: Why is there a preference for para product in the sulfonation and ortho product in the chlorosulfonation in toluene? Quora. [Link]
-
Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
-
The application of the Hammett equation to ortho-substituted benzene reaction series. ResearchGate. [Link]
-
Toluene and Chlorobenzene Reactions. Scribd. [Link]
-
Electrophilic Aromatic Substitution Experiment. Scribd. [Link]
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A Comparative Guide to the Reactivity of (4-Iodophenyl)methanesulfonyl chloride vs. p-Toluenesulfonyl chloride
For researchers, medicinal chemists, and professionals in drug development, the selection of the correct sulfonyl chloride is a critical decision that dictates the efficiency of sulfonamide and sulfonate ester formation. While p-toluenesulfonyl chloride (TsCl) is a ubiquitous and well-characterized reagent, functionalized alternatives like (4-Iodophenyl)methanesulfonyl chloride offer unique properties for specialized applications, including radiolabeling and cross-coupling reactions.[1] This guide provides an in-depth, objective comparison of the reactivity of these two sulfonylating agents, grounded in fundamental principles of physical organic chemistry and supported by practical, field-proven insights.
Structural and Physicochemical Properties: A Tale of Two Cores
At first glance, the two molecules appear to be simple substituted analogues. However, a crucial structural distinction forms the basis of their differing reactivity: the point of attachment of the sulfonyl chloride moiety. In p-toluenesulfonyl chloride, the -SO₂Cl group is directly bonded to the aromatic ring, making it an arenesulfonyl chloride. In contrast, this compound features a methylene (-CH₂) spacer, classifying it as a benzylic-type or alkanesulfonyl chloride. This seemingly minor difference fundamentally alters the electronic environment of the reactive sulfur center.
Figure 1. Chemical Structures of the Compared Sulfonyl Chlorides.
A summary of their key properties is provided below.
| Property | This compound | p-Toluenesulfonyl chloride (TsCl) | Reference(s) |
| Molecular Formula | C₇H₆ClIO₂S | C₇H₇ClO₂S | [1],[2] |
| Molecular Weight | 316.54 g/mol | 190.65 g/mol | [1],[2] |
| Appearance | White to off-white solid | White crystalline powder | [3],[4] |
| Melting Point | Not widely reported | 65-69 °C | [2],[5] |
| CAS Number | 345915-64-2 | 98-59-9 | [1],[2] |
| Solubility | Soluble in common organic solvents | Insoluble in water; soluble in alcohol, ether, benzene | [1],[6] |
The Decisive Factor: Electronic Effects on Reactivity
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is dictated by the electrophilicity of the sulfur atom. The reaction typically proceeds through a bimolecular nucleophilic substitution (Sₙ2-like) mechanism where the nucleophile attacks the sulfur center, displacing the chloride ion.[7][8] The electron density at this sulfur atom is profoundly influenced by the nature of the attached organic group.
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A Comparative Guide: Leveraging (4-Iodophenyl)methanesulfonyl Chloride for Accelerated Drug Discovery
In the landscape of modern medicinal chemistry, the efficient construction of diverse molecular libraries is paramount to accelerating the journey from a biological hit to a clinical candidate. The sulfonamide moiety is a cornerstone pharmacophore, celebrated for its metabolic stability and ability to forge critical hydrogen bond interactions within protein active sites.[1] However, the true potential of a building block lies not just in the scaffold it forms, but in the future possibilities it enables. This guide provides an in-depth technical analysis of (4-Iodophenyl)methanesulfonyl chloride, a reagent whose dual-functionality offers a significant strategic advantage in drug discovery campaigns. We will dissect its performance against common alternatives, supported by established chemical principles and detailed experimental workflows, to illustrate its role as a superior tool for rapid lead optimization.
The Strategic Advantage: Dual-Functionality Explained
The power of this compound stems from its two chemically distinct reactive sites, which can be addressed sequentially to achieve complex molecular architectures.
-
The Sulfonyl Chloride Head: This group provides a reliable and efficient route to the formation of the sulfonamide functional group. The reaction of the highly electrophilic sulfonyl chloride with primary or secondary amines is a robust and well-established transformation in organic synthesis.[2][3] This allows for the secure installation of the core sulfonamide scaffold onto a wide array of amine-containing fragments.
-
The Aryl Iodide Tail: This is the reagent's key differentiator. The carbon-iodine (C-I) bond serves as a highly reactive "handle" for late-stage functionalization.[4] In the hierarchy of aryl halides, the C-I bond is the most reactive towards oxidative addition to a transition metal catalyst, a critical step in most cross-coupling reactions.[5][6][7] This high reactivity enables the use of mild reaction conditions and a broad substrate scope, making it an ideal anchor point for diversification.[8]
This dual-nature allows a medicinal chemist to first connect the building block to a core amine structure and then, in a subsequent step, use the aryl iodide to append various fragments, exploring the chemical space around a lead compound with unparalleled efficiency.
Comparative Analysis with Alternative Sulfonylating Agents
The choice of sulfonyl chloride has significant downstream implications. While simpler reagents may appear sufficient for initial scaffold synthesis, they lack the strategic flexibility for rapid analogue generation.
| Reagent | Chemical Structure | Handle for Cross-Coupling | Relative Reactivity of Handle | Primary Application & Limitations |
| This compound | I-Ph-CH₂SO₂Cl | Yes (Iodide) | Highest | Ideal for both scaffold formation and subsequent rapid diversification via a wide range of cross-coupling reactions under mild conditions.[5][7] |
| (4-Bromophenyl)methanesulfonyl chloride | Br-Ph-CH₂SO₂Cl | Yes (Bromide) | Moderate | A viable alternative, but cross-coupling reactions often require more forcing conditions, higher catalyst loading, or more specialized ligands compared to the iodide equivalent.[9] |
| (4-Chlorophenyl)methanesulfonyl chloride | Cl-Ph-CH₂SO₂Cl | Yes (Chloride) | Low | Cross-coupling is challenging and requires highly active catalyst systems. Not ideal for sensitive substrates or rapid library synthesis.[9] |
| p-Toluenesulfonyl chloride (TsCl) | CH₃-Ph-SO₂Cl | No | N/A | A classic reagent for installing a stable tosyl group. The methyl group is not a practical handle for diversification. |
| Methanesulfonyl chloride (MsCl) | CH₃SO₂Cl | No | N/A | Used for creating simple methanesulfonamides (mesylates).[10][11] It offers no site for subsequent aryl diversification. |
Application Focus: Streamlining Kinase Inhibitor Synthesis
Protein kinases are a major class of drug targets, and their inhibitors often feature complex substituted aromatic and heteroaromatic scaffolds.[12][13] The ability to rapidly explore substitutions on these scaffolds is crucial for optimizing potency and selectivity. This compound is exceptionally well-suited for this task. A common strategy involves coupling the reagent with an amine-bearing heterocyclic core (e.g., pyrazole, aminopyrimidine), followed by a Suzuki-Miyaura coupling to introduce diversity at the 4-position of the phenyl ring.[14] This directly modulates interactions in the solvent-exposed region of the kinase ATP-binding site.
Experimental Protocols
The following protocols are provided as self-validating systems for researchers. Causality is explained at each critical step.
Protocol 1: Synthesis of N-benzyl-(4-iodophenyl)methanesulfonamide
This protocol details the foundational step of forming the stable sulfonamide intermediate.
Methodology:
-
Reaction Setup: To a flame-dried 250 mL round-bottomed flask under an inert nitrogen atmosphere, add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C in an ice bath.
-
Causality: An inert atmosphere and anhydrous solvent are crucial as sulfonyl chlorides can react with atmospheric moisture.[15] Cooling to 0 °C controls the exothermicity of the reaction.
-
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
-
Causality: A non-nucleophilic base is required to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[4]
-
-
Reagent Addition: In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the cooled amine solution over 30 minutes.
-
Causality: Slow, dropwise addition prevents a rapid temperature increase and minimizes the formation of potential side products. A slight excess of the sulfonyl chloride ensures full consumption of the starting amine.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Workup: Quench the reaction by adding 1 M HCl (aq). Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Causality: The acid wash removes excess triethylamine, while the bicarbonate wash removes any unreacted sulfonyl chloride and residual acid.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure sulfonamide intermediate.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Diversification
This protocol demonstrates the power of the aryl iodide handle for late-stage functionalization.
Methodology:
-
Reaction Setup: To a reaction vial, add the N-benzyl-(4-iodophenyl)methanesulfonamide intermediate (1.0 eq), phenylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).
-
Solvent and Base: Add a solvent mixture, such as 4:1 water/acetonitrile, and a base, such as potassium carbonate (K₂CO₃, 3.0 eq).[18]
-
Causality: The base is critical for the transmetalation step of the Suzuki-Miyaura catalytic cycle. A mixed aqueous/organic solvent system is often optimal for solubilizing both the organic substrates and the inorganic base.[18]
-
-
Reaction: Seal the vial and heat the mixture to 80-90 °C with vigorous stirring for 4-12 hours.
-
Causality: Heating accelerates the rate of the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography to isolate the final, diversified product.
Conclusion
This compound is more than a simple sulfonating agent; it is a strategic building block designed for modern, efficiency-driven drug discovery. Its key advantage lies in the orthogonal reactivity of its sulfonyl chloride and aryl iodide moieties. This dual-functionality empowers researchers to first establish a core sulfonamide scaffold and then rapidly generate a diverse library of analogues through robust and high-yielding cross-coupling reactions. When compared to aliphatic, non-functionalized aromatic, or less reactive halogenated alternatives, this compound provides a clear and demonstrable advantage in accelerating hit-to-lead campaigns, particularly in areas like kinase inhibitor development where systematic exploration of the chemical space is critical for success.
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A Senior Application Scientist's Guide to Amine Analysis: (4-Iodophenyl)methanesulfonyl chloride vs. Dansyl Chloride
For researchers, scientists, and drug development professionals, the precise quantification of amines is a critical task. Many amine-containing compounds, such as biogenic amines, amino acids, and pharmaceuticals, often lack strong chromophores or fluorophores, making their direct detection at low concentrations by High-Performance Liquid Chromatography (HPLC) challenging.[1] Pre-column derivatization is a widely adopted strategy to overcome this limitation by covalently attaching a labeling agent to the amine, thereby enhancing its detectability.[1]
This guide provides an in-depth, objective comparison of two powerful sulfonyl chloride-based derivatizing agents: the well-established fluorescent reagent, Dansyl Chloride, and the mass spectrometry-focused reagent, (4-Iodophenyl)methanesulfonyl chloride. We will explore their reaction mechanisms, performance characteristics, and detailed experimental protocols to empower you to select the optimal reagent for your specific analytical needs.
Introduction to the Reagents: Two Strategies for Enhanced Amine Detection
Both this compound and Dansyl chloride react with primary and secondary amines via nucleophilic substitution to form stable sulfonamide derivatives.[2][3] The choice between them hinges on the desired analytical endpoint and the available instrumentation.
Dansyl Chloride (DNS-Cl): The Gold Standard in Fluorescence Derivatization
5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl chloride, is a cornerstone reagent in analytical chemistry, renowned for its ability to impart intense fluorescence to otherwise non-fluorescent molecules.[2][4] Upon reaction with primary and secondary amines, it forms highly fluorescent sulfonamide adducts.[3] This property allows for exceptionally sensitive detection using standard fluorescence detectors, often reaching picomole and even femtomole levels.[4] Its broad reactivity and the stability of its derivatives have led to its widespread use in proteomics, metabolomics, and clinical diagnostics.[4]
This compound: A Tailored Reagent for Mass Spectrometry
This compound is a more specialized derivatization agent designed to enhance the detection of amines by mass spectrometry (MS). Its key feature is the incorporation of an iodine atom. Iodine has a single stable isotope (¹²⁷I), which simplifies the mass spectrum and provides a distinct isotopic signature.[5] This allows for selective detection and aids in the structural elucidation of unknown organic iodine compounds using techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS).[6][7] While not fluorescent, the iodo-tag significantly improves ionization efficiency and provides a unique fragmentation pattern, making it an excellent choice for MS-based quantification.
At a Glance: Key Properties of the Derivatization Agents
A direct comparison of the fundamental properties of these two reagents reveals their distinct advantages and intended applications.
| Property | This compound | Dansyl Chloride |
| Primary Detection Method | Mass Spectrometry (MS) | Fluorescence, UV-Vis |
| Key Structural Feature | Iodine atom for MS detection | Dansyl group for fluorescence |
| Reactivity | Reacts with primary and secondary amines | Reacts with primary and secondary amines, as well as phenolic hydroxyl and imidazole groups[4] |
| Derivative Stability | Stable sulfonamide bond | Stable sulfonamide bond[4] |
| Sensitivity | High sensitivity in MS | High to ultra-high sensitivity with fluorescence detection[4] |
| Selectivity | High for amine functional groups | Less specific, can react with other nucleophiles[4] |
| Hydrolysis | Susceptible to hydrolysis | Susceptible to hydrolysis to dansyl sulfonic acid[4] |
The Chemistry of Derivatization: A Tale of Two Sulfonamides
The derivatization of amines with both reagents proceeds through a nucleophilic substitution reaction. The unprotonated amino group of the analyte acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[2][4] This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. The reaction is optimally carried out under alkaline conditions (pH 9-10.5) to facilitate the deprotonation of the amino group, thereby increasing its nucleophilicity.[4]
Caption: Chemical derivatization of amines.
Experimental Protocols: A Step-by-Step Guide
Reproducible and reliable results are contingent upon well-defined experimental protocols. Below are generalized yet detailed methodologies for both derivatization agents.
Protocol 1: Derivatization with this compound for LC-MS Analysis
This protocol is designed to produce stable, iodo-tagged derivatives for sensitive mass spectrometric analysis. The causality behind each step is to ensure complete reaction and a clean sample for injection.
-
Sample Preparation: Dissolve the amine-containing sample in a suitable solvent, such as acetonitrile or a buffer solution (e.g., 100 mM sodium borate buffer, pH 9.0).
-
Reagent Preparation: Prepare a stock solution of this compound in a dry, aprotic solvent like acetonitrile (e.g., 10 mg/mL). This should be prepared fresh to minimize hydrolysis.
-
Derivatization Reaction:
-
To 100 µL of the sample solution, add 100 µL of the borate buffer.
-
Add 100 µL of the this compound solution. The excess of the derivatizing agent drives the reaction to completion.
-
Vortex the mixture and incubate at 50-60°C for 30-60 minutes. The elevated temperature increases the reaction rate.
-
-
Reaction Quenching:
-
Cool the reaction mixture to room temperature.
-
Add a small volume (e.g., 20 µL) of a quenching solution, such as 5% glycine or 1 M HCl, to consume the excess reagent. This prevents interference in the subsequent analysis.
-
-
Sample Preparation for Injection:
-
Dilute the derivatized sample to the appropriate concentration with the initial mobile phase for LC-MS analysis.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
Protocol 2: Derivatization with Dansyl Chloride for HPLC-Fluorescence Analysis
This protocol is adapted from established methods for amino acid and biogenic amine analysis and is optimized for producing highly fluorescent derivatives.[4][8]
-
Sample Preparation: Prepare the amine-containing sample in a suitable solvent. For biological fluids, protein precipitation with an organic solvent like acetonitrile or methanol may be necessary.[8]
-
Reagent Preparation: Prepare a stock solution of Dansyl Chloride in acetone or acetonitrile (e.g., 10 mg/mL). This solution should be stored in the dark and used within a few days to a week.[8]
-
Derivatization Reaction:
-
Reaction Quenching:
-
Stop the reaction by adding a small amount of a primary amine-containing solution (e.g., 10 µL of 5% glycine solution) or by acidification with formic acid.[9]
-
-
Sample Dilution and Analysis:
Caption: General experimental workflow for amine derivatization.
Performance Comparison: Choosing the Right Tool for the Job
The performance of each reagent is best understood in the context of the analytical goal. A direct, data-driven comparison is challenging without standardized side-by-side experiments for a wide range of amines. However, a qualitative and theoretical comparison based on their chemical properties and established applications provides clear guidance.
| Parameter | This compound | Dansyl Chloride |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range with MS | ng/mL to µg/mL with fluorescence detection[10] |
| Dynamic Range | Wide, dependent on MS detector | Wide, dependent on fluorescence detector |
| Matrix Effects | Can be significant in MS, requiring internal standards | Generally lower than MS, but quenching can occur |
| Throughput | High, compatible with fast LC gradients | Moderate, may require longer run times for separation of byproducts |
| Cost-Effectiveness | Reagent cost may be higher, but MS analysis is powerful | Reagent is relatively inexpensive, fluorescence detectors are common |
| Ease of Method Development | Requires MS expertise for optimization | Well-established protocols are widely available[1][2] |
Conclusion: A Strategic Choice for Your Analytical Needs
Both this compound and Dansyl chloride are highly effective derivatizing agents for the analysis of amines, each offering distinct advantages.
Choose this compound when:
-
Your primary analytical instrument is a mass spectrometer.
-
High sensitivity and selectivity in complex matrices are required.
-
You need to confirm the identity of analytes through their mass and fragmentation patterns.
-
Your research involves metabolomics or other applications where a unique mass tag is beneficial.
Choose Dansyl Chloride when:
-
High to ultra-high sensitivity is paramount, and a fluorescence detector is available.[1]
-
You are working with well-characterized analytes and need a robust, validated quantification method.[2]
-
Cost-effectiveness and the availability of extensive literature and established protocols are important considerations.[1]
-
Your laboratory is equipped for fluorescence-based assays.
Ultimately, the choice between these two reagents will be dictated by the specific requirements of your analysis, your available instrumentation, and your analytical goals. For researchers in drug development and other fields requiring robust and sensitive quantification of amines, both derivatization strategies offer powerful and reliable analytical solutions.
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Evaluating the Efficiency of (4-Iodophenyl)methanesulfonyl chloride in Parallel Synthesis: A Comparative Guide
Abstract
In the fast-paced environment of drug discovery, the efficiency of library synthesis is paramount. Sulfonamides are a cornerstone pharmacophore, and their synthesis via sulfonyl chlorides is a fundamental reaction. This guide provides an in-depth evaluation of (4-Iodophenyl)methanesulfonyl chloride as a reagent for parallel synthesis, comparing its performance against established alternatives: methanesulfonyl chloride (Ms-Cl), p-toluenesulfonyl chloride (Ts-Cl), and 4-nitrobenzenesulfonyl chloride (Ns-Cl). We present a robust experimental design for solution-phase parallel synthesis, analyze hypothetical but scientifically grounded performance data, and explore the unique "dual-functionality" of this compound, which serves not only as an efficient sulfonylation reagent but also as a versatile handle for late-stage diversification via cross-coupling chemistry.
Introduction: The Strategic Role of Sulfonamides in Drug Discovery
The sulfonamide moiety is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutics, from antibacterial agents to diuretics and anti-cancer drugs.[1] Its prevalence is due to its metabolic stability, ability to act as a hydrogen bond donor and acceptor, and its capacity to orient substituents in a defined three-dimensional space. The rapid generation of diverse sulfonamide libraries is a key strategy in hit-to-lead and lead optimization campaigns, making parallel synthesis an indispensable tool.[2][3]
The most common method for sulfonamide synthesis is the reaction of an amine with a sulfonyl chloride.[4] While effective, the choice of the sulfonyl chloride reagent can significantly impact the efficiency of a parallel synthesis workflow. Key considerations include:
-
Reactivity: The reagent must be reactive enough to proceed to completion with a diverse range of amines under standardized conditions.
-
Handling: For automated platforms, solid reagents are often preferred over volatile, corrosive liquids.
-
Purification: The properties of the resulting sulfonamide can greatly influence the ease of purification, a major bottleneck in parallel synthesis.
-
Potential for Diversification: Reagents that introduce additional functionality can provide immense value, allowing for the creation of complex molecular architectures from a common intermediate.
This guide focuses on this compound, a reagent that offers the potential for both efficient sulfonamide formation and subsequent diversification through its aryl iodide handle.
The Contenders: A Profile of Sulfonylating Agents
To objectively evaluate this compound, we compare it against three commonly used sulfonyl chlorides, each with distinct properties.
| Reagent | Structure | Abbreviation | MW ( g/mol ) | Form | Key Characteristics |
| This compound | IC₆H₄CH₂SO₂Cl | I-Pms-Cl | 318.60 | Solid | Introduces an aryl iodide handle for post-synthesis modification (e.g., Suzuki, Sonogashira coupling).[1] High molecular weight can aid in purification. |
| Methanesulfonyl chloride | CH₃SO₂Cl | Ms-Cl | 114.55 | Liquid | Highly reactive, small, and non-sterically hindered.[5][6] Corrosive and volatile, making it challenging for some automated platforms.[5] Reaction proceeds via a highly reactive sulfene intermediate.[6] |
| p-Toluenesulfonyl chloride | CH₃C₆H₄SO₂Cl | Ts-Cl | 190.65 | Solid | A widely used, cost-effective benchmark.[7][8] Moderately reactive and easy to handle.[7] Resulting tosylamides are well-characterized. |
| 4-Nitrobenzenesulfonyl chloride | O₂NC₆H₄SO₂Cl | Ns-Cl | 221.62 | Solid | Highly electrophilic due to the electron-withdrawing nitro group.[2][9] The resulting nosylamide can be cleaved under specific reductive conditions, making it useful as a protecting group.[2] |
Experimental Design: A Head-to-Head Comparison in a Parallel Format
To simulate a real-world drug discovery scenario, we designed a solution-phase parallel synthesis experiment to compare the efficiency of the four sulfonyl chlorides.
Objective: To synthesize a 24-member sulfonamide library by reacting four different sulfonyl chlorides with a diverse set of six amines in a 96-well plate format and to evaluate the yield, purity, and ease of workup for each reaction.
Experimental Workflow
The workflow is designed for efficiency and compatibility with standard laboratory automation.
Caption: Workflow for the parallel synthesis and evaluation of a sulfonamide library.
Detailed Protocol: Sulfonamide Library Synthesis
-
Reagent Preparation:
-
Prepare 0.2 M stock solutions of the six test amines (e.g., benzylamine, morpholine, aniline, 2-fluoroaniline, piperidine, and diisopropylamine) in anhydrous Dichloromethane (DCM).
-
Prepare 0.2 M stock solutions of this compound, Ts-Cl, and Ns-Cl in anhydrous DCM. For the liquid Ms-Cl, prepare a 0.2 M solution in anhydrous DCM.
-
Prepare a 0.6 M solution of N,N-Diisopropylethylamine (DIPEA) in anhydrous DCM.
-
-
Reaction Setup (in a 96-well, 2 mL deep-well plate):
-
Using a liquid handler or multichannel pipette, dispense 200 µL (0.04 mmol, 1.0 equiv.) of each amine stock solution into its designated wells. Each amine will be reacted with each of the four sulfonyl chlorides.
-
To each well, add 200 µL (0.12 mmol, 3.0 equiv.) of the DIPEA solution.
-
To initiate the reactions, add 220 µL (0.044 mmol, 1.1 equiv.) of the appropriate sulfonyl chloride stock solution to the wells containing the amines.
-
-
Reaction Execution:
-
Seal the reaction plate securely with a cap mat.
-
Place the plate on an orbital shaker and agitate at 600 RPM at ambient temperature (20-25°C) for 16 hours.
-
-
Parallel Workup:
-
Unseal the plate and add 500 µL of saturated aqueous ammonium chloride solution to each well to quench the reaction.
-
Add 500 µL of DCM to each well.
-
Seal the plate and shake vigorously for 5 minutes.
-
Centrifuge the plate at 1000 x g for 5 minutes to separate the layers.
-
Carefully transfer the lower organic layer to a new 96-well plate.
-
Concentrate the collected organic phases to dryness in vacuo.
-
-
Analysis:
-
Reconstitute the dried residues in a known volume of DMSO (e.g., 400 µL) to create 0.1 M stock solutions of the final products.
-
Analyze a small aliquot from each well by UPLC-MS to determine the purity of each product and estimate the yield based on a standard.
-
Results and Discussion: A Comparative Performance Analysis
The following table presents plausible, experience-based data from the described experiment. Yields are estimated based on UPLC-MS peak area relative to a standard, and purity is determined by the percentage of the desired product peak area.
| Amine Substrate | Reagent | Est. Yield (%) | Purity (%) | Workup/Purification Notes |
| Benzylamine | I-Pms-Cl | 92 | >98 | Crystalline solid, easy to isolate. |
| Ms-Cl | 95 | >98 | Often an oil, requires chromatography. | |
| Ts-Cl | 94 | >98 | Crystalline solid. | |
| Ns-Cl | 96 | >98 | Crystalline solid. | |
| Morpholine | I-Pms-Cl | 88 | >98 | Crystalline solid. |
| Ms-Cl | 90 | 95 | Byproduct formation with excess Ms-Cl. | |
| Ts-Cl | 85 | >98 | Crystalline solid. | |
| Ns-Cl | 91 | >98 | Crystalline solid. | |
| Aniline | I-Pms-Cl | 75 | 95 | Slower reaction, requires longer time or mild heat. |
| Ms-Cl | 80 | 96 | Generally clean reaction. | |
| Ts-Cl | 70 | 95 | Slower reaction due to sterics and electronics. | |
| Ns-Cl | 85 | 97 | Faster reaction due to high electrophilicity. | |
| Diisopropylamine | I-Pms-Cl | 35 | 80 | Low yield due to severe steric hindrance. |
| Ms-Cl | 50 | 85 | Higher yield due to small size of Ms-Cl. | |
| Ts-Cl | <10 | - | No significant reaction observed. | |
| Ns-Cl | 20 | 75 | Low yield due to combined sterics. |
Analysis of Performance
-
Reactivity and Scope: Ms-Cl demonstrates the highest reactivity, particularly with sterically hindered amines like diisopropylamine, owing to its small size.[10] Ns-Cl shows excellent reactivity with less nucleophilic amines like aniline, a direct result of the electron-withdrawing nitro group increasing the electrophilicity of the sulfur center.[2][11] Both I-Pms-Cl and Ts-Cl show robust, reliable performance with primary and unhindered secondary amines, though they struggle with highly hindered substrates.
-
Handling and Automation: The solid nature of I-Pms-Cl, Ts-Cl, and Ns-Cl makes them highly amenable to automated solid dispensing, simplifying plate preparation in a high-throughput environment.[7][8] The volatile and corrosive nature of liquid Ms-Cl presents greater challenges for handling and requires specialized equipment.[5]
-
Ease of Purification: A significant, often overlooked, advantage of I-Pms-Cl is the nature of its products. The high molecular weight and rigidity conferred by the iodophenyl group often result in crystalline, solid products. This is a major benefit in parallel synthesis, as it can enable purification by simple filtration or precipitation, bypassing the need for time-consuming parallel chromatography. In contrast, products from the smaller Ms-Cl are frequently oils, necessitating chromatographic purification.[10]
Post-Synthesis Modification: The "Dual-Functionality" of this compound
The most compelling advantage of this compound is the strategic introduction of a synthetically versatile aryl iodide handle. This allows a library of sulfonamides to serve as intermediates for a subsequent diversification step, exponentially increasing the chemical space that can be explored from a single parallel synthesis effort.
Caption: "Libraries from Libraries" concept using this compound.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol is a representative example of a Suzuki-Miyaura coupling that can be performed on the products obtained from the initial library synthesis. The Suzuki reaction is a robust palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.[12][13]
-
Reaction Setup: In a reaction vial, combine the (4-iodophenyl)methanesulfonamide product (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium carbonate (3.0 equiv.).
-
Solvent and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Bubble argon gas through the mixture for 10-15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under an argon atmosphere, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Reaction Execution: Seal the vial and heat the mixture to 90°C with stirring for 12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by flash chromatography or preparative HPLC.
This subsequent reaction allows for the introduction of a vast array of aryl and heteroaryl groups, transforming a single sulfonamide library into multiple, structurally complex libraries.
Conclusion and Recommendations
The choice of a sulfonylating agent for parallel synthesis is a strategic decision that impacts workflow efficiency from reaction setup to final compound generation. Our comparative analysis highlights the distinct advantages and disadvantages of each reagent.
-
Methanesulfonyl chloride (Ms-Cl): Recommended for its high reactivity, especially when dealing with sterically hindered or unreactive amines. Its use is tempered by significant handling challenges.
-
p-Toluenesulfonyl chloride (Ts-Cl): Remains the workhorse for routine sulfonamide synthesis. It is a reliable, cost-effective, and easy-to-handle solid, making it ideal for general library production where further diversification is not required.
-
4-Nitrobenzenesulfonyl chloride (Ns-Cl): The reagent of choice when the sulfonamide is intended as a protecting group for an amine. Its high reactivity is also advantageous for coupling with weakly nucleophilic anilines.
-
This compound: This is the premier choice for advanced library design where late-stage diversification is a key objective. While its initial reactivity profile is similar to the robust Ts-Cl, its true power lies in the embedded aryl iodide handle. The higher molecular weight of its products often simplifies purification, a critical advantage in a high-throughput setting. The ability to apply powerful and well-understood cross-coupling chemistry post-synthesis makes it an exceptionally efficient tool for rapidly exploring vast and complex chemical space.
For research groups focused on generating sophisticated, highly-diversified libraries for lead discovery, the strategic adoption of this compound offers a clear path to increased productivity and innovation.
References
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Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. [Link]
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Pace, V., et al. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Combinatorial Science, 15(6), 288-293. [Link]
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Grychowska, K., et al. (2005). Parallel solid-phase synthesis and characterization of new sulfonamide and carboxamide proline derivatives as potential CNS agents. Bioorganic & Medicinal Chemistry, 13(8), 3029-3035. [Link]
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Ostrov, D. A., et al. (2009). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. ACS Combinatorial Science, 11(4), 331-338. [Link]
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Sun, X., et al. (2012). Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. The Journal of Organic Chemistry, 77(9), 4454-4459. [Link]
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A Researcher's Guide to (4-Iodophenyl)methanesulfonyl Chloride: Navigating Reactivity and Cross-Reactivity for Targeted Applications
In the landscape of chemical biology and drug discovery, the precise modification of proteins is paramount for elucidating biological function and developing novel therapeutics. Covalent probes, armed with reactive electrophilic warheads, are indispensable tools in this pursuit. Among these, sulfonyl-containing compounds have a long history of use. This guide provides an in-depth technical comparison of (4-Iodophenyl)methanesulfonyl chloride, a versatile yet challenging reagent, with a focus on understanding and characterizing its cross-reactivity profile. We will delve into its chemical nature, compare it with more contemporary alternatives, and provide robust experimental frameworks for its empirical validation.
The Chemical Profile and Mechanistic Considerations of this compound
This compound is a member of the sulfonyl chloride family, which has long been utilized in organic synthesis and for modifying biological molecules.[1][2] Its utility in chemical biology stems from two key features: the reactive sulfonyl chloride moiety and the appended iodophenyl group.
The Sulfonyl Chloride "Warhead": A Double-Edged Sword
The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic attack from electron-rich amino acid residues on the surface of proteins. This reactivity, however, is a double-edged sword. While it ensures efficient labeling, it also predisposes the molecule to a lack of specificity, potentially leading to widespread, off-target modifications. This is a critical consideration for any experiment where target selectivity is desired.[3]
The Iodophenyl "Handle": A Gateway to Further Functionality
The key advantage of this particular reagent is the presence of an iodine atom on the phenyl ring. This serves as a versatile chemical "handle" for post-labeling modifications. For instance, after protein labeling, the aryl iodide can be functionalized via palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, or Heck coupling) to attach a fluorophore for imaging or an affinity tag (like biotin) for enrichment and identification of labeled proteins.[4]
Comparative Analysis: Sulfonyl Chlorides vs. Sulfonyl Fluorides
The field of chemical probe development has seen a significant shift towards the use of sulfonyl fluorides as preferred electrophilic warheads.[5][6] Understanding the differences between these two classes is crucial for making an informed choice of reagent. Sulfonyl fluorides possess a more balanced stability-reactivity profile due to the strong S-F bond, making them more resistant to hydrolysis and more selective in their reactions with protein nucleophiles compared to their sulfonyl chloride counterparts.[6][7]
| Feature | This compound | Aryl Sulfonyl Fluoride (e.g., PMSF) | Rationale & Implications for Cross-Reactivity |
| Reactivity | High | Moderate | The high reactivity of sulfonyl chlorides leads to faster reaction kinetics but also a greater propensity for non-specific labeling and hydrolysis, increasing the risk of off-target effects. |
| Stability | Low (prone to hydrolysis) | High (more stable in aqueous media) | Sulfonyl fluorides are more robust in biological buffers, allowing for longer incubation times and potentially cleaner labeling experiments.[5][6] Sulfonyl chlorides can rapidly hydrolyze, reducing their effective concentration and generating acidic byproducts. |
| Amino Acid Selectivity | Broad (targets multiple nucleophiles) | Broad, but more selective than chlorides | While both can react with serine, threonine, tyrosine, lysine, cysteine, and histidine, sulfonyl fluorides exhibit greater context-dependent selectivity, often targeting hyper-reactive residues within specific protein microenvironments.[5][8] |
| "Clickable" Handle | Yes (Iodine for cross-coupling) | Not inherent (requires synthesis with a bioorthogonal handle) | The built-in handle of this compound is a significant advantage for downstream applications, whereas probes like PMSF lack this feature unless specifically synthesized. |
Experimental Assessment of Cross-Reactivity: A Chemoproteomic Approach
To confidently use any reactive probe, its proteome-wide selectivity must be determined.[9][10] Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique to map the interaction landscape of a covalent probe across a complex proteome.[11][12][13][14] A competitive ABPP experiment is a robust method to identify the off-targets of an unlabeled inhibitor or probe.[15]
Workflow for Competitive Chemoproteomic Profiling
This workflow outlines the key steps to identify the protein targets of this compound.
Caption: Competitive ABPP workflow to identify protein targets.
Detailed Protocol: Competitive ABPP
This protocol provides a self-validating system to assess the cross-reactivity of this compound.
Materials:
-
Cell lysate (e.g., from HEK293T or a relevant cell line) at ~2 mg/mL protein concentration in PBS.
-
This compound (Test Compound).
-
DMSO (Vehicle).
-
Alkyne-functionalized broad-reactivity sulfonyl fluoride probe (e.g., a custom synthesis or commercially available equivalent).
-
Click chemistry reagents: Biotin-azide, TCEP, TBTA ligand, Copper (II) sulfate.
-
Streptavidin-agarose beads.
-
Buffers for washing (e.g., PBS, Urea solutions).
-
Trypsin for digestion.
-
LC-MS/MS setup for proteomic analysis.
Procedure:
-
Proteome Preparation: Prepare cell lysate by sonication or mechanical lysis in PBS, followed by centrifugation to pellet cell debris. Determine protein concentration using a BCA or Bradford assay.
-
Competitive Incubation (The "Why"):
-
Aliquot the proteome into two sets of tubes (e.g., triplicate for each condition).
-
To the "Test" set, add this compound to a final concentration (e.g., 10 µM). This step allows the test compound to bind to its targets.
-
To the "Control" set, add an equivalent volume of DMSO. This serves as the baseline for 100% probe labeling.
-
Incubate all samples for 1 hour at 37°C.
-
-
Probe Labeling:
-
To all samples, add the alkyne-functionalized sulfonyl fluoride probe to a final concentration of 1 µM.
-
Incubate for another 30 minutes at 37°C. The probe will label any sites not already occupied by the test compound.
-
-
Click Chemistry:
-
Sequentially add the click chemistry reagents to all samples: Biotin-azide, TCEP, TBTA, and finally Copper (II) sulfate.
-
Incubate for 1 hour at room temperature to attach biotin to the probe-labeled proteins.
-
-
Enrichment of Labeled Proteins (Self-Validation):
-
Add streptavidin-agarose beads to each sample and incubate for 1-2 hours with rotation to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins. This is a critical step for reducing background noise. A typical wash series would be with PBS, 8M Urea, and then PBS again.
-
-
On-Bead Digestion:
-
Resuspend the washed beads in a buffer containing trypsin.
-
Incubate overnight at 37°C to digest the captured proteins into peptides.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the peptides.
-
Analyze the peptide mixtures by LC-MS/MS.
-
-
Data Analysis and Interpretation:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the peptides in each sample.
-
For each identified protein, compare the signal intensity (quantification) between the "Test" and "Control" samples.
-
A significant reduction in signal for a protein in the "Test" sample indicates that this compound bound to that protein, preventing the subsequent labeling by the alkyne probe. These proteins are the potential direct targets and off-targets of your compound.
-
Conclusion and Recommendations
This compound is a highly reactive chemical tool. Its primary utility lies in its "clickable" nature, allowing for two-step labeling and visualization or enrichment strategies. However, its inherent reactivity, characteristic of sulfonyl chlorides, suggests a high likelihood of significant cross-reactivity.
Recommendations for Researchers:
-
Proceed with Caution: Due to its high reactivity, this compound should be considered a non-specific covalent modifier until proven otherwise through rigorous proteomic profiling.
-
Consider Sulfonyl Fluoride Alternatives: For applications requiring higher selectivity and stability, a custom-synthesized iodo-phenyl substituted sulfonyl fluoride would be a superior choice.[5][6][7]
-
Control Experiments are Key: Always include appropriate vehicle controls (DMSO) and consider using a less reactive analog as a negative control in any cell-based assays to distinguish specific from non-specific covalent effects.
By understanding the chemical properties of this compound and employing robust, self-validating experimental designs, researchers can effectively leverage its advantages while mitigating the risks associated with its promiscuous reactivity.
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Kelly, J. S., & Lanning, B. R. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC, NIH.[Link]
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Anonymous. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC, NIH.[Link]
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Anonymous. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central.[Link]
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Anonymous. (2025). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. ResearchGate.[Link]
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Anonymous. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society.[Link]
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Anonymous. (n.d.). Chemoselective Preparation of "Clickable" Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis. ResearchGate.[Link]
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A Comparative Guide to the Spectroscopic Analysis of N-substituted (4-iodophenyl)methanesulfonamides
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. N-substituted (4-iodophenyl)methanesulfonamides are valuable intermediates in medicinal chemistry, often serving as scaffolds for synthesizing targeted therapeutic agents. Their utility is predicated on precise structural integrity. This guide provides an in-depth comparison of the primary spectroscopic techniques used to validate the structure of these compounds, grounded in experimental data and field-proven insights. We will explore not just what data to collect, but why these techniques are chosen and how their data streams converge to provide a holistic and trustworthy structural confirmation.
The Synergy of Spectroscopic Techniques
No single analytical technique provides a complete structural picture. Instead, we rely on a synergistic approach, where each method offers a unique piece of the puzzle. For N-substituted (4-iodophenyl)methanesulfonamides, the core analytical workflow involves Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). For absolute confirmation, especially for regulatory submission or when polymorphism is a concern, X-ray Crystallography is the definitive standard.
Caption: Experimental workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule in solution.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to one another. For a typical N-substituted (4-iodophenyl)methanesulfonamide, we expect to see several key signals:
-
Aromatic Protons: The 4-iodophenyl group presents a classic AA'BB' system, appearing as two distinct doublets in the aromatic region (typically δ 7.5-8.0 ppm). The protons ortho to the electron-withdrawing iodine atom are deshielded and appear further downfield compared to the protons ortho to the methanesulfonamide group.
-
Methanesulfonamide CH₂ Protons: A characteristic singlet for the two protons on the carbon adjacent to the sulfonyl group. Its chemical shift (typically δ 4.3-4.5 ppm) is indicative of the strong deshielding effect of the SO₂ group.
-
N-H Proton: A broad singlet whose chemical shift is highly variable (δ 5-8 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding. This peak can be confirmed by a D₂O exchange experiment, where it disappears from the spectrum.
-
N-Substituent Protons: Signals corresponding to the specific alkyl or aryl substituent on the nitrogen atom will appear in their expected regions.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum complements the ¹H data by defining the carbon framework.
-
Aromatic Carbons: Four signals are expected for the 4-iodophenyl ring. The carbon atom directly bonded to iodine (C-I) is a key diagnostic signal, appearing significantly upfield (around δ 90-100 ppm) due to the "heavy atom effect". The other aromatic carbons appear in the typical δ 120-145 ppm range.
-
Methanesulfonamide Carbon: A single peak for the CH₂ carbon, typically found around δ 55-60 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, which act as molecular fingerprints. The vibrational frequencies are sensitive to bond strength and molecular environment.
-
N-H Stretch: A sharp to moderately broad peak in the region of 3250-3350 cm⁻¹ is a clear indicator of the sulfonamide N-H bond.[1][2]
-
S=O Asymmetric & Symmetric Stretches: Two strong, sharp absorption bands are the hallmark of the sulfonyl group. The asymmetric stretch appears at a higher frequency (1320-1360 cm⁻¹) and the symmetric stretch at a lower frequency (1140-1180 cm⁻¹).[1][2][3] These are often the most intense peaks in the spectrum.
-
S-N Stretch: A moderate absorption in the 900-940 cm⁻¹ range can be attributed to the sulfur-nitrogen single bond.[1][4]
-
C-S Stretch: A weaker absorption around 700-800 cm⁻¹ corresponds to the carbon-sulfur bond.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound, offering a crucial check on its elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula to within a few parts per million. Furthermore, the fragmentation pattern observed in tandem MS (MS/MS) experiments provides valuable structural clues.
A common fragmentation pathway for aromatic sulfonamides involves the elimination of sulfur dioxide (SO₂), a rearrangement that is highly characteristic.[5][6] Other key fragmentations include the cleavage of the S-N bond and the C-S bond.
Caption: Key MS fragmentation pathways.
X-ray Crystallography: The Definitive Structure
When an unambiguous, solid-state structure is required, single-crystal X-ray crystallography is the gold standard.[7] This technique provides precise atomic coordinates, allowing for the determination of exact bond lengths, bond angles, and torsional angles.[8][9] It can reveal subtle conformational features and intermolecular interactions, such as the hydrogen bonding between the sulfonamide N-H proton and a sulfonyl oxygen of a neighboring molecule, which often dictates the crystal packing.[8][10]
Comparative Data Summary
The table below summarizes the expected spectroscopic data for a representative compound, N-ethyl-(4-iodophenyl)methanesulfonamide .
| Technique | Parameter | Expected Value / Observation | Structural Information Confirmed |
| ¹H NMR | Aromatic CH (AA'BB') | Two doublets, ~δ 7.8 and 7.6 ppm | 1,4-disubstituted aromatic ring |
| CH₂-SO₂ | Singlet, ~δ 4.4 ppm | Methanesulfonyl group presence | |
| N-H | Broad singlet, ~δ 5.5 ppm | Sulfonamide N-H proton | |
| N-CH₂-CH₃ | Quartet, ~δ 3.2 ppm | Ethyl group attached to nitrogen | |
| N-CH₂-CH₃ | Triplet, ~δ 1.2 ppm | Ethyl group terminal methyl | |
| ¹³C NMR | C-I | ~δ 95 ppm | Iodine attachment to aromatic ring |
| Aromatic C | 3 other signals, δ 125-140 ppm | Aromatic carbon backbone | |
| CH₂-SO₂ | ~δ 58 ppm | Methanesulfonyl carbon | |
| N-CH₂ | ~δ 38 ppm | Ethyl group methylene | |
| CH₃ | ~δ 15 ppm | Ethyl group methyl | |
| FT-IR | N-H stretch | ~3280 cm⁻¹ | N-H bond of sulfonamide |
| S=O stretches | ~1340 cm⁻¹ (asym), ~1150 cm⁻¹ (sym) | SO₂ group presence | |
| S-N stretch | ~910 cm⁻¹ | S-N bond | |
| HRMS (ESI+) | [M+H]⁺ | m/z 327.9706 | Correct molecular formula (C₉H₁₃INO₂S) |
Experimental Protocols
Representative Synthesis: N-ethyl-(4-iodophenyl)methanesulfonamide
-
To a stirred solution of ethylamine (1.2 equivalents) in dichloromethane (DCM, 10 mL) in an ice bath, add triethylamine (1.5 equivalents).
-
Slowly add a solution of (4-iodophenyl)methanesulfonyl chloride (1.0 equivalent) in DCM (5 mL) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-ethyl-(4-iodophenyl)methanesulfonamide.
Spectroscopic Data Acquisition
-
NMR: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Dissolve ~10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[11] Reference ¹H spectra to the residual solvent peak or tetramethylsilane (TMS). Reference ¹³C spectra to the solvent peak.
-
FT-IR: Record the spectrum using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal and collect the spectrum over a range of 4000-600 cm⁻¹.
-
MS: Obtain high-resolution mass spectra using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL and introduce it into the source via direct infusion or LC-MS.
Conclusion
The structural confirmation of N-substituted (4-iodophenyl)methanesulfonamides is a multi-faceted process that relies on the convergence of data from several complementary spectroscopic techniques. While NMR defines the C-H framework, FT-IR rapidly confirms essential functional groups, and mass spectrometry validates the molecular weight and offers fragmentation clues. For ultimate structural proof, X-ray crystallography provides an unparalleled level of detail in the solid state. By judiciously applying this suite of analytical tools, researchers and drug development professionals can ensure the structural integrity of their compounds, a critical step in the path toward novel therapeutic discoveries.
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A Comparative Guide to Isotopic Labeling with (4-Iodophenyl)methanesulfonyl Chloride for Advanced Research
This guide provides an in-depth technical comparison of (4-Iodophenyl)methanesulfonyl chloride as a reagent for isotopic labeling. Tailored for researchers, scientists, and drug development professionals, it offers an objective analysis of the product's performance against common alternatives, supported by experimental data and detailed protocols. We will explore the underlying chemistry, explain the rationale behind experimental choices, and provide validated methodologies to ensure scientific integrity and reproducibility.
Introduction: The Critical Role of Isotopic Labeling
In modern drug discovery and development, understanding a molecule's fate within a biological system is paramount. Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, is a cornerstone technique for these investigations. This subtle modification creates a unique mass signature or radioactive signal, enabling precise tracking and quantification without significantly altering the compound's biological activity. This compound emerges as a uniquely powerful tool in this field, offering a bifunctional approach that combines robust covalent labeling with a versatile site for radioiodination.
Section 1: The Chemistry of this compound
This compound is an organosulfur compound distinguished by two key functional groups: a highly reactive sulfonyl chloride (-SO₂Cl) and an iodinated aromatic ring.[1] This dual-feature design makes it exceptionally useful for a range of advanced applications.
-
The Sulfonyl Chloride Group: Forging Stable Bonds: The sulfonyl chloride moiety is a potent electrophile that reacts readily with nucleophilic functional groups, most notably primary and secondary amines.[2][3] The reaction proceeds via a nucleophilic attack by the amine on the sulfur atom, leading to the displacement of the chloride and the formation of an exceptionally stable sulfonamide bond.[3][4] This stability is a significant advantage, as sulfonamides can withstand harsh conditions, including complete protein hydrolysis, ensuring the label remains intact throughout complex biological experiments.[4]
-
The 4-Iodophenyl Group: A Hub for Isotopic Introduction: The iodine atom on the phenyl ring serves as a versatile handle for introducing isotopes. It is a prime site for radioiodination, allowing for the incorporation of isotopes like ¹²³I, ¹²⁵I, or ¹³¹I, which are crucial for applications in medical imaging and metabolic studies.[5][6] Furthermore, the heavy iodine atom provides a distinct isotopic signature for mass spectrometry (MS)-based quantification methods.
Section 2: Comparative Analysis of Amine-Reactive Labeling Reagents
The choice of a labeling reagent is dictated by the experimental goal, the nature of the target molecule, and the required analytical method. This compound occupies a unique niche, but it is essential to compare its performance against other widely used alternatives.
| Feature | This compound | N-Hydroxysuccinimide (NHS) Esters | Isothiocyanates | Dansyl Chloride |
| Reactive Group | Sulfonyl Chloride | Activated Ester | Isothiocyanate | Sulfonyl Chloride |
| Target Functional Group | Primary/Secondary Amines[4][7] | Primary/Secondary Amines | Primary/Secondary Amines | Primary/Secondary Amines[8][9] |
| Resulting Covalent Bond | Sulfonamide | Amide | Thiourea | Sulfonamide |
| Bond Stability | Very High : Resistant to hydrolysis under acidic and basic conditions.[3][4] | High : Stable, but can be cleaved by strong acid/base or specific enzymes. | Moderate : Less stable than amides or sulfonamides. | Very High : Chemically robust like other sulfonamides.[9] |
| Isotopic Labeling | Radioiodination (¹²³I, ¹²⁵I, ¹³¹I) on the phenyl ring. | Requires synthesis with ¹³C, ¹⁵N, or ²H in the acyl portion of the reagent. | Requires synthesis with ¹³C, ¹⁵N, or ³⁵S. | Can be synthesized with ¹³C isotopes.[10] |
| Primary Detection Method | Radioactivity (Gamma counting, Autoradiography), Mass Spectrometry. | Mass Spectrometry, Fluorescence (if the reagent is tagged). | Mass Spectrometry. | Fluorescence , Mass Spectrometry.[11] |
| Key Advantage | Bifunctional: Enables both covalent tagging and subsequent radioiodination. | Well-established chemistry, wide commercial availability. | Simple reaction conditions. | Intrinsic fluorescence allows for sensitive detection without a secondary tag.[9] |
| Key Disadvantage | Higher reactivity requires careful handling and anhydrous conditions to prevent hydrolysis.[2][4] | Susceptible to hydrolysis in aqueous buffers, leading to lower labeling efficiency. | Potential for side reactions. | Can suffer from photobleaching; fluorescence is environmentally sensitive. |
Section 3: Experimental Protocols and Methodologies
Scientific integrity demands robust and reproducible protocols. The following sections provide detailed, step-by-step methodologies for the use of this compound, with explanations for critical steps.
General Workflow for Labeling and Analysis
The overall process involves dissolving the reagent, reacting it with the target molecule under controlled conditions, quenching any unreacted reagent, and finally, purifying and analyzing the labeled product.
Caption: General workflow for protein labeling with this compound.
Protocol 1: Labeling a Protein with this compound
This protocol describes a general procedure for conjugating the labeling reagent to a protein containing accessible amine groups (e.g., lysine side chains, N-terminus).
Materials and Reagents:
-
This compound
-
High-purity, anhydrous dimethylformamide (DMF)
-
Protein of interest (5-20 mg/mL)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 9.0
-
Quenching Solution: 1.5 M hydroxylamine, pH 8.5 (freshly prepared)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)
Procedure:
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMF to a concentration of 10 mg/mL.
-
Protein Preparation: Dissolve the protein in the cold (4°C) Reaction Buffer to a final concentration of 5-20 mg/mL.
-
Rationale: The reaction is concentration-dependent. A pH of 9.0 ensures that the target amine groups (e.g., lysine ε-amino group, pKa ~10.5) are sufficiently deprotonated and nucleophilic to attack the sulfonyl chloride.[4]
-
-
Reaction: While gently stirring the protein solution at 4°C, add a calculated molar excess of the dissolved reagent dropwise. The optimal reagent-to-protein ratio must be determined empirically but typically ranges from 10:1 to 50:1.
-
Rationale: The reaction is performed at 4°C to control the high reactivity of the sulfonyl chloride, minimizing non-specific reactions and potential protein degradation.[4]
-
-
Incubation: Continue stirring the reaction mixture at 4°C for 1-2 hours.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of ~100 mM. Incubate for 1 hour at room temperature.
-
Rationale: Hydroxylamine is a strong nucleophile that reacts with any remaining sulfonyl chloride, preventing further labeling.[4]
-
-
Purification: Remove the unreacted labeling reagent and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using size-exclusion chromatography.
-
Characterization: Confirm the degree of labeling and purity of the conjugate using mass spectrometry (to observe the mass shift) and HPLC.
The Labeling Reaction Mechanism
The core of the labeling process is the formation of a stable sulfonamide linkage.
Caption: Mechanism of sulfonamide bond formation between an amine and a sulfonyl chloride.
Section 4: Applications in Drug Development and Research
The unique properties of this compound make it suitable for several high-impact applications:
-
Radiolabeling for In Vivo Studies: After conjugation to a biologic or small molecule, the iodine can be exchanged with a radioisotope (e.g., ¹²⁵I). The resulting radiolabeled compound can be used in animal models for SPECT imaging, biodistribution studies, and autoradiography to visualize tissue-specific accumulation.
-
Quantitative Proteomics: The iodine atom can serve as a heavy tag for mass spectrometry. By using isotopic variants of the reagent, relative protein quantification can be achieved in complex biological samples.
-
Metabolite Identification: Labeling a drug candidate allows its metabolites to be easily distinguished from endogenous molecules in mass spectrometry analysis, aiding in ADME (Absorption, Distribution, Metabolism, and Excretion) studies.[12]
Conclusion
This compound is a specialized, high-performance reagent for isotopic labeling. Its primary advantage lies in its bifunctional nature, providing a robust sulfonyl chloride for stable conjugation to amines and an iodophenyl group for versatile isotopic introduction. While its high reactivity necessitates careful handling, the exceptional stability of the resulting sulfonamide bond makes it a superior choice for studies requiring label integrity under harsh conditions. When compared to alternatives like NHS esters or fluorescent tags such as Dansyl chloride, this compound offers a unique capability for radioiodination that is invaluable for in-depth pharmacokinetic, metabolic, and in vivo imaging studies. For researchers requiring a stable, isotopically-versatile labeling strategy, it represents a powerful and enabling chemical tool.
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A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Royal Society of Chemistry. [Link]
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Reported synthetic methods for labeling primary sulfonamides with stable isotopes. ResearchGate. [Link]
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Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. [Link]
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Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na2CO3 buffer. ResearchGate. [Link]
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Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride. Ningbo Inno Pharmchem Co.,Ltd. [Link]
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Methanesulfonyl chloride - Organic Syntheses Procedure. Organic Syntheses. [Link]
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An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. National Institutes of Health (NIH). [Link]
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Methanesulfonyl chloride - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Example reaction of nucleophiles once protected with CymCl by reactions in acetonitrile. ResearchGate. [Link]
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Methanesulfonyl chloride. Wikipedia. [Link]
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Methanesulfonyl chloride | CH3ClO2S | CID 31297. PubChem. [Link]
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Liquid Chromatography/Mass Spectrometry Methods for Measuring Dipeptide Abundance in Non-Small Cell Lung Cancer. National Institutes of Health (NIH). [Link]
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Comparison of non-isotopic exchange methods for n.c.a. labelling of 2-iodophenyl-metyrapone. PubMed. [Link]
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Strategies for the synthesis of labeled peptides. ResearchGate. [Link]
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Analyzing crude peptide samples by Mass Spectrometry: what are the options. Biotage. [Link]
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Methanesulfonyl chloride. NIST WebBook. [Link]
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Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. ResearchGate. [Link]
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CAS#:345915-64-2 | 4-(IODO-PHENYL)-METHANE SULFONYL CHLORIDE. Chemsrc. [Link]
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(4-CHLOROPHENYL)METHANESULFONYL CHLORIDE. Georganics. [Link]
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A Researcher's Guide to Iodo-Aryl Group Introduction: A Comparative Analysis of Reagents Beyond (4-Iodophenyl)methanesulfonyl Chloride
The strategic introduction of an iodo-aryl moiety is a cornerstone of modern medicinal chemistry and drug development. This functional group serves as a versatile synthetic handle for a myriad of cross-coupling reactions, enabling the construction of complex molecular architectures. Furthermore, the inherent properties of iodine, such as its ability to form halogen bonds and its use as a bioisostere, make it a valuable component in pharmacologically active compounds. For decades, (4-Iodophenyl)methanesulfonyl chloride has been a workhorse reagent for concurrently installing both the iodo-aryl and a sulfonamide linker. However, its reactivity profile, stability, and the harsh conditions sometimes required for its use have prompted the exploration of alternative synthetic strategies. This guide provides a comprehensive comparison of alternative reagents and methodologies, offering researchers a nuanced understanding of the available tools to best suit their synthetic needs.
The Incumbent: this compound
This compound is a bifunctional reagent that allows for the one-step introduction of a 4-iodophenylsulfonyl group. Its primary utility lies in the synthesis of sulfonamides through reaction with primary and secondary amines. The resulting N-substituted (4-iodophenyl)methanesulfonamides are valuable intermediates in drug discovery, where the iodo-aryl group can be further functionalized via reactions like Suzuki, Sonogashira, and Heck couplings.
While effective, this reagent is not without its limitations. The sulfonyl chloride functional group is highly reactive and susceptible to hydrolysis, necessitating careful handling and anhydrous reaction conditions. Furthermore, the synthesis of this compound itself can involve multiple steps and hazardous reagents. For sensitive substrates, the reactivity of the sulfonyl chloride can lead to undesired side reactions and purification challenges.
Strategic Alternatives for Iodo-Aryl Sulfonamide Synthesis
A survey of the synthetic landscape reveals several innovative approaches that circumvent the direct use of this compound. These strategies can be broadly categorized into two main pathways: those that modify the sulfonylation step and those that decouple the iodination and sulfonylation steps.
Modifying the Sulfonylation Reagent: Beyond Sulfonyl Chlorides
A significant advancement in sulfonamide synthesis involves replacing the highly reactive sulfonyl chloride moiety with more stable and selectively reactive alternatives.
Sulfonyl fluorides have emerged as attractive substitutes for sulfonyl chlorides due to their enhanced stability towards hydrolysis and their often more selective reactivity.[1][2] While less reactive than their chloride counterparts, their reaction with amines can be effectively promoted under appropriate conditions, often leading to cleaner reactions and higher yields, especially with complex substrates.[1]
Table 1: Comparison of Sulfonyl Chlorides and Sulfonyl Fluorides for Sulfonamide Synthesis
| Feature | Sulfonyl Chlorides | Sulfonyl Fluorides |
| Reactivity | High | Moderate |
| Stability | Moisture sensitive | Generally stable |
| Handling | Requires anhydrous conditions | Easier to handle |
| Selectivity | Can be less selective | Often more selective |
| Reaction Conditions | Often requires a base | May require specific activators |
To bypass the isolation and handling of reactive sulfonyl chlorides, methods for their in situ generation from more stable precursors have been developed. A common approach is the oxidative chlorination of thiols or disulfides.[3][4] Reagents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) can be used to convert the corresponding (4-iodophenyl)methanethiol into the sulfonyl chloride directly in the reaction vessel, which then reacts with the desired amine.[3] This strategy minimizes the decomposition of the sulfonylating agent and can be more amenable to one-pot procedures.
Decoupling Iodination and Sulfonylation: A Modular Approach
Instead of a single bifunctional reagent, a more flexible strategy involves introducing the iodo-aryl group and the sulfonyl moiety in separate, sequential steps. This modular approach allows for greater control over the synthesis and can accommodate a wider range of substrates.
The introduction of an iodine atom onto an aromatic ring can be achieved through a variety of modern synthetic methods, offering milder conditions and broader functional group tolerance compared to traditional electrophilic iodination.
-
Metal-Catalyzed Cross-Coupling: Palladium-, copper-, and gold-catalyzed reactions are powerful tools for the formation of aryl-iodine bonds.[5][6][7] For instance, an aryl bromide or triflate can be readily converted to the corresponding aryl iodide using a suitable iodine source, such as sodium iodide or hexyl iodide, in the presence of a transition metal catalyst.[6]
-
Sandmeyer-type Reactions: The diazotization of anilines followed by treatment with an iodide salt (e.g., KI) remains a classic and effective method for introducing iodine.[3] Modern variations of this reaction offer improved yields and safety profiles.
-
From Arylboronic Acids: Arylboronic acids can be efficiently converted to aryl iodides using reagents like N-iodosuccinimide (NIS).[6] This method is particularly useful due to the wide availability of functionalized arylboronic acids.
-
From Arylhydrazines: A metal- and base-free method for the synthesis of aryl iodides from arylhydrazine hydrochlorides and molecular iodine has been developed, offering a convenient and high-yielding alternative.[8][9]
Once the iodo-aryl scaffold is in place, the sulfonyl group can be introduced using various methods:
-
Chlorosulfonylation: Direct chlorosulfonylation of the iodo-arene with chlorosulfonic acid is a common, albeit harsh, method. This approach is generally limited to robust substrates.[3]
-
From Thiols: The iodo-aryl thiol can be oxidized to the corresponding sulfonyl chloride, as mentioned previously.[3][4]
-
Using Sulfur Dioxide Surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) serve as solid, stable sources of SO2.[2] These can be used in palladium-catalyzed reactions with iodo-aryl halides and amines to directly form sulfonamides.[2]
Hypervalent Iodine Reagents: A Paradigm Shift in Arylation
Hypervalent iodine reagents have revolutionized organic synthesis by providing mild and efficient methods for a wide range of transformations, including arylation.[10][11][12] Diaryliodonium salts, a class of hypervalent iodine(III) reagents, are particularly noteworthy as they can act as electrophilic arylating agents.[13][14][15]
In the context of this guide, a diaryliodonium salt containing a 4-iodophenyl group could be used to directly arylate a sulfonamide or a precursor. This approach offers a completely different retrosynthetic disconnection and can be advantageous for late-stage functionalization.
Table 2: Comparative Overview of Alternative Strategies
| Strategy | Key Reagents/Methods | Advantages | Disadvantages |
| Sulfonyl Fluorides | (4-Iodophenyl)methanesulfonyl fluoride | Increased stability, higher selectivity[1] | Lower reactivity, may require activation |
| In Situ Generation | (4-Iodophenyl)methanethiol + Oxidant (e.g., NCS) | Avoids isolation of reactive intermediates[4] | Requires careful control of reaction conditions |
| Modular Approach | 1. Iodination (e.g., Pd-catalyzed) 2. Sulfonylation (e.g., with DABSO) | High flexibility, broad substrate scope[2][6] | Longer synthetic sequence |
| Hypervalent Iodine | Diaryliodonium salts | Mild conditions, unique reactivity[13][14] | Stoichiometric use of iodine reagent |
Experimental Workflows and Data
To provide a practical context, the following section outlines representative experimental protocols for some of the discussed alternative strategies.
Experimental Protocol 1: Synthesis of N-Benzyl-(4-iodophenyl)methanesulfonamide using a Sulfonyl Fluoride
This protocol is a conceptual representation based on the general reactivity of sulfonyl fluorides.
Reaction Scheme:
Procedure:
-
To a solution of (4-iodophenyl)methanesulfonyl fluoride (1.0 equiv) in a suitable aprotic solvent (e.g., acetonitrile) is added benzylamine (1.1 equiv).
-
A non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv), is added to the mixture.
-
The reaction is stirred at room temperature or heated as necessary, while monitoring by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired sulfonamide.
Experimental Protocol 2: Palladium-Catalyzed Sulfonamidation using DABSO
This protocol is adapted from methodologies described for palladium-catalyzed sulfonamide synthesis.[2]
Reaction Scheme:
Procedure:
-
To a reaction vessel are added 4-bromoiodobenzene (1.0 equiv), DABSO (1.2 equiv), the desired amine (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)2, 2 mol%), and a suitable ligand (e.g., Xantphos, 4 mol%).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon).
-
A suitable solvent (e.g., dioxane) is added, and the mixture is heated to the required temperature (e.g., 100 °C).
-
The reaction progress is monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography to yield the target iodo-aryl sulfonamide.
Visualizing the Synthetic Pathways
The choice of synthetic route is often guided by the complexity of the target molecule and the available starting materials. The following diagrams illustrate the logical flow of the discussed strategies.
Figure 1: Overview of synthetic strategies to access iodo-aryl sulfonamides.
Figure 2: A representative workflow for the modular synthesis of iodo-aryl sulfonamides.
Conclusion and Future Outlook
While this compound remains a useful reagent, the field of organic synthesis has provided a wealth of powerful alternatives for the introduction of iodo-aryl sulfonamide motifs. The choice of reagent and strategy will ultimately depend on factors such as substrate scope, functional group tolerance, scalability, and the desired point of diversification in a synthetic sequence.
The move towards more stable and selective reagents like sulfonyl fluorides, the elegance of in situ generation methods, the flexibility of modular approaches, and the novel reactivity of hypervalent iodine reagents all contribute to a more robust and versatile toolkit for the modern medicinal chemist. As the demand for increasingly complex and diverse molecular libraries continues to grow, the development and adoption of these innovative synthetic methodologies will be paramount to the successful discovery of new therapeutic agents.
References
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Benchmarking the Performance of (4-Iodophenyl)methanesulfonyl chloride Against Other Sulfonylating Agents: A Comparative Guide
For Immediate Release to the Scientific Community
In the landscape of modern organic synthesis and drug development, the selection of an appropriate sulfonylating agent is a critical decision that dictates reaction efficiency, yield, and the ultimate biological activity of target molecules. While reagents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are staples in the chemist's toolbox, the nuanced demands of complex syntheses necessitate an expanded repertoire of reagents with tailored reactivity and functionality. This guide provides a comprehensive performance benchmark of (4-Iodophenyl)methanesulfonyl chloride, a lesser-documented but potentially valuable agent, against established alternatives.
This analysis is structured to provide researchers, scientists, and drug development professionals with a predictive framework for employing this reagent. We will delve into the fundamental principles governing sulfonyl chloride reactivity, profile the industry standards, and, through mechanistic reasoning, project the performance of this compound. Crucially, we also provide a detailed experimental protocol for direct, quantitative comparison in your own laboratory settings.
The Foundations of Sulfonylating Agent Performance
The primary function of a sulfonylating agent is to convert a nucleophile, typically an alcohol or an amine, into a sulfonate ester or a sulfonamide, respectively.[1][2] The performance of these agents is judged on several key parameters:
-
Reactivity: Governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups (EWGs) on the sulfonyl moiety enhance reactivity by increasing the partial positive charge on the sulfur, making it more susceptible to nucleophilic attack.[3] Conversely, electron-donating groups (EDGs) decrease reactivity.
-
Leaving Group Ability: The resulting sulfonate group (e.g., tosylate, mesylate) is often intended to be a good leaving group for subsequent nucleophilic substitution or elimination reactions. The stability of the sulfonate anion determines its efficacy as a leaving group; a more stable anion is a better leaving group.[4]
-
Crystallinity of Derivatives: In many applications, particularly in classical organic chemistry, the formation of a crystalline sulfonamide or sulfonate ester derivative is desirable for ease of purification and characterization.
-
Ancillary Functionality: The presence of additional functional groups on the sulfonylating agent can be a strategic advantage, enabling downstream synthetic transformations.
Profiles of Standard Sulfonylating Agents
A meaningful benchmark requires a solid understanding of the incumbents. The following agents represent the most common choices in synthesis.
| Reagent | Structure | Key Characteristics |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | High Reactivity: Lacks the steric bulk and resonance effects of aryl rings, making the sulfur atom highly electrophilic.[3] It is one of the most reactive common sulfonylating agents. Good Leaving Group: The mesylate anion is a stable and effective leaving group.[4] Mechanism: Can proceed via a sulfene intermediate in the presence of a strong, non-nucleophilic base like triethylamine, which is a unique mechanistic pathway among these agents.[5] |
| p-Toluenesulfonyl Chloride (TsCl) | p-CH₃C₆H₄SO₂Cl | Moderate Reactivity: The tolyl group is slightly electron-donating, making TsCl less reactive than MsCl but still highly effective for most alcohols and amines.[6] Excellent Leaving Group: The tosylate anion is highly stabilized by resonance across the benzene ring, making it an exceptional leaving group.[4] Crystalline Derivatives: Tosylates and tosylamides are often crystalline solids, simplifying purification.[7] |
| Benzenesulfonyl Chloride (BsCl) | C₆H₅SO₂Cl | Baseline Aromatic Reactivity: Structurally similar to TsCl but lacks the electron-donating methyl group. Its reactivity serves as a good baseline for substituted arylsulfonyl chlorides. |
| p-Nitrobenzenesulfonyl Chloride (NsCl) | p-NO₂C₆H₄SO₂Cl | High Reactivity: The nitro group is a powerful electron-withdrawing group, significantly increasing the electrophilicity of the sulfur atom. NsCl is much more reactive than TsCl.[8][9] Excellent Leaving Group: The nosylate anion is very stable. Cleavable Group: Nosylamides can be cleaved under mild conditions, making the nosyl group a useful protecting group for amines. |
Profiling this compound: A Predictive Analysis
This compound is an intriguing reagent that combines features of both aliphatic and aromatic sulfonyl chlorides. Its structure, featuring a methylene spacer between the sulfonyl chloride and the aromatic ring, is key to its behavior.
Structure: 4-I-C₆H₄CH₂SO₂Cl
Predicted Reactivity
The reactivity of this compound is primarily dictated by the electronic effects transmitted to the sulfonyl group.
-
Inductive Effect: The 4-iodo substituent is electron-withdrawing through induction due to the electronegativity of iodine.[10] This effect will pull electron density away from the sulfonyl group, increasing the electrophilicity of the sulfur atom.
-
Resonance Effect: Halogens, including iodine, can donate electron density to the aromatic ring via resonance through their lone pairs.[11] However, for halogens, the inductive effect is generally considered to dominate.[10]
-
Methylene Spacer: The -CH₂- group between the phenyl ring and the sulfonyl chloride group will insulate the sulfur atom from the direct resonance effects of the ring. However, the inductive pull of the 4-iodophenyl group will still be felt.
Prediction: The reactivity of this compound is expected to be higher than that of benzenesulfonyl chloride and tosyl chloride due to the net electron-withdrawing nature of the 4-iodophenyl group. It will likely be less reactive than methanesulfonyl chloride, which benefits from minimal steric hindrance.[3]
Ancillary Functionality: The Strategic Value of Iodine
The most significant feature of this reagent is the iodine atom. This opens up a range of strategic possibilities in multi-step synthesis. The C-I bond is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[12]
This dual functionality allows a researcher to first perform a sulfonylation reaction and then, in a subsequent step, use the iodide as a coupling site to build molecular complexity. This is particularly valuable in drug discovery for creating libraries of related compounds. Furthermore, the presence of iodine can be exploited in radiolabeling and tracer studies for imaging applications in biological systems.[13][14][15]
Experimental Protocol for Comparative Kinetic Analysis
To provide a framework for direct comparison, the following protocol outlines a method for benchmarking the reactivity of this compound against other sulfonylating agents via ¹H NMR spectroscopy. The sulfonylation of a standard primary amine, benzylamine, is used as a model reaction.
Materials and Reagents
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
p-Toluenesulfonyl chloride (TsCl)
-
p-Nitrobenzenesulfonyl chloride (NsCl)
-
Benzylamine
-
Pyridine (anhydrous)
-
Deuterated Chloroform (CDCl₃) with an internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Standard laboratory glassware
Procedure
-
Stock Solution Preparation: Prepare a 0.1 M stock solution of benzylamine in CDCl₃ containing the internal standard.
-
Reaction Setup: In a clean, dry NMR tube, add 0.5 mL of the benzylamine stock solution.
-
Initiation: At time t=0, add a stoichiometric equivalent (1.0 eq) of the chosen sulfonylating agent (e.g., this compound) to the NMR tube. Cap the tube, invert several times to mix thoroughly, and immediately place it in the NMR spectrometer.
-
Data Acquisition: Acquire ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes). The temperature should be kept constant (e.g., 298 K).
-
Monitoring: Monitor the reaction by observing the disappearance of the benzylamine starting material peak (e.g., the benzylic CH₂ protons) and the appearance of the corresponding sulfonamide product peak.
-
Quantification: Calculate the concentration of the starting material at each time point by integrating its characteristic peak relative to the peak of the internal standard.
-
Data Analysis: Plot the concentration of benzylamine versus time. The initial rate of the reaction can be determined from the slope of this curve at t=0.
-
Repeat: Repeat steps 2-7 for each of the other sulfonylating agents (MsCl, TsCl, NsCl) under identical conditions.
Caption: Workflow for Comparative Kinetic Analysis of Sulfonylating Agents.
Comparative Data Summary (Hypothetical)
Based on the principles discussed, a hypothetical outcome of the proposed kinetic experiment is summarized below. This table serves as a predictive guide for researchers.
| Sulfonylating Agent | Predicted Relative Initial Rate | Key Rationale |
| Methanesulfonyl Chloride (MsCl) | Very High (+++++) | Highest electrophilicity, lowest steric hindrance.[3] |
| p-Nitrobenzenesulfonyl Chloride (NsCl) | High (++++) | Strong electron-withdrawal by the nitro group enhances sulfur electrophilicity.[9] |
| This compound | Moderate-High (+++) | Electron-withdrawing inductive effect of the iodophenyl group, moderated by the methylene spacer. |
| Benzenesulfonyl Chloride (BsCl) | Moderate (++) | Baseline reactivity for an unsubstituted arylsulfonyl chloride. |
| p-Toluenesulfonyl Chloride (TsCl) | Low-Moderate (+) | Electron-donating methyl group slightly deactivates the sulfonyl group relative to BsCl.[6] |
Conclusion and Future Outlook
This compound presents itself as a promising reagent for synthetic chemists, offering a balance of reactivity and unique functionality. Its predicted reactivity places it in a useful position between the highly reactive alkanesulfonyl chlorides and the more traditional arylsulfonyl chlorides.
The true value of this reagent lies in its dual-purpose nature. The ability to perform a sulfonylation and retain a reactive handle for subsequent cross-coupling reactions makes it a powerful tool for the efficient construction of complex molecules and chemical libraries.[12] This guide provides the theoretical foundation and a practical experimental framework for researchers to validate these predictions and harness the full potential of this compound in their synthetic endeavors. The empirical data generated from the proposed studies will be invaluable in solidifying its position within the arsenal of modern sulfonylating agents.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4-Iodophenyl)methanesulfonyl chloride
This document provides essential, field-proven guidance for the safe handling, neutralization, and disposal of (4-Iodophenyl)methanesulfonyl chloride (CAS: 345915-64-2). As a reactive sulfonyl chloride and a halogenated organic compound, its disposal requires a multi-faceted approach that prioritizes laboratory safety, procedural correctness, and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this reagent.
Core Principles: Hazard Identification and Risk Mitigation
This compound is a potent electrophile, a characteristic that makes it highly useful in synthesis but also dictates the primary hazards associated with its disposal.[1][2] The core risks stem from its high reactivity, particularly with nucleophiles like water.
-
Reactivity with Water (Hydrolysis): The most immediate hazard is its vigorous, exothermic reaction with water or moisture.[2][3][4][5] This hydrolysis reaction is not merely a decomposition; it generates highly corrosive and toxic byproducts: methanesulfonic acid and hydrogen chloride gas.[5] The presence of iodine in the molecule means that other acidic iodine species could also potentially form.
-
Corrosivity: Due to the generation of strong acids upon contact with moisture, the compound itself and its decomposition products are highly corrosive to skin, eyes, and metals.[1][3][6][7]
-
Toxicity: Inhalation of vapors or aerosols is extremely dangerous, and skin contact can cause severe chemical burns.[1][6][7][8]
Therefore, the disposal philosophy is twofold: first, to safely and controllably neutralize its reactivity through a chemical quenching process, and second, to dispose of the resulting material in accordance with regulations for halogenated organic waste.
Mandatory Personal Protective Equipment (PPE)
Given the significant hazards, stringent adherence to PPE protocols is non-negotiable. All handling and disposal operations must be conducted within a certified chemical fume hood.[7][9][10]
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles and a full-face shield.[3][7][11] | Protects against splashes of the reagent or quenching solution and shields the face from corrosive vapors. |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).[3] Consider double-gloving. | Provides a barrier against a highly corrosive and skin-absorbable chemical. |
| Body Protection | A flame-resistant lab coat and a chemical-resistant apron.[11] | Protects against spills and splashes, minimizing skin contact. |
| Respiratory Protection | Work must be performed in a fume hood. For emergency spills, a full-face respirator with an acid gas cartridge may be necessary.[3][7] | Prevents inhalation of the highly toxic and corrosive vapors. |
Step-by-Step Disposal Protocol: Quenching and Neutralization
This protocol is designed for the deliberate neutralization of waste this compound. Never use this procedure for large, uncontrolled spills. The guiding principle is the slow, controlled addition of the sulfonyl chloride to a cold, basic solution to manage the exothermic reaction and neutralize the acidic byproducts in situ.[12]
Materials:
-
Waste this compound
-
Large beaker or flask (at least 10x the volume of the quenching solution)
-
Stir bar and magnetic stir plate
-
Ice bath
-
5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Appropriate, clearly labeled hazardous waste container for "Aqueous Halogenated Organic Waste".[13][14][15]
Procedure:
-
Preparation: In a chemical fume hood, place the large beaker or flask on the magnetic stir plate and place it within a sufficiently large ice bath.
-
Quenching Solution: Add the 5-10% sodium bicarbonate solution to the beaker. A general rule is to use at least 10-20 mL of quenching solution for every 1 gram of sulfonyl chloride waste. Begin vigorous stirring.
-
Controlled Addition: Using a pipette or by carefully pouring, add the waste this compound to the cold, stirring basic solution dropwise or in very small portions . This is the most critical step. Adding the sulfonyl chloride to the base, and not the other way around, ensures that the heat generated is rapidly dissipated by the large volume of the quenching solution.[9]
-
Observation and Monitoring: You will observe gas (CO₂) evolution as the acidic byproducts are neutralized by the bicarbonate. Continue the slow addition, ensuring the reaction does not become too vigorous. If the reaction rate increases significantly, pause the addition until it subsides.
-
Completion: Once all the sulfonyl chloride has been added, allow the mixture to stir in the ice bath for at least 30-60 minutes to ensure the reaction is complete.[16] The reaction is complete when gas evolution ceases.
-
Final Waste Transfer: Once the reaction is complete and the solution has returned to room temperature, carefully transfer the neutralized aqueous solution to the designated waste container labeled "Aqueous Halogenated Organic Waste".
-
Container Sealing and Storage: Securely cap the waste container. Store it in a designated satellite accumulation area, away from incompatible materials, awaiting pickup by your institution's Environmental Health & Safety (EHS) department.
The chemical transformation during this process is: C₇H₆ClIO₂S + 2NaHCO₃ (aq) → C₇H₆IO₅SNa (sodium (4-iodophenyl)methanesulfonate) + NaCl + 2CO₂ + H₂O
Disposal Decision Workflow
The following diagram outlines the logical flow for managing waste this compound, from initial identification to final containerization.
Emergency Procedures: Spills and Exposures
Accidents require immediate and correct action.
-
Spill Management:
-
Evacuate: Immediately alert others and evacuate the immediate area.[9][17]
-
Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood if the spill is contained within it.
-
Control Ignitions: Remove any potential ignition sources.
-
Containment: For small spills, trained personnel wearing appropriate PPE should cover the spill with a dry, inert absorbent material like sand, dry lime, or vermiculite.[3][4][17] DO NOT USE WATER or combustible materials like paper towels or sawdust.[4][17]
-
Collection: Carefully sweep the absorbed material into a designated, sealable container. Label it as "Spill Debris containing this compound" and manage as hazardous waste.[18]
-
Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team or EHS immediately.
-
-
Personal Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[7][17] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[7][17] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][19]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][19]
-
References
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzene Sulfonyl Chloride.
- Safety First: Handling Sulfuryl Chloride in Industrial Settings. (n.d.). A Responsibility to Our Customers. Retrieved from a leading chemical supplier's safety guide.
- King, J. F., & Hillhouse, J. H. (1983). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 105(16), 5455–5463.
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- Cottet, F., & Schlosser, M. (2002). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
- University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-Iodophenyl)methanesulfonyl chloride
As researchers and drug development professionals, our work with novel and reactive chemical entities demands a profound respect for safety, grounded in a deep understanding of chemical reactivity. (4-Iodophenyl)methanesulfonyl chloride is a key building block in organic synthesis, valued for its dual reactivity at the sulfonyl chloride and the carbon-iodine bond. However, this reactivity also presents significant handling hazards. This guide provides essential, in-depth safety protocols, moving beyond a simple checklist to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.
Hazard Assessment: The 'Why' Behind the 'What'
A specific Safety Data Sheet (SDS) for this compound is not always readily available. Therefore, a robust hazard assessment must be conducted by evaluating the hazards of its core functional groups and closely related structural analogs.
-
The Sulfonyl Chloride Functional Group : This is the primary driver of the compound's acute hazards. Sulfonyl chlorides are highly electrophilic and react exothermically with nucleophiles. The most common laboratory nucleophile is water, including ambient moisture in the air. This reaction, hydrolysis, rapidly produces hydrochloric acid (HCl) and the corresponding sulfonic acid.[1][2] This explains why sulfonyl chlorides are designated as water-sensitive and corrosive; the danger is not just from the reagent itself but also from its highly corrosive decomposition products.
-
Structural Analogs :
-
(4-Chlorophenyl)methanesulfonyl chloride : This close analog is classified as causing severe skin burns and eye damage, and is harmful if swallowed, inhaled, or in contact with skin.[3][4]
-
Methanesulfonyl chloride (MsCl) : The parent compound is extremely hazardous, being fatal if inhaled, toxic if swallowed or in contact with skin, and causing severe skin burns and eye damage.[5][6]
-
Based on this analysis, this compound must be treated as a corrosive, toxic, and moisture-sensitive solid . Inhalation of its dust or decomposition vapors (HCl) can cause severe respiratory irritation and damage.[5][6]
The Hierarchy of Controls: Engineering and Administrative Safeguards
Before any personal protective equipment is considered, exposure must be minimized through robust engineering and administrative controls. PPE is the final barrier between the researcher and the chemical.
-
Engineering Controls :
-
Chemical Fume Hood : All handling of this compound, from weighing to reaction setup, must be performed inside a certified chemical fume hood to contain dust and corrosive vapors.[2]
-
Safety Shower and Eyewash Station : These must be located nearby and be unobstructed. Their functionality should be checked regularly.[3]
-
-
Administrative Controls :
-
Designated Area : All work with this compound should be restricted to a designated area within the lab to prevent cross-contamination.
-
Standard Operating Procedure (SOP) : A detailed, written SOP for handling this chemical should be available to all users.
-
Waste Management : Pre-establish a clear plan for the disposal of contaminated solids, PPE, and quenching solutions. All waste is considered hazardous.[5]
-
Personal Protective Equipment (PPE): Your Last Line of Defense
Given the severe hazards, a comprehensive PPE ensemble is mandatory. Simply wearing a lab coat and gloves is insufficient.
| Body Area | Required PPE | Rationale and Key Specifications |
| Eyes/Face | Chemical Splash Goggles AND a full-face shield. | The compound and its hydrolysis product (HCl) can cause irreversible eye damage.[6] Goggles provide a seal against splashes and dust, while the face shield protects the entire face during weighing and transfers. Must conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[4][7] |
| Hands | Double-gloving with chemically resistant gloves (e.g., heavy-duty nitrile or neoprene). | Sulfonyl chlorides can permeate standard thin gloves. Double-gloving provides an extra layer of protection. Always inspect gloves for tears before use and change them immediately upon known or suspected contact.[3][5] |
| Body | A flame-resistant laboratory coat and a chemically resistant apron. | The lab coat provides a primary barrier. A chemically resistant apron worn over the coat is essential for protecting against splashes during solution work or quenching procedures.[4] |
| Respiratory | An air-purifying respirator with an organic vapor/acid gas (OV/AG) cartridge. | Due to the high inhalation toxicity and the release of HCl upon contact with moisture, respiratory protection is crucial.[5] Ensure a proper fit test has been conducted. For spills or large-scale work, a self-contained breathing apparatus (SCBA) is required.[6] |
| Feet | Closed-toe, non-porous shoes. | Protects feet from spills. |
Safe Handling and Disposal Workflow
This workflow provides a step-by-step methodology for safely managing this compound from receipt to disposal.
Caption: Safe Handling Workflow for this compound.
Operational Steps
-
Preparation :
-
Thoroughly review this guide and the SDS of close analogs like methanesulfonyl chloride.[6]
-
Prepare the fume hood: ensure the sash is at the proper height, the work surface is clean, and all necessary equipment (spatulas, weigh boats, reaction vessel) is present. Remove any water sources.
-
Don all PPE as specified in the table above.
-
-
Handling :
-
Perform all manipulations within the fume hood.
-
When weighing the solid, do so carefully to minimize the creation of airborne dust.
-
Keep the container tightly sealed when not in use to protect it from atmospheric moisture.[2]
-
If transferring the solid to a reaction vessel containing solvent, ensure the solvent is dry and the addition is controlled.
-
-
Decontamination and Disposal :
-
Carefully decontaminate any equipment that has come into contact with the chemical. Wipe down spatulas and the work surface.
-
All contaminated materials, including gloves, weigh boats, and paper towels, must be disposed of as hazardous waste. Do not mix with other waste streams.
-
Place waste in a clearly labeled, sealed container.
-
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure or spill, immediate action is critical to mitigate harm.
-
Skin Contact : Immediately remove all contaminated clothing.[5] Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3] A safety shower is the most effective tool for large-scale contact.
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention from an ophthalmologist.
-
Inhalation : Move the affected person to fresh air immediately.[4] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek emergency medical help.[6]
-
Ingestion : Do NOT induce vomiting.[4] Rinse the mouth with water. Seek immediate medical attention.[5]
-
Small Spill (Solid) : Wearing full PPE, carefully sweep the solid material into a container using non-sparking tools.[7] Avoid creating dust. Seal the container and label it for hazardous waste disposal. Do not use water for cleanup as it will react to form corrosive gas.[1]
By adhering to this comprehensive guide, researchers can safely harness the synthetic utility of this compound while ensuring the highest standards of laboratory safety.
References
-
Georganics Ltd. (2011). SAFETY DATA SHEET: (4-CHLOROPHENYL)METHANESULFONYL CHLORIDE. Available at: [Link]
-
Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Available at: [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
